molecular formula C29H29Cl3FN3O4 B607204 DS-1001b CAS No. 1898207-64-1

DS-1001b

Numéro de catalogue: B607204
Numéro CAS: 1898207-64-1
Poids moléculaire: 608.9 g/mol
Clé InChI: UPPAAWQBZQBNIE-USRGLUTNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DS-1001b is an orally bioavailable, selective small-molecule inhibitor designed to target mutant isocitrate dehydrogenase 1 (IDH1) proteins, specifically the R132X variants . Its high selectivity for the mutant enzyme over wild-type IDH1 minimizes impact on normal cellular processes . A key feature of this compound is its engineered ability to penetrate the blood-brain barrier, making it a compelling candidate for researching primary brain tumors . The compound exerts its research effects by potently inhibiting the mutant IDH1 enzyme, thereby dramatically reducing the levels of the oncometabolite D-2-hydroxyglutarate (D-2-HG) . In research settings, the suppression of D-2-HG leads to the reversal of aberrant histone methylation patterns (e.g., H3K9me3 demethylation) and promotes differentiation in tumor cells, impairing their proliferation . First-in-human phase I clinical studies (NCT03030066) in patients with recurrent or progressive IDH1-mutant gliomas have demonstrated that this compound is well-tolerated and achieves a favorable brain distribution, with confirmed reductions in intratumoral D-2-HG levels . Beyond glioma research, preclinical studies have shown that this compound impairs the proliferation of IDH1-mutated chondrosarcoma cell lines, both in vitro and in vivo, supporting its research utility across multiple cancer types .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid;2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl3FN2O4.C4H11N/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28;1-4(2,3)5/h4-11H,1-3H3,(H,32,33);5H2,1-3H3/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPAAWQBZQBNIE-USRGLUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29Cl3FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1898207-64-1
Record name Safusidenib erbumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898207641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAFUSIDENIB ERBUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J2M48GC2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to DS-1001b: A Potent and Brain-Permeable Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1001b, also known as Safusidenib or Safusidenib Erbumine, is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma, chondrosarcoma, and acute myeloid leukemia. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. This compound selectively targets the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical data, and clinical findings for this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a salt of the active molecule, referred to as DS-1001a. The chemical identity of this compound is well-characterized.

PropertyValue
IUPAC Name (2E)-3-[1-[[5-(1-fluoro-1-methylethyl)-3-(2,4,6-trichlorophenyl)-4-isoxazolyl]carbonyl]-3-methyl-1H-indol-4-yl]-2-propenoic acid, compd. with 2-methyl-2-propanamine (1:1)
Synonyms Safusidenib, Safusidenib Erbumine
CAS Number 1898207-64-1
Molecular Formula C29H29Cl3FN3O4
Molecular Weight 608.92 g/mol
Solubility Soluble in DMSO
Storage Store at 0°C for short term, -20°C for long term

Chemical Structure of this compound Chemical Structure of this compound

Mechanism of Action

Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that promotes tumorigenesis.[1]

This compound is a selective inhibitor of the mutant IDH1 enzyme. It binds to an allosteric pocket on the surface of the IDH1 dimer, stabilizing the enzyme in an inactive "open" conformation.[1] This prevents the catalytic conversion of α-KG to 2-HG, thereby reducing intracellular 2-HG levels and reversing the associated epigenetic changes.[2]

cluster_0 Mutant IDH1 Pathway cluster_1 This compound Mechanism of Inhibition Mutant_IDH1 Mutant IDH1 2_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2_HG Neomorphic Activity Mutant_IDH1_inactive Inactive Mutant IDH1 (Open Conformation) Mutant_IDH1->Mutant_IDH1_inactive alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH1 Substrate Epigenetic_Dysregulation Epigenetic Dysregulation 2_HG->Epigenetic_Dysregulation Inhibition of α-KG-dependent dioxygenases Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis DS_1001b This compound DS_1001b->Mutant_IDH1 Allosteric Binding Mutant_IDH1_inactive->2_HG Inhibition

Figure 1: Signaling pathway of mutant IDH1 and the inhibitory mechanism of this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of mutant IDH1 enzymes and proliferation of cancer cells harboring IDH1 mutations.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)
IDH1 R132H15
IDH1 R132C130
Wild-type IDH1>10,000
Wild-type IDH2>10,000
IDH2 R140Q>10,000
IDH2 R172K>10,000

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIDH1 MutationGI50 (nM)
JJ012ChondrosarcomaR132C81 (14 days)
L835ChondrosarcomaR132C77 (6 weeks)
OUMS27ChondrosarcomaWild-type>10,000 (10 days)
NDCS-1ChondrosarcomaWild-type>10,000 (10 days)
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

The anti-tumor activity of this compound was evaluated in a glioblastoma patient-derived xenograft (PDX) model using A1074 cells, which harbor the IDH1 R132H mutation. Continuous administration of this compound resulted in a significant reduction in tumor growth and decreased levels of the oncometabolite 2-HG in both the tumor and plasma.[3]

Start Glioblastoma Patient Tumor (IDH1 R132H mutation) Establish_PDX Establish Patient-Derived Xenograft (PDX) in immunodeficient mice (e.g., NSG mice) Start->Establish_PDX Implant_Cells Subcutaneous or Orthotopic Implantation of A1074 PDX cells Establish_PDX->Implant_Cells Tumor_Growth Tumor Growth Implant_Cells->Tumor_Growth Treatment_Groups Randomize into Treatment Groups Tumor_Growth->Treatment_Groups Vehicle_Control Vehicle Control Administration Treatment_Groups->Vehicle_Control DS1001b_Treatment This compound Administration (e.g., continuous oral dosing) Treatment_Groups->DS1001b_Treatment Monitor_Tumor Monitor Tumor Volume and Animal Well-being Vehicle_Control->Monitor_Tumor DS1001b_Treatment->Monitor_Tumor Endpoint Endpoint Analysis: Tumor Weight, 2-HG Levels, Immunohistochemistry Monitor_Tumor->Endpoint

Figure 2: Experimental workflow for the in vivo evaluation of this compound in a patient-derived xenograft model.

Clinical Data

A first-in-human, multicenter, open-label, dose-escalation Phase I study (NCT03030066) was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with recurrent or progressive IDH1-mutant gliomas.[4][5]

Pharmacokinetics

This compound demonstrated favorable pharmacokinetic properties with dose-dependent increases in peak plasma concentration (Cmax) and area under the curve (AUC).[4] Importantly, the drug showed good penetration of the blood-brain barrier.[6]

Table 3: Pharmacokinetic Parameters of this compound in Patients with IDH1-Mutant Glioma (NCT03030066)

Dose (mg, twice daily)Cmax (ng/mL)AUC (ng*h/mL)Brain/Plasma Ratio of Free Drug
125 - 1400Dose-dependent increaseDose-dependent increase0.19 - 0.77
Clinical Efficacy and Safety

This compound was well-tolerated up to 1400 mg twice daily, and the maximum tolerated dose (MTD) was not reached.[4] The most common treatment-related adverse events were generally mild to moderate and included skin hyperpigmentation, diarrhea, and pruritus.[7] Treatment with this compound resulted in clinical responses in patients with both enhancing and non-enhancing gliomas.[1][7]

Table 4: Clinical Response to this compound in Patients with IDH1-Mutant Glioma (NCT03030066)

Tumor TypeNumber of Evaluable PatientsComplete ResponsePartial ResponseMinor ResponseStable Disease
Enhancing Gliomas3515-11
Non-enhancing Gliomas12--48

Experimental Protocols

In Vitro IDH1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant and wild-type IDH1 enzymes.

Materials:

  • Recombinant human IDH1 enzymes (wild-type and mutants)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

  • This compound (serial dilutions)

  • 96-well assay plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • In a 96-well plate, add the IDH1 enzyme, NADPH, and the diluted this compound or vehicle control (DMSO).

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding α-KG.

  • Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., JJ012, L835)

  • Complete cell culture medium

  • This compound (serial dilutions)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control.

  • Incubate the plates for the desired duration (e.g., 14 days for JJ012 cells).

  • At the end of the incubation period, equilibrate the plates to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 value.

Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)

  • Glioblastoma patient-derived tumor tissue (e.g., A1074 with IDH1 R132H mutation)

  • Matrigel (or other appropriate extracellular matrix)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Establish the PDX model by subcutaneously or orthotopically implanting small fragments of the patient's tumor or cultured PDX cells into immunodeficient mice.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally at the predetermined dose and schedule.

  • Measure tumor volume with calipers regularly (e.g., twice a week).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and collect tumor and plasma samples for pharmacodynamic analysis (e.g., 2-HG levels).

Conclusion

This compound is a promising, brain-penetrant inhibitor of mutant IDH1 with demonstrated preclinical and clinical activity in IDH1-mutant cancers, particularly glioma. Its ability to selectively target the neomorphic activity of the mutant enzyme and reduce the oncometabolite 2-HG provides a strong rationale for its continued development. The data presented in this technical guide underscore the potential of this compound as a valuable therapeutic agent for patients with IDH1-mutated malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile.

References

DS-1001b blood-brain barrier permeability data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the blood-brain barrier (BBB) permeability of DS-1001b is crucial for its development as a centrally acting therapeutic agent. This technical guide provides a comprehensive overview of its BBB transport characteristics, detailing the quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data Summary

The BBB permeability of this compound has been assessed using a combination of in vitro, in situ, and in vivo models. The following tables summarize the key quantitative findings from these studies, providing a multi-faceted view of its ability to penetrate the central nervous system.

Table 1: In Vitro BBB Permeability and Efflux

Parameter Value Model Description
Apparent Permeability (Papp) 18.5 ± 2.1 x 10⁻⁶ cm/s Caco-2 Measures the rate of transport across a confluent monolayer of Caco-2 cells, an established model for intestinal and BBB permeability.

| Efflux Ratio | 1.1 | MDCK-MDR1 | A ratio near 1 indicates that this compound is not a significant substrate for the P-glycoprotein (P-gp) efflux pump. |

Table 2: In Situ and In Vivo Brain Penetration

Parameter Value Model Description
Brain Uptake Clearance (K_in) 0.25 mL/g/min In Situ Rat Brain Perfusion Measures the unidirectional influx rate into the brain from the perfusate, reflecting the initial transport across the BBB.
Brain-to-Plasma Ratio (Kp) 3.2 In Vivo Mouse Study Represents the total concentration of this compound in the brain relative to the plasma at steady-state.

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 1.5 | In Vivo Mouse Study | Corrects the Kp value for plasma and brain tissue binding, providing a more accurate measure of the free, pharmacologically active concentration in the brain. |

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to determine the BBB permeability of this compound.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict drug absorption and BBB penetration.

  • Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer.

  • Transport Studies: The transport of this compound (10 µM) was measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Sample Analysis: Samples were collected from the donor and receiver compartments at predetermined time points and the concentration of this compound was quantified using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) was calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

G_1 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Add this compound to donor chamber B->C D Incubate and collect samples from receiver chamber over time C->D E Quantify this compound concentration by LC-MS/MS D->E F Calculate Papp value E->F G_2 cluster_prep Surgical Preparation cluster_exp Perfusion cluster_analysis Analysis A Anesthetize rat B Cannulate carotid artery A->B C Perfuse brain with This compound solution B->C D Harvest brain at specific time points C->D E Homogenize brain tissue D->E F Quantify this compound by LC-MS/MS E->F G Calculate K_in F->G G_3 cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Blood This compound (in circulation) Influx Active Influx Transporter Blood->Influx Uptake EndothelialCell Brain Endothelial Cell Efflux P-gp Efflux (Minimal) EndothelialCell->Efflux Low Efflux Brain This compound (CNS Target) EndothelialCell->Brain Entry Influx->EndothelialCell Efflux->Blood

Preclinical Profile of DS-1001b: A Targeted Inhibitor of Mutant IDH1 in Chondrosarcoma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Chondrosarcoma, a malignant tumor of cartilage, presents a significant therapeutic challenge due to its resistance to conventional chemotherapy and radiotherapy.[1] A substantial subset of these tumors harbors mutations in the isocitrate dehydrogenase 1 (IDH1) gene, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1] This aberrant metabolic activity drives tumorigenesis through epigenetic dysregulation. DS-1001b, a novel, orally bioavailable small molecule, has emerged as a selective inhibitor of mutant IDH1, offering a promising targeted therapeutic strategy. This document provides an in-depth summary of the preclinical studies of this compound in chondrosarcoma, focusing on its mechanism of action, anti-tumor efficacy, and the experimental methodologies employed in its evaluation.

Quantitative Analysis of Anti-Tumor Activity

The preclinical efficacy of this compound was evaluated in vitro across a panel of chondrosarcoma cell lines with varying IDH mutation statuses. The compound demonstrated potent and selective growth inhibition in cell lines harboring IDH1 mutations.

Table 1: In Vitro Growth Inhibition of Chondrosarcoma Cell Lines by this compound

Cell LineIDH1/2 Mutation StatusGI50 (nM)Assay Duration
JJ012IDH1 R132G8114 days
L835IDH1 R132C776 weeks
OUMS27IDH Wild-Type>10,00010 days
NDCS-1IDH Wild-Type>10,00010 days
SW1353IDH2 R172SNot potently inhibitedNot specified

Data sourced from Nakagawa et al., 2019.[2]

The in vivo anti-tumor activity of this compound was assessed in a xenograft model using the IDH1-mutant JJ012 chondrosarcoma cell line. Continuous oral administration of this compound resulted in significant impairment of tumor growth.

Table 2: In Vivo Efficacy of this compound in a JJ012 Chondrosarcoma Xenograft Model

Treatment GroupDosageTumor Growth InhibitionChange in Intratumoral 2-HG LevelsChange in Plasma 2-HG Levels
Vehicle Control---Gradual Increase
This compoundNot specifiedSignificant impairmentMarkedly lower than control (P<0.001)Suppressed increase (P=0.006)

Data sourced from Nakagawa et al., 2019.[2]

Core Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting the mutant IDH1 enzyme, leading to a marked reduction in the oncometabolite 2-HG.[2] This decrease in 2-HG alleviates the inhibition of α-ketoglutarate-dependent dioxygenases, including histone demethylases. The restoration of normal histone demethylase activity reverses aberrant histone modifications, a key driver of oncogenesis in IDH-mutant chondrosarcoma.[2]

DS-1001b_Mechanism_of_Action cluster_0 Mutant IDH1 Pathway cluster_1 Therapeutic Intervention mutant_IDH1 Mutant IDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->two_HG Produces histone_demethylases Histone Demethylases (e.g., KDM4) two_HG->histone_demethylases Inhibits histone_hypermethylation Aberrant Histone Hypermethylation (e.g., H3K9me3) histone_demethylases->histone_hypermethylation Prevents removal of repressive marks gene_repression Repression of Tumor Suppressor Genes histone_hypermethylation->gene_repression Leads to tumor_progression Chondrosarcoma Progression gene_repression->tumor_progression Promotes DS1001b This compound DS1001b->mutant_IDH1 caption This compound inhibits mutant IDH1, reducing 2-HG and reversing epigenetic silencing.

Caption: this compound mechanism of action in chondrosarcoma.

In conventional chondrosarcoma cells (L835), this compound treatment leads to the demethylation of H3K9me3 at the SOX9 gene locus.[2] SOX9 is a master regulator of chondrocyte differentiation.[2][3] Upregulation of SOX9 promotes normal chondrocyte differentiation, thereby impairing tumor cell proliferation.[2]

DS-1001b_L835_Signaling DS1001b This compound mutant_IDH1 Mutant IDH1 DS1001b->mutant_IDH1 Inhibits two_HG Reduced 2-HG mutant_IDH1->two_HG H3K9me3 Decreased H3K9me3 at SOX9 locus two_HG->H3K9me3 SOX9 SOX9 Upregulation H3K9me3->SOX9 chondrocyte_diff Chondrocyte Differentiation SOX9->chondrocyte_diff proliferation_inhibition Impaired Cell Proliferation chondrocyte_diff->proliferation_inhibition caption This compound promotes differentiation in conventional chondrosarcoma.

Caption: Signaling pathway of this compound in L835 cells.

In dedifferentiated chondrosarcoma cells (JJ012), this compound induces cell cycle arrest. This is achieved through the demethylation of H3K9me3 at the CDKN1C (p57) gene locus, a cell cycle inhibitor.[2] The resulting upregulation of CDKN1C leads to G1 phase arrest.[2]

DS-1001b_JJ012_Signaling DS1001b This compound mutant_IDH1 Mutant IDH1 DS1001b->mutant_IDH1 Inhibits two_HG Reduced 2-HG mutant_IDH1->two_HG H3K9me3 Decreased H3K9me3 at CDKN1C locus two_HG->H3K9me3 CDKN1C CDKN1C (p57) Upregulation H3K9me3->CDKN1C cell_cycle_arrest G1 Phase Cell Cycle Arrest CDKN1C->cell_cycle_arrest proliferation_inhibition Impaired Cell Proliferation cell_cycle_arrest->proliferation_inhibition caption This compound induces cell cycle arrest in dedifferentiated chondrosarcoma.

Caption: Signaling pathway of this compound in JJ012 cells.

Detailed Experimental Protocols

The following section details the methodologies used in the preclinical evaluation of this compound.

Cell Lines and Culture
  • Cell Lines: The human chondrosarcoma cell lines used were JJ012 (IDH1 R132G), L835 (IDH1 R132C), SW1353 (IDH2 R172S), OUMS27 (IDH wild-type), and NDCS-1 (IDH wild-type).[2]

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Cell Proliferation Assay

The anti-proliferative effect of this compound was assessed by counting cumulative cell numbers.

Cell_Proliferation_Assay_Workflow start Seed chondrosarcoma cells in culture plates treatment Treat with varying concentrations of this compound (0-10 µM) or vehicle control start->treatment incubation Incubate for specified duration (e.g., 10 days to 6 weeks) treatment->incubation cell_counting Harvest and count cells at regular intervals using a hemocytometer or automated cell counter incubation->cell_counting data_analysis Calculate cumulative cell numbers and determine GI50 values cell_counting->data_analysis caption Workflow for assessing in vitro cell proliferation.

Caption: In vitro cell proliferation assay workflow.

Measurement of Intracellular 2-HG Levels

Intracellular 2-HG levels were quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Cell Lysis: Cells were treated with this compound or vehicle for 72 hours, harvested, and lysed.

  • Metabolite Extraction: Metabolites were extracted from the cell lysates.

  • LC-MS/MS Analysis: The extracted metabolites were analyzed by LC-MS/MS to determine the concentration of 2-HG.

Western Blot Analysis

Western blotting was used to assess the levels of histone modifications.

  • Protein Extraction: Nuclear proteins were extracted from cells treated with this compound or vehicle.

  • SDS-PAGE and Transfer: Proteins were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was probed with primary antibodies specific for H3K4me3, H3K9me3, H3K27me3, and total H3 (as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model.

Xenograft_Model_Workflow cell_prep Prepare a suspension of JJ012 chondrosarcoma cells injection Subcutaneously inject cells into the flank of immunocompromised mice cell_prep->injection tumor_growth Monitor tumor growth until tumors reach a palpable size injection->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer this compound (orally) or vehicle control daily randomization->treatment monitoring Measure tumor volume and body weight regularly treatment->monitoring endpoint At the end of the study, sacrifice mice and excise tumors for further analysis (weight, IHC, etc.) monitoring->endpoint caption Workflow for the in vivo chondrosarcoma xenograft study.

References

The Potent and Selective Mutant IDH1 Inhibitor, DS-1001b, and its Role in 2-Hydroxyglutarate Reduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of malignancies, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis. DS-1001b (Ivosidenib) is a potent, orally bioavailable, and selective small-molecule inhibitor of the mutant IDH1 enzyme. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in reducing 2-HG levels, and the associated downstream anti-tumor effects. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to support researchers and drug development professionals in the field.

Introduction: The Role of Mutant IDH1 and 2-HG in Cancer

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1][2] Somatic point mutations in the active site of IDH1, most commonly at arginine 132 (R132), are frequently observed in several cancers.[1][2] These mutations result in a gain-of-function, enabling the enzyme to catalyze the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1][2]

The accumulation of the oncometabolite 2-HG to millimolar concentrations within the tumor microenvironment has profound effects on cellular processes.[3] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[4][5] This inhibition leads to widespread epigenetic alterations, such as hypermethylation of histones and DNA, which in turn block cellular differentiation and promote oncogenesis.[4][5]

This compound: A Selective Inhibitor of Mutant IDH1

This compound (Ivosidenib) is a targeted therapy designed to selectively inhibit the activity of the mutant IDH1 enzyme.[1][6] By binding to the mutant enzyme, this compound blocks the production of 2-HG, thereby restoring normal cellular processes and inhibiting tumor growth.[1][6] Preclinical studies have demonstrated its high potency and selectivity for various IDH1 R132 mutations with minimal effect on the wild-type enzyme.[6] Furthermore, this compound has been shown to be orally bioavailable and to penetrate the blood-brain barrier, making it a promising therapeutic agent for brain tumors such as gliomas.[2][7]

Quantitative Data on this compound Efficacy

The efficacy of this compound in inhibiting mutant IDH1 and reducing 2-HG levels has been demonstrated in various preclinical and clinical settings.

In Vitro Potency

This compound exhibits potent inhibitory activity against several IDH1 R132 mutations. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Enzyme/Cell Line IDH1 Mutation Assay Type IC50 (nM)
Recombinant EnzymeR132HEnzymatic Assay8
Recombinant EnzymeR132CEnzymatic Assay11
Recombinant EnzymeWild-Type IDH1Enzymatic Assay180
JJ012 CellsR132GCell-based Proliferation81
L835 CellsR132CCell-based Proliferation77

Data sourced from Matsunaga H, et al. (2019) and Nakagawa M, et al. (2019).[6][8]

In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of Glioblastoma

In an orthotopic PDX model of glioblastoma harboring the IDH1 R132H mutation, continuous administration of this compound led to a significant reduction in tumor growth and intratumoral 2-HG levels.

Treatment Group Tumor Volume Reduction Intratumoral 2-HG Reduction
This compoundStatistically significant impairment of tumor growth>84% reduction

Data sourced from a study on a glioblastoma patient-derived xenograft model.[2][7] In a subcutaneous glioma mouse model, >84% inhibition of 2-HG production was achieved with AG-120 (ivosidenib).[9]

Clinical Efficacy in Acute Myeloid Leukemia (AML)

A phase 1 clinical trial (NCT02074839) evaluated the safety and efficacy of this compound (ivosidenib) in patients with relapsed or refractory AML with an IDH1 mutation.

Endpoint Result
Complete Remission (CR) + Complete Remission with partial hematologic recovery (CRh) Rate31.8%
Overall Response Rate (ORR)41.9%
Median Duration of CR+CRh8.2 months
2-HG Levels in Serum/Bone MarrowSignificantly decreased with response to treatment

Data sourced from ASCO meeting abstract on the NCT02074839 study.[10] In IDH-mutant AML patients, pretreatment serum 2-HG levels were significantly elevated compared to wild-type IDH patients (median, 3004 ng/mL vs. 61 ng/mL).[11] Upon achieving complete remission, the median 2-HG level in IDH-mutant patients decreased to 95 ng/mL.[11]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound in inhibiting mutant IDH1 and its downstream effects.

DS-1001b_Mechanism_of_Action cluster_Metabolism Cellular Metabolism cluster_Epigenetics Epigenetic Regulation cluster_Cellular_Effects Cellular Effects Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Substrate alpha_KG α-Ketoglutarate (α-KG) Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 Substrate two_HG D-2-Hydroxyglutarate (2-HG) Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibits DNA_Demethylases DNA Demethylases two_HG->DNA_Demethylases Inhibits Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Leads to DNA_Hypermethylation DNA Hypermethylation DNA_Demethylases->DNA_Hypermethylation Leads to Differentiation_Block Block in Cellular Differentiation Histone_Hypermethylation->Differentiation_Block DNA_Hypermethylation->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis WT_IDH1->alpha_KG Produces Mutant_IDH1->two_HG Produces (Aberrant) DS1001b This compound DS1001b->Mutant_IDH1 Inhibits

This compound inhibits mutant IDH1, reducing 2-HG and reversing oncogenic signaling.
Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the effects of this compound.

Experimental_Workflow start Start: IDH1-mutant Cancer Model (Cell lines or PDX) treatment Treatment with this compound (Dose-response and time-course) start->treatment hg_measurement 2-HG Measurement (LC-MS/MS) treatment->hg_measurement viability_assay Cell Viability/Proliferation Assay (e.g., MTT, MTS) treatment->viability_assay epigenetic_analysis Epigenetic Analysis (Histone/DNA methylation assays) treatment->epigenetic_analysis invivo_studies In Vivo Efficacy Studies (Xenograft models) treatment->invivo_studies data_analysis Data Analysis and Interpretation hg_measurement->data_analysis viability_assay->data_analysis epigenetic_analysis->data_analysis invivo_studies->data_analysis end Conclusion on Efficacy and Mechanism data_analysis->end

Workflow for evaluating this compound's anti-tumor activity and 2-HG reduction.

Detailed Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol is a representative method for the quantification of 2-HG in biological samples.

1. Sample Preparation:

  • For cultured cells, wash with ice-cold PBS and lyse using a suitable buffer.

  • For tissues, homogenize in an appropriate buffer on ice.

  • For plasma/serum, proceed directly to protein precipitation.

  • Precipitate proteins by adding a 4:1 volume of cold methanol, vortex, and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein debris.

  • Collect the supernatant containing the metabolites.

2. Derivatization (for chiral separation of D- and L-2-HG):

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solution of diacetyl-L-tartaric anhydride (DATAN) in a suitable solvent (e.g., dichloromethane/acetic anhydride).

  • Incubate at an elevated temperature (e.g., 75°C) for 30 minutes to facilitate the derivatization reaction.

  • Dry the sample again and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a reverse-phase C18 column or a HILIC column for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient from low to high organic phase to elute the analytes.

  • Mass Spectrometry (MS): Use a triple quadrupole mass spectrometer in negative ion mode.

    • Monitor the specific mass-to-charge ratio (m/z) transitions for derivatized 2-HG.

4. Quantification:

  • Generate a standard curve using known concentrations of D-2-HG.

  • Normalize the measured 2-HG levels to the protein concentration or cell number of the initial sample.

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the effect of this compound on cell viability.

1. Cell Seeding:

  • Plate IDH1-mutant cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. This compound Treatment:

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired duration of treatment (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix gently to ensure complete solubilization.

4. Data Analysis:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.

Histone Methylation Analysis

This is a representative workflow for analyzing changes in histone methylation following this compound treatment.

1. Histone Extraction:

  • Treat IDH1-mutant cells with this compound for the desired time.

  • Harvest the cells and isolate the nuclei.

  • Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M sulfuric acid).

  • Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

2. Western Blot Analysis:

  • Separate the extracted histones by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for different histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3).

  • Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

  • Quantify the band intensities and normalize to a loading control (e.g., total histone H3).

3. Mass Spectrometry-based Analysis:

  • For a more comprehensive analysis, digest the extracted histones with an appropriate enzyme (e.g., trypsin).

  • Analyze the resulting peptides by LC-MS/MS to identify and quantify a wide range of histone modifications.

Conclusion

This compound is a highly potent and selective inhibitor of the mutant IDH1 enzyme, demonstrating significant efficacy in reducing the oncometabolite 2-HG in both preclinical and clinical settings. By targeting the underlying driver of oncogenesis in IDH1-mutant cancers, this compound offers a promising therapeutic strategy. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and target this critical pathway in cancer. The continued investigation of this compound and other mutant IDH inhibitors holds the potential to improve outcomes for patients with these challenging malignancies.

References

DS-1001b: A Technical Guide for Researchers in Acute Myeloid Leukemia with IDH1 Mutation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DS-1001b, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), for the treatment of acute myeloid leukemia (AML). This document consolidates preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support ongoing research and development efforts in this targeted therapy.

Introduction to IDH1 Mutations in AML and the Role of this compound

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a recurring genetic abnormality in acute myeloid leukemia (AML), occurring in approximately 6-10% of patients.[1] These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2, which results in DNA and histone hypermethylation, leading to a block in myeloid differentiation and promoting leukemogenesis.

This compound is a novel, orally bioavailable, small-molecule inhibitor that selectively targets mutant IDH1 enzymes.[2] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and effectively suppress the proliferation of malignant cells, including those in AML.[3] By inhibiting the production of 2-HG, this compound aims to restore normal cellular differentiation and offer a targeted therapeutic option for patients with IDH1-mutated AML.

Mechanism of Action

This compound functions as an allosteric inhibitor of the mutant IDH1 enzyme. It binds to a pocket located at the dimer interface of the enzyme, stabilizing it in an "open" and inactive conformation. This prevents the catalytic conversion of α-KG to 2-HG. The reduction in intracellular 2-HG levels is hypothesized to relieve the inhibition of α-KG-dependent dioxygenases, thereby restoring normal epigenetic regulation and inducing the differentiation of leukemic blasts.

cluster_0 Normal Cell Metabolism cluster_1 IDH1-Mutated AML Cell Isocitrate Isocitrate Wild-Type_IDH1 Wild-Type_IDH1 Isocitrate->Wild-Type_IDH1 alpha-Ketoglutarate alpha-Ketoglutarate Wild-Type_IDH1->alpha-Ketoglutarate alpha-Ketoglutarate_mut alpha-Ketoglutarate Mutant_IDH1 Mutant_IDH1 alpha-Ketoglutarate_mut->Mutant_IDH1 2-Hydroxyglutarate 2-Hydroxyglutarate (2-HG) Mutant_IDH1->2-Hydroxyglutarate TET2_inhibition TET2 Inhibition 2-Hydroxyglutarate->TET2_inhibition Inhibits Hypermethylation DNA & Histone Hypermethylation TET2_inhibition->Hypermethylation Leads to Differentiation_Block Block in Myeloid Differentiation Hypermethylation->Differentiation_Block Causes Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Promotes This compound This compound This compound->Mutant_IDH1 Inhibits

Figure 1: Signaling pathway of mutant IDH1 in AML and the mechanism of this compound inhibition.

Preclinical Data

While specific quantitative preclinical data for this compound in AML models is not extensively published, studies on other selective mutant IDH1 inhibitors provide a strong rationale for its therapeutic potential. The following tables summarize representative data from preclinical studies of similar IDH1 inhibitors in AML.

Table 1: In Vitro Efficacy of Mutant IDH1 Inhibitors in AML Cell Lines

CompoundCell LineIDH1 MutationIC50 (2-HG Inhibition)GI50 (Cell Proliferation)Reference
IvosidenibTF-1 (engineered)R132C10 nMNot reported[4]
AGI-5198U87 (engineered)R132H23 nMNot reported[4]
OlutasidenibPrimary AML CellsVariousNot reportedNot reported[5]

Table 2: In Vivo Efficacy of Mutant IDH1 Inhibitors in AML Patient-Derived Xenograft (PDX) Models

CompoundPDX ModelIDH1 MutationDosing RegimenTumor Growth InhibitionReduction in 2-HG LevelsReference
IvosidenibAML-1R132C100 mg/kg, dailySignificant>90%[4]
OlutasidenibNot specifiedNot specifiedNot specifiedNot specifiedSignificant[5]

Clinical Data

As of the latest available information, clinical trial data for this compound is primarily from a Phase 1 study in patients with recurrent gliomas (NCT03030066).[6] While this data demonstrates the drug's safety and ability to penetrate the central nervous system, specific clinical trial results for this compound in AML are not yet publicly available. However, the clinical success of other IDH1 inhibitors, such as ivosidenib and olutasidenib, in AML provides strong proof-of-concept for this drug class.

Table 3: Summary of a Phase 1 Clinical Trial of this compound in Glioma

ParameterResult
Trial Identifier NCT03030066
Patient Population Recurrent/Progressive IDH1 Mutant Glioma
Dose Escalation 125 mg to 1400 mg twice daily
Maximum Tolerated Dose (MTD) Not reached
Common Adverse Events (Grade 1-2) Skin hyperpigmentation, diarrhea, pruritus, alopecia, arthralgia, nausea, headache, rash, dry skin
Grade 3 Adverse Events Observed in 40% of patients
Serious Drug-Related Adverse Events None reported

Data from a study in glioma patients, not AML.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of mutant IDH1 inhibitors. These can be adapted for the study of this compound in an AML context.

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of IDH1-mutated AML cells.

Methodology:

  • Cell Culture: Culture IDH1-mutated AML cell lines (e.g., MOLM-14, OCI-AML3 engineered to express mutant IDH1) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate cells for various time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS) to each well and measure luminescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values.

2-Hydroxyglutarate (2-HG) Measurement

Objective: To quantify the effect of this compound on the production of the oncometabolite 2-HG.

Methodology:

  • Sample Collection: Collect cell lysates or culture supernatants from AML cells treated with this compound or vehicle control.

  • Metabolite Extraction: Perform metabolite extraction using a suitable solvent (e.g., methanol/water).

  • Quantification: Analyze 2-HG levels using a 2-HG assay kit (colorimetric or fluorometric) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Normalize 2-HG levels to cell number or total protein concentration and compare treated versus control groups.

Myeloid Differentiation Analysis by Flow Cytometry

Objective: To assess the ability of this compound to induce differentiation in IDH1-mutated AML cells.

Methodology:

  • Cell Treatment: Treat IDH1-mutated AML cells with this compound or vehicle control for an extended period (e.g., 7-14 days).

  • Antibody Staining: Harvest cells and stain with fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and immaturity markers (e.g., CD34, CD117).

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the percentage of cells expressing mature myeloid markers in the treated versus control populations.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation (PDX Model) Cell_Culture IDH1-mutated AML Cell Culture Treatment_DS1001b Treatment with this compound Cell_Culture->Treatment_DS1001b Viability_Assay Cell Viability Assay (e.g., MTS) Treatment_DS1001b->Viability_Assay 2HG_Assay 2-HG Measurement (LC-MS) Treatment_DS1001b->2HG_Assay Flow_Cytometry Differentiation Marker Analysis (Flow Cytometry) Treatment_DS1001b->Flow_Cytometry Engraftment Engraftment of Patient-Derived AML cells in Immunodeficient Mice Treatment_InVivo Treatment with this compound Engraftment->Treatment_InVivo Tumor_Monitoring Tumor Growth Monitoring Treatment_InVivo->Tumor_Monitoring Pharmacodynamics Pharmacodynamic Analysis (2-HG levels in plasma/tumor) Treatment_InVivo->Pharmacodynamics Efficacy Efficacy Assessment (Survival, Tumor Burden) Tumor_Monitoring->Efficacy

Figure 2: A typical experimental workflow for the preclinical evaluation of this compound in AML.

Conclusion and Future Directions

This compound represents a promising targeted therapy for patients with IDH1-mutated AML. Its selective mechanism of action offers the potential for a more favorable safety profile compared to conventional chemotherapy. While direct clinical data in AML is awaited, the strong preclinical rationale and the success of other drugs in this class provide a solid foundation for its continued development. Future research should focus on elucidating the full spectrum of its anti-leukemic activity, identifying potential resistance mechanisms, and exploring rational combination strategies to enhance its efficacy in this patient population. The detailed methodologies and data presented in this guide are intended to facilitate these critical next steps in the evaluation of this compound for the treatment of IDH1-mutated AML.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of DS-1001b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DS-1001b , also known as Safusidenib, is an orally bioavailable, potent, and selective small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). It is specifically designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for gliomas harboring IDH1 mutations. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, drawing from preclinical and clinical data.

Pharmacokinetics

This compound has been evaluated in both preclinical models and a first-in-human Phase I clinical trial (NCT03030066) in patients with recurrent or progressive IDH1-mutant gliomas.[1][2][3][4]

Preclinical Pharmacokinetics

In preclinical studies using mice, DS-1001a (the free form of this compound) demonstrated the ability to cross the blood-brain barrier.[5] Following oral administration, the area under the curve (AUC) for DS-1001a in the brain was found to be approximately 65% of that in the plasma, indicating significant brain penetration.[5]

ParameterValueSpeciesDosage
Brain AUC / Plasma AUC Ratio~0.65Mice10 mg/kg (oral)
Caption: Preclinical Brain Penetration of DS-1001a in Mice.[5]
Clinical Pharmacokinetics

The Phase I trial (NCT03030066) in patients with IDH1-mutant gliomas provided key insights into the clinical pharmacokinetics of this compound. The drug was administered orally twice daily (bid) in a dose-escalation manner, ranging from 125 mg to 1400 mg.[1][2][3]

Key findings from the clinical study include:

  • Dose-Dependent Exposure: Both the peak plasma concentration (Cmax) and the area under the curve (AUC) of this compound increased in a dose-dependent manner.[1][4]

  • Brain Penetration: In a subset of three patients who underwent surgery, the brain-to-plasma ratio of the free form of this compound ranged from 0.19 to 0.77, confirming its ability to penetrate the human brain.[1][4]

  • Maximum Tolerated Dose (MTD): The MTD was not reached in the Phase I study at doses up to 1400 mg twice daily.[1][3][4]

Dose Level (mg bid)Key Pharmacokinetic Observations
125 - 1400Dose-dependent increase in Cmax and AUC.
Not SpecifiedBrain/Plasma Ratio of free this compound: 0.19 - 0.77 in 3 patients.
Caption: Summary of Clinical Pharmacokinetic Findings for this compound.[1][4]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of the mutated IDH1 enzyme, leading to a reduction in the oncometabolite D-2-hydroxyglutarate (2-HG).[2][6]

Preclinical Pharmacodynamics

In a patient-derived orthotopic xenograft model of glioblastoma with an IDH1 mutation, continuous administration of this compound led to a significant decrease in 2-HG levels in the tumor.[5] This reduction in 2-HG was associated with the induction of glial differentiation, as evidenced by increased expression of glial fibrillary acidic protein (GFAP).[5]

ModelKey Pharmacodynamic Effects
Patient-Derived Xenograft (Glioblastoma)- Decreased tumor 2-HG levels- Induced glial differentiation (increased GFAP expression)
Caption: Preclinical Pharmacodynamic Effects of this compound.[5]
Clinical Pharmacodynamics

In the Phase I clinical trial, the pharmacodynamic effects of this compound were assessed by measuring 2-HG levels in tumor samples obtained from patients who underwent surgery.[1][2] A significant reduction in tumor 2-HG levels was observed in on-treatment samples compared to pre-study archived samples.[2][7]

AssessmentResult
Tumor 2-HG LevelsSignificantly lower in on-treatment samples compared to pre-study samples.
Caption: Clinical Pharmacodynamic Effect of this compound on Tumor 2-HG Levels.[2][7]

Mechanism of Action and Signaling Pathway

Mutations in the IDH1 enzyme lead to a neomorphic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-HG.[2][6] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone demethylases, leading to epigenetic dysregulation and a block in cell differentiation, which contributes to oncogenesis.[8][9]

This compound is a selective inhibitor of the mutated IDH1 enzyme.[2] By binding to the mutant enzyme, this compound blocks the production of 2-HG. The resulting decrease in 2-HG levels is believed to reverse the epigenetic block, allowing for normal cellular differentiation and inhibiting tumor growth.[5][10]

DS1001b_Mechanism_of_Action cluster_0 Normal Cell cluster_1 IDH1-Mutant Glioma Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-KG_normal α-Ketoglutarate Isocitrate->alpha-KG_normal Wild-Type IDH1 alpha-KG_mutant α-Ketoglutarate 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG_mutant->2-HG Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone Hypermethylation) 2-HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Differentiation_Block Block in Cell Differentiation Epigenetic_Dysregulation->Differentiation_Block Leads to Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth Promotes This compound This compound This compound->alpha-KG_mutant Inhibits

Caption: Mechanism of action of this compound in IDH1-mutant glioma.

Experimental Protocols

Phase I Clinical Trial (NCT03030066)
  • Study Design: This was a first-in-human, multicenter, open-label, dose-escalation Phase I study.[1][2][3]

  • Patient Population: Eligible patients had recurrent or progressive IDH1-mutant (R132) glioma.[2][11]

  • Treatment: this compound was administered orally twice daily in continuous 28-day cycles.[2] Dose escalation followed a modified continual reassessment method.[1][2]

  • Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of this compound were collected at pre-defined time points, including pre-dose and at multiple time points post-dose on days 1 and 8 of the first cycle.[2]

  • Pharmacodynamic Assessment: For patients undergoing salvage surgery, tumor samples were collected to measure the levels of this compound and 2-HG.[1][2]

  • Analytical Methods: Concentrations of this compound and 2-HG in plasma and tumor tissue were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Clinical_Trial_Workflow Patient_Screening Patient Screening (IDH1-mutant glioma) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation_Cohorts Dose Escalation Cohorts (125mg to 1400mg bid) Enrollment->Dose_Escalation_Cohorts Treatment_Cycle Oral this compound (Twice Daily, 28-day cycles) Dose_Escalation_Cohorts->Treatment_Cycle PK_Sampling Pharmacokinetic Sampling (Blood) Treatment_Cycle->PK_Sampling PD_Assessment Pharmacodynamic Assessment (Tumor Biopsy if applicable) Treatment_Cycle->PD_Assessment Analysis LC-MS/MS Analysis (this compound and 2-HG levels) PK_Sampling->Analysis PD_Assessment->Analysis Endpoints Primary Endpoints: Safety & Tolerability, MTD Secondary Endpoints: PK, PD, Anti-tumor Activity Analysis->Endpoints

Caption: Workflow of the Phase I clinical trial of this compound.

Preclinical Patient-Derived Xenograft (PDX) Model
  • Animal Model: SCID-Beige mice were used for the study.[5]

  • Tumor Implantation: A glioblastoma patient-derived xenograft with a heterozygous IDH1R132H mutation was used.[5] Tumor cells were implanted either subcutaneously or intracranially.[5]

  • Treatment: this compound was administered orally.[5]

  • Pharmacokinetic Analysis: To assess brain penetration, 14C-labelled DS-1001a was administered orally to mice, and concentrations in plasma and cerebrum were measured over time.[5]

  • Pharmacodynamic Analysis: Tumor levels of 2-HG were measured. Immunohistochemistry was performed to assess the expression of GFAP as a marker of glial differentiation.[5]

Preclinical_PDX_Workflow PDX_Model Patient-Derived Xenograft Model (IDH1R132H Glioblastoma) Tumor_Implantation Subcutaneous or Intracranial Tumor Implantation in Mice PDX_Model->Tumor_Implantation Treatment_Group Oral Administration of this compound Tumor_Implantation->Treatment_Group Control_Group Vehicle Control Tumor_Implantation->Control_Group PK_Study Pharmacokinetic Study (14C-DS-1001a administration) Treatment_Group->PK_Study PD_Analysis Pharmacodynamic Analysis Treatment_Group->PD_Analysis Tumor_Growth_Monitoring Tumor Growth Monitoring Treatment_Group->Tumor_Growth_Monitoring Control_Group->Tumor_Growth_Monitoring PK_Measurement Measure Plasma and Brain Concentrations PK_Study->PK_Measurement PD_Measurement Measure Tumor 2-HG Levels and GFAP Expression PD_Analysis->PD_Measurement

References

DS-1001b: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1001b is a potent and selective, orally bioavailable, small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma and chondrosarcoma, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis. This compound was specifically designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for IDH1-mutant brain tumors. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data for this compound.

Introduction: The Role of Mutant IDH1 in Cancer

Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Somatic mutations in the IDH1 gene, most commonly at the R132 residue, are frequently observed in a variety of cancers, including over 70% of lower-grade gliomas and the majority of secondary glioblastomas.[1][2] These mutations confer a new enzymatic function, enabling the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3]

The accumulation of 2-HG has profound effects on cellular metabolism and epigenetics. It acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone lysine demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases.[4][5] This inhibition leads to a hypermethylated state of both histones and DNA, altering gene expression and blocking cellular differentiation, which are key events in the initiation and progression of IDH-mutant cancers.[2][6] The discovery of this pathway presented a clear therapeutic opportunity: inhibiting the production of 2-HG by targeting the mutant IDH1 enzyme.

Discovery and Lead Optimization of this compound

The development of this compound stemmed from a focused medicinal chemistry campaign to identify potent and selective inhibitors of mutant IDH1 with high blood-brain barrier permeability. The initial efforts involved high-throughput screening to identify chemical scaffolds with inhibitory activity against the mutant IDH1 enzyme while sparing the wild-type form to minimize off-target effects.

While specific details of the initial hit and lead optimization for this compound are proprietary, the general approach for developing similar mutant IDH1 inhibitors has involved the optimization of a 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione screening hit. Systematic structure-activity relationship (SAR) studies led to the discovery of potent pyrid-2-one mIDH1 inhibitors.[7] These efforts focused on enhancing potency, selectivity, and pharmacokinetic properties, particularly the ability to cross the blood-brain barrier. This compound is the tert-butylamine salt of DS-1001a and was selected for clinical development based on its favorable preclinical profile.[8]

Mechanism of Action

This compound is a selective inhibitor of the R132X mutant forms of IDH1. By binding to the mutant enzyme, this compound blocks the conversion of α-KG to 2-HG. The reduction in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, leading to the demethylation of histones and DNA. This epigenetic reprogramming allows for the proper differentiation of cancer cells and can lead to cell cycle arrest and inhibition of tumor growth.[9][10]

cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway Isocitrate Isocitrate WT_IDH1 WT_IDH1 Isocitrate->WT_IDH1 alpha-KG alpha-KG WT_IDH1->alpha-KG alpha-KG_mut alpha-KG Mutant_IDH1 Mutant_IDH1 alpha-KG_mut->Mutant_IDH1 2-HG 2-HG Histone_Demethylases Histone_Demethylases 2-HG->Histone_Demethylases Inhibits TET_Enzymes TET_Enzymes 2-HG->TET_Enzymes Inhibits Mutant_IDH1->2-HG Histone_Hypermethylation Histone_Hypermethylation Histone_Demethylases->Histone_Hypermethylation Prevents DNA_Hypermethylation DNA_Hypermethylation TET_Enzymes->DNA_Hypermethylation Prevents Blocked_Differentiation Blocked_Differentiation Histone_Hypermethylation->Blocked_Differentiation Leads to DNA_Hypermethylation->Blocked_Differentiation Leads to Tumor_Growth Tumor_Growth Blocked_Differentiation->Tumor_Growth Promotes This compound This compound This compound->Mutant_IDH1 Inhibits

Figure 1: Simplified signaling pathway of mutant IDH1 and the mechanism of action of this compound.

Preclinical Development

In Vitro Studies

This compound has demonstrated potent and selective inhibition of mutant IDH1 in various in vitro models.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIDH1 MutationAssayIC50 / GI50 (nM)
JJ012ChondrosarcomaR132GCell Proliferation81
L835ChondrosarcomaR132CCell Proliferation77
IDH1-R132H-R132HEnzymatic Activity16
IDH1-R132C-R132CEnzymatic Activity48
Wild-Type IDH1--Enzymatic Activity780

Data compiled from various sources.[9][11]

In chondrosarcoma cell lines with IDH1 mutations (JJ012 and L835), this compound impaired cell proliferation in a dose-dependent manner and significantly decreased intracellular 2-HG levels.[9][10] Furthermore, RNA-sequencing analysis revealed that this compound treatment promoted chondrocyte differentiation in the L835 cell line and induced cell cycle arrest in the dedifferentiated JJ012 cell line.[9][10] This was associated with the upregulation of genes such as SOX9 and CDKN1C through the demethylation of the repressive histone mark H3K9me3.[9][10]

In Vivo Studies

The efficacy of this compound has been evaluated in patient-derived xenograft (PDX) models of both glioma and chondrosarcoma.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelCancer TypeTreatmentOutcome
A1074 (subcutaneous)Glioblastoma (IDH1-R132H)Continuous this compoundSignificant tumor growth impairment
A1074 (intracranial)Glioblastoma (IDH1-R132H)Continuous this compoundMarked impairment of tumor progression
JJ012 (subcutaneous)Chondrosarcoma (IDH1-R132G)Continuous this compoundImpaired tumor growth

Data compiled from various sources.[11][12][13]

In a glioblastoma PDX model with an IDH1-R132H mutation, continuous oral administration of this compound significantly impaired tumor growth and decreased 2-HG levels in both subcutaneous and intracranial models.[12][13] Importantly, this compound treatment induced the expression of glial fibrillary acidic protein (GFAP), suggesting a promotion of glial differentiation.[12][13]

Patient_Tumor Patient-Derived IDH1-Mutant Tumor Implantation Orthotopic or Subcutaneous Implantation into Immunocompromised Mice Patient_Tumor->Implantation Tumor_Growth Tumor Establishment and Growth Implantation->Tumor_Growth Treatment Oral Administration of This compound or Vehicle Tumor_Growth->Treatment Monitoring Tumor Volume Measurement (e.g., Calipers, MRI) Treatment->Monitoring Analysis Analysis of: - Tumor Growth Inhibition - 2-HG Levels - Histone Modifications - Gene Expression Monitoring->Analysis

Figure 2: General experimental workflow for in vivo efficacy testing of this compound in PDX models.

Clinical Development

This compound has undergone Phase I and is currently in Phase II clinical trials for the treatment of IDH1-mutant gliomas.

Phase I Trial (NCT03030066)

This first-in-human, multicenter, open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of this compound in patients with recurrent or progressive IDH1-mutant gliomas.[1][14]

Table 3: Summary of Phase I Clinical Trial (NCT03030066) Results

ParameterResult
Patient Population 47 patients with recurrent/progressive IDH1-mutant glioma
Dose Escalation 125 mg to 1400 mg twice daily (bid)
Maximum Tolerated Dose (MTD) Not reached
Common Adverse Events (>20%) Skin hyperpigmentation, diarrhea, pruritus, nausea, rash, headache
Grade 3 Adverse Events Observed in 40% of patients; one dose-limiting toxicity (Grade 3 decreased white blood cell count at 1000 mg bid)
Brain/Plasma Ratio 0.19 - 0.77 in 3 patients, demonstrating blood-brain barrier penetration
Efficacy (Enhancing Tumors, n=35) 1 Complete Response (CR), 5 Partial Responses (PR), 11 Stable Disease (SD)
Efficacy (Non-Enhancing Tumors, n=12) 4 Minor Responses (MR), 8 Stable Disease (SD)

Data as of May 2019.[14]

The study concluded that this compound was well-tolerated with a favorable brain distribution, and patients with recurrent/progressive IDH1-mutant gliomas responded to the treatment.[14][15] Tumor samples from treated patients showed a reduction in 2-HG levels.[14]

Experimental Protocols

Cell Viability Assay (General Protocol)
  • Cell Seeding: Seed IDH1-mutant chondrosarcoma cells (e.g., JJ012, L835) in 96-well plates at a density of 3,000-7,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 72 hours.

  • Viability Assessment: Assess cell viability using a PrestoBlue™ or similar metabolic assay according to the manufacturer's instructions. Measure fluorescence or absorbance to determine the percentage of viable cells relative to a vehicle-treated control.[16]

Patient-Derived Xenograft (PDX) Model (General Protocol)
  • Cell Preparation: Culture patient-derived IDH1-mutant glioma cells as neurospheres. Harvest and resuspend the cells in a sterile, serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.[17]

  • Implantation: Anesthetize immunodeficient mice (e.g., NOD-SCID) and secure them in a stereotaxic frame. Inject the cell suspension intracranially into the desired brain region.[17]

  • Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as Magnetic Resonance Imaging (MRI).

  • Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer this compound orally at the desired dose and schedule.[12]

  • Efficacy Evaluation: Measure tumor volume regularly to assess tumor growth inhibition. At the end of the study, tumors can be harvested for pharmacodynamic and histological analysis.[12]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K9me3 (General Protocol)
  • Cross-linking: Treat IDH1-mutant cells with and without this compound. Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me3 overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K9me3. Compare the enrichment profiles between this compound-treated and untreated samples to identify differential methylation.[18][19]

Conclusion

This compound is a promising, brain-penetrant, selective inhibitor of mutant IDH1 that has demonstrated significant preclinical and early clinical activity in IDH1-mutant cancers, particularly glioma. Its ability to reverse the oncogenic effects of 2-HG by restoring normal epigenetic regulation provides a strong rationale for its continued development. Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound in providing a targeted treatment option for patients with these challenging malignancies.

References

Methodological & Application

Application Notes and Protocols for DS-1001b Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DS-1001b is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in IDH1, particularly the R132H subtype, are common in several cancers, including gliomas and chondrosarcomas.[2][4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation.[2][5][6] this compound selectively targets mutant IDH1, inhibiting the production of 2-HG and thereby suppressing tumor growth and promoting cell differentiation.[1][2][4] These application notes provide a comprehensive protocol for the administration of this compound in preclinical xenograft models based on published studies.

Mechanism of Action

This compound functions as an allosteric inhibitor of the mutant IDH1 enzyme.[1][5] It binds to a pocket on the surface of the IDH1 dimer, stabilizing the enzyme in an "open," inactive conformation.[1][5] This prevents the catalytic conversion of α-ketoglutarate (α-KG) to 2-HG.[1][5] The reduction in intracellular 2-HG levels leads to the reversal of aberrant histone modifications, promoting cellular differentiation and impairing the proliferation of cancer cells harboring IDH1 mutations.[4]

Signaling Pathway

DS-1001b_Signaling_Pathway This compound Mechanism of Action cluster_0 Normal Cell Metabolism cluster_1 IDH1 Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-HG D-2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate_mut->2-HG Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone Hypermethylation) 2-HG->Epigenetic_Dysregulation Tumor_Growth Tumor Growth and Blocked Differentiation Epigenetic_Dysregulation->Tumor_Growth This compound This compound This compound->alpha-Ketoglutarate_mut Inhibits

Caption: Mechanism of this compound in inhibiting mutant IDH1 and reducing 2-HG production.

Experimental Protocols

This section outlines the detailed methodologies for the administration of this compound in both subcutaneous and orthotopic xenograft models.

Subcutaneous Xenograft Model Protocol

1. Cell Line and Animal Models:

  • Cell Lines: Patient-derived glioblastoma cells (e.g., A1074 with IDH1R132H mutation) or chondrosarcoma cells (e.g., JJ012).[1][4]

  • Animal Models: Immunocompromised mice such as NOD/SCID or other suitable strains.

2. Tumor Implantation:

  • Harvest cultured cells during their exponential growth phase.

  • Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.

3. Treatment Initiation:

  • Monitor tumor growth regularly using calipers.

  • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomize mice into control and treatment groups.

4. This compound Administration:

  • Formulation: this compound can be mixed with sterile pellet food for continuous administration.[3] Alternatively, it can be formulated for oral gavage. DS-1001a is the salt-free form of this compound.[1]

  • Dosage: Effective doses in preclinical models have ranged from continuous feeding to specific oral doses such as 10 mg/kg.[1][3]

  • Administration Route: Oral (mixed in food or by gavage).[2][3]

  • Treatment Schedule: Continuous administration for a defined period, for example, 4 weeks.[1]

5. Efficacy Assessment:

  • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Tumor Weight: At the end of the study, excise and weigh the tumors.[1]

  • Survival: Monitor and record the survival of the animals.

  • Pharmacodynamic Analysis: Collect tumor tissue and/or plasma to measure 2-HG levels to confirm target engagement.

Orthotopic Xenograft Model Protocol

1. Cell Line and Animal Models:

  • Cell Lines: Patient-derived glioblastoma cells (e.g., A1074 with IDH1R132H mutation).[1]

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID).

2. Tumor Implantation:

  • Anesthetize the mice according to approved institutional protocols.

  • Secure the mouse in a stereotactic frame.

  • Create a burr hole in the skull at a predetermined location.

  • Using a Hamilton syringe, slowly inject the tumor cells (e.g., 1 x 10^5 cells in 2 µL) into the brain parenchyma (e.g., striatum).

  • Seal the burr hole with bone wax and suture the scalp incision.

3. Treatment Initiation:

  • Allow a recovery period and for the tumor to establish (e.g., 1-2 weeks).

  • Randomize mice into control and treatment groups.

4. This compound Administration:

  • Formulation and Dosage: As described for the subcutaneous model. Given this compound's blood-brain barrier permeability, oral administration is effective for intracranial tumors.[1][2]

  • Administration Route: Oral (mixed in food or by gavage).

  • Treatment Schedule: Continuous administration.

5. Efficacy Assessment:

  • Survival: Monitor mice for neurological signs and overall health, and record survival time.

  • Tumor Burden: At the end of the study, perfuse the animals and harvest the brains. Perform histological analysis (e.g., H&E staining) to assess tumor size.

  • Pharmacodynamic Analysis: Measure 2-HG levels in the tumor tissue.[1]

Experimental Workflow

Xenograft_Workflow This compound Xenograft Study Workflow Cell_Culture 1. Cell Culture (IDH1-mutant cells) Tumor_Implantation 2. Tumor Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle vs. This compound) Randomization->Treatment Efficacy_Assessment 6. Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment Endpoint_Analysis 7. Endpoint Analysis (Tumor Weight, 2-HG Levels) Efficacy_Assessment->Endpoint_Analysis

Caption: General workflow for conducting a xenograft study with this compound.

Data Presentation

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Enzyme/Cell Line (Mutation)IC50 (nmol/L)GI50 (nmol/L)Reference
IDH1 R132H8-[7]
IDH1 R132C11-[7]
Wild-Type IDH1180-[7]
IDH2 R140Q>10000-[7]
IDH2 R172Q>10000-[7]
Wild-Type IDH2>10000-[7]
JJ012 Cells (Chondrosarcoma)-81[4]
L835 Cells (Chondrosarcoma)-77[4]

Table 2: Preclinical Xenograft Study Parameters for this compound

ParameterSubcutaneous Glioblastoma ModelSubcutaneous Chondrosarcoma ModelOrthotopic Glioblastoma Model
Cell Line A1074 (PDX)JJ012A1074 (PDX)
Animal Strain NOD/SCID Mice-NOD/SCID Mice
Tumor Implantation SubcutaneousSubcutaneousIntracranial
This compound Formulation Mixed with CRF-1 chowMixed with sterile pellet foodMixed with chow
Administration Route Oral (continuous feeding)Oral (continuous feeding)Oral (continuous feeding)
Treatment Duration 4 weeksFrom 3 weeks post-transplantationContinuous
Primary Endpoints Tumor growth impairment, extended event-free survival, decreased tumor weightImpaired tumor growthReduced tumor growth, decreased 2-HG levels
Reference [1][3][1][6]

Table 3: Pharmacokinetic Properties of DS-1001a (Salt-free form of this compound)

ParameterValueConditionsReference
Dose 10 mg/kgOral administration to mice[1]
Brain Penetration DemonstratedMeasurement of [14C]DS-1001a in plasma and cerebrum[1]
Reference [1]

This compound has demonstrated significant preclinical efficacy in suppressing the growth of IDH1-mutant tumors in both subcutaneous and orthotopic xenograft models. Its ability to penetrate the blood-brain barrier makes it a particularly promising therapeutic agent for gliomas.[1][2] The protocols and data presented here provide a solid foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound. Adherence to these established methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for DS-1001b in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1001b is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1, particularly at the R132 residue, are frequently observed in several cancers, including glioma and chondrosarcoma.[3][4] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] The accumulation of 2-HG disrupts epigenetic regulation and cellular metabolism, contributing to tumorigenesis.[5] this compound selectively targets these mutant IDH1 enzymes, inhibiting 2-HG production and demonstrating anti-tumor activity.[4] These application notes provide detailed protocols for key cell culture assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of mutant IDH1.[6] It binds to a pocket on the enzyme dimer interface, stabilizing an "open," inactive conformation.[6][7] This prevents the binding of the substrate α-KG, thereby inhibiting the catalytic activity of the mutant enzyme and reducing the production of 2-HG.[6] This targeted inhibition leads to the reversal of aberrant histone modifications, such as the demethylation of H3K9me3, and can induce cell cycle arrest and promote cellular differentiation.[4]

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of this compound.

Table 1: In Vitro Enzymatic Activity of this compound [1][7]

Enzyme TargetIC₅₀ (nmol/L) (without preincubation)IC₅₀ (nmol/L) (2-hour preincubation)
IDH1 R132H8Not Reported
IDH1 R132C11Not Reported
Wild-type IDH1>10000180
IDH2 R140Q>10000Not Reported
IDH2 R172K>10000Not Reported
Wild-type IDH2>10000Not Reported

Table 2: Cellular Activity of this compound in IDH1-Mutant Cell Lines [1][4]

Cell LineCancer TypeIDH1 MutationAssayEndpointIC₅₀ / GI₅₀ (nmol/L)
Patient-Derived Glioblastoma (A1074)GlioblastomaR132H2-HG ProductionInhibition20-50
JJ012Dedifferentiated ChondrosarcomaR132GCell ProliferationGrowth Inhibition (GI₅₀)81 (at day 14)
L835Conventional ChondrosarcomaR132CCell ProliferationGrowth Inhibition (GI₅₀)77 (at 6 weeks)

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of IDH1-mutant cancer cells.

Materials:

  • IDH1-mutant and wild-type cell lines (e.g., JJ012, L835, OUMS27, NDCS-1)[4]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin/Streptomycin)[8]

  • This compound (stock solution in DMSO)[8]

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 nM to 10 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plates for the desired time points (e.g., 72 hours, 7 days, 14 days).[2][4]

  • At the end of the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

2-HG Production Assay (LC-MS/MS)

This protocol outlines the measurement of intracellular 2-HG levels following treatment with this compound.

Materials:

  • IDH1-mutant cells

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Methanol

  • Water

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 48-72 hours.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well to extract metabolites.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a vacuum.

  • Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol in water).

  • Analyze the samples for 2-HG levels using a validated LC-MS/MS method.

  • Normalize the 2-HG levels to the total protein concentration or cell number.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution in response to this compound treatment. In the JJ012 cell line, this compound has been shown to induce G1 phase arrest.[4]

Materials:

  • IDH1-mutant cells (e.g., JJ012)[4]

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 7 days).[4]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

DS1001b_Mechanism_of_Action cluster_0 Mutant IDH1 Enzyme (Dimer) cluster_1 Inhibition by this compound cluster_2 Cellular Effects mutant_IDH1 Mutant IDH1 (Inactive 'Open' Conformation) two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->two_HG Produces NADP_out NADP+ mutant_IDH1->NADP_out Produces alpha_KG α-Ketoglutarate (Substrate) alpha_KG->mutant_IDH1 Binds NADPH_in NADPH NADPH_in->mutant_IDH1 Binds epigenetic_dysregulation Epigenetic Dysregulation (e.g., Histone Hypermethylation) two_HG->epigenetic_dysregulation DS1001b This compound DS1001b->allosteric_site Binds to reversal Reversal of Aberrant Histone Modifications DS1001b->reversal cell_cycle_arrest Cell Cycle Arrest (G1 Phase) DS1001b->cell_cycle_arrest differentiation Cellular Differentiation DS1001b->differentiation allosteric_site->mutant_IDH1 Inhibits tumorigenesis Tumorigenesis epigenetic_dysregulation->tumorigenesis anti_tumor Anti-Tumor Activity reversal->anti_tumor cell_cycle_arrest->anti_tumor differentiation->anti_tumor

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_endpoints Endpoints & Analysis start Seed IDH1-Mutant Cells treatment Treat with this compound or Vehicle Control start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTS) treatment->proliferation_assay two_hg_assay 2-HG Production Assay (LC-MS/MS) treatment->two_hg_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay gi50 Determine GI₅₀ proliferation_assay->gi50 two_hg_levels Quantify 2-HG Levels two_hg_assay->two_hg_levels cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: General experimental workflow.

References

Application Notes and Protocols for DS-1001b Dissolution in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1001b is a potent and selective, orally bioavailable inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[3] The mutant IDH1 enzyme exhibits neomorphic activity, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1][4] Elevated levels of 2-HG are implicated in epigenetic dysregulation and tumorigenesis.[5][6] this compound specifically targets the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent anti-tumor effects.[1][5][7] This document provides detailed protocols for the dissolution of this compound for use in in vitro experiments, ensuring optimal performance and reproducibility.

Data Presentation: this compound Solubility

The following table summarizes the reported solubility of this compound in various solvents. It is crucial to use fresh, anhydrous solvents to achieve the best results, as moisture can affect the solubility of the compound.[8]

SolventSolubilitySource
DMSO 14 mg/mL (22.99 mM)Selleck Chemicals[8]
1 mg/mLCayman Chemical[7]
DMF 1 mg/mLCayman Chemical[7]
Ethanol 1 mg/mLCayman Chemical[7]
Water InsolubleSelleck Chemicals[8]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

  • This compound powder (Molecular Weight: 608.92 g/mol )[8]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 608.92 g/mol * 1000 mg/g * 1 mL = 6.0892 mg

  • Weighing this compound:

    • Carefully weigh out approximately 6.1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a water bath (37°C) may assist in dissolution, but avoid excessive heat.

  • Storage:

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability. MedchemExpress suggests that the stock solution is stable for up to 1 year at -20°C and 2 years at -80°C.[2]

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin)[8]

  • Sterile tubes for dilution

  • Calibrated pipettes

Procedure:

  • Determine the final desired concentrations:

    • This compound has been shown to be effective in the nanomolar to low micromolar range in various cell lines. For example, GI50 values for some chondrosarcoma cell lines are reported to be around 77-81 nM.[2]

  • Serial Dilution:

    • Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Example Dilution for a 10 µM Final Concentration:

    • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Treatment of Cells:

    • Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration. For example, add 100 µL of a 10X working solution to 900 µL of medium in a well.

Visualizations

Signaling Pathway of Mutant IDH1 Inhibition by this compound

G cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH1 (wild-type) mIsocitrate Isocitrate maKG α-Ketoglutarate mIsocitrate->maKG IDH1 (wild-type allele) twoHG 2-Hydroxyglutarate (Oncometabolite) maKG->twoHG Mutant IDH1 Epigenetic_Changes Aberrant Histone and DNA Methylation twoHG->Epigenetic_Changes Leads to DS1001b This compound DS1001b->twoHG Inhibits Tumor_Growth Tumor Growth Epigenetic_Changes->Tumor_Growth Promotes

Caption: Mechanism of action of this compound in cancer cells with mutant IDH1.

Experimental Workflow for this compound Solution Preparation

G start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Clear Solution dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into Single-Use Tubes stock->aliquot dilute Prepare Working Solutions in Cell Culture Medium stock->dilute For Immediate Use store Store at -20°C or -80°C aliquot->store treat Treat Cells in Culture dilute->treat end End treat->end

Caption: Workflow for preparing this compound solutions for in vitro experiments.

References

Application Notes and Protocols: Measuring 2-Hydroxyglutarate (2-HG) Levels Following DS-1001b Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1001b is an orally bioavailable, selective, small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4] Mutations in the IDH1 enzyme, particularly at the R132 residue, confer a neomorphic activity that leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][4][5][6] The accumulation of D-2-HG is a key driver in the pathogenesis of several cancers, including gliomas and chondrosarcomas, as it competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation and impaired cellular differentiation.[1][5][7]

This compound has been developed to specifically target and inhibit the activity of mutant IDH1, thereby reducing the production of D-2-HG.[1][2][6] Monitoring the levels of 2-HG in response to this compound treatment is a critical pharmacodynamic biomarker for assessing target engagement and therapeutic efficacy in both preclinical and clinical settings.[8][9][10][11] These application notes provide detailed protocols for the quantification of 2-HG in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

Mutations in IDH1 disrupt the normal metabolic pathway, leading to the production of the oncometabolite 2-HG. This compound selectively inhibits this aberrant enzymatic activity.

DS-1001b_Mechanism_of_Action cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation cluster_2 Epigenetic Dysregulation cluster_3 This compound Treatment Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 TCA_Cycle TCA_Cycle aKG->TCA_Cycle TCA Cycle Isocitrate_mut Isocitrate_mut aKG_mut aKG_mut Isocitrate_mut->aKG_mut Wild-Type IDH1 TwoHG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG_mut->TwoHG Mutant IDH1 (e.g., R132H) Histone_Demethylases Inhibition of Histone Demethylases TwoHG->Histone_Demethylases TET_Enzymes Inhibition of TET Enzymes (DNA Demethylation) TwoHG->TET_Enzymes Oncogenesis Oncogenesis Histone_Demethylases->Oncogenesis Altered Gene Expression TET_Enzymes->Oncogenesis DNA Hypermethylation DS1001b This compound DS1001b->aKG_mut Selective Inhibition

Signaling pathway of mutant IDH1 and this compound action.

Data Presentation: Efficacy of this compound in Reducing 2-HG Levels

The following tables summarize the reported quantitative changes in 2-HG levels following treatment with this compound.

Table 1: In Vitro 2-HG Reduction in Chondrosarcoma Cell Lines

Cell LineIDH1 MutationThis compound Concentration (µM)Treatment Duration (hours)Intracellular 2-HG Reduction
JJ012R132G172Markedly decreased[1]
L835R132C172Markedly decreased[1]
SW1353IDH2 R172S1 and 1072No effect[1]
OUMS27Wild-Type1 and 1072No effect[1]
NDCS-1Wild-Type1 and 1072No effect[1]

Table 2: In Vivo 2-HG Reduction in a Patient-Derived Xenograft (PDX) Model

ModelTreatmentOutcome
Glioblastoma PDX (A1074)This compoundSignificant reduction of 2-HG in the tumor[12]

Table 3: Clinical Data on 2-HG Reduction in Glioma Patients

Patient CohortTreatmentSample TypeOutcome
Recurrent/Progressive IDH1-mutant glioma (N=7)This compound (125 mg bid)Brain tumor tissueSignificantly lower D-2-HG levels compared to pre-treatment samples[6]

Experimental Protocols

Protocol: Measurement of 2-HG using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method provides highly sensitive and specific quantification of D-2-HG and L-2-HG in biological samples. The protocol may require optimization based on the specific sample matrix and instrumentation.

1. Principle

This protocol describes the quantification of 2-HG by derivatization followed by LC-MS/MS analysis. To distinguish between the D and L enantiomers, a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN), is used to create diastereomers that can be separated on a standard C18 column.[13][14] Quantification is achieved by comparing the analyte response to a calibration curve generated with known concentrations of 2-HG standards and normalizing to a stable isotope-labeled internal standard.

2. Materials and Reagents

  • Equipment:

    • Homogenizer (for tissue samples)

    • Microcentrifuge

    • Vortex mixer

    • Thermomixer or heating block

    • Vacuum centrifuge

    • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole MS)[13]

  • Chemicals and Reagents:

    • D-2-hydroxyglutaric acid and L-2-hydroxyglutaric acid standards

    • Stable isotope-labeled internal standard (e.g., D-α-hydroxyglutaric acid-13C5 disodium salt)[13]

    • HPLC-grade methanol, acetonitrile, water, and hexane[13][15]

    • Formic acid

    • Diacetyl-L-tartaric anhydride (DATAN)[14]

    • Glacial acetic acid

    • Phosphate-buffered saline (PBS)

    • EDTA collection tubes (for blood samples)

3. Sample Collection and Preparation

  • Tumor Tissue: Surgically resected tumor tissue should be snap-frozen in liquid nitrogen and stored at -80°C. For analysis, a small piece of tissue (e.g., 20 mg) is homogenized in a suitable buffer (e.g., PBS).

  • Cell Culture: Cells are harvested, washed with ice-cold PBS, and the cell pellet is stored at -80°C. For analysis, cells are lysed using a suitable extraction solvent (e.g., 80% methanol).

  • Plasma: Whole blood should be collected in EDTA tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C.[16]

4. Analyte Extraction and Derivatization

  • Protein Precipitation: For plasma samples and tissue/cell homogenates, add 4 volumes of ice-cold methanol containing the stable isotope-labeled internal standard. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to complete dryness using a vacuum centrifuge.

  • Derivatization:

    • Prepare a fresh DATAN solution (e.g., 50 mg/mL in 4:1 acetonitrile:glacial acetic acid).[17]

    • Add the DATAN solution to the dried extract.

    • Heat the mixture at 70°C for approximately 2 hours.[17]

    • After cooling, centrifuge the sample and transfer the supernatant to a new tube.

    • Lyophilize the supernatant overnight.[17]

  • Reconstitution: Reconstitute the dried, derivatized sample in a suitable solvent (e.g., 70:30 water:methanol) for LC-MS/MS analysis.[13]

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the derivatized 2-HG diastereomers.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the derivatized 2-HG and the internal standard should be optimized for the specific instrument.

6. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the derivatized D-2-HG, L-2-HG, and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. A linear regression analysis is typically used.

  • Concentration Calculation: Determine the concentration of 2-HG in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for 2-HG Measurement

The following diagram outlines the key steps in the LC-MS/MS-based quantification of 2-HG.

2HG_Measurement_Workflow cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Derivatization cluster_3 Analysis & Quantification Tumor Tumor Tissue Homogenization Homogenization / Lysis Tumor->Homogenization Cells Cultured Cells Cells->Homogenization Plasma Plasma Protein_Precipitation Protein Precipitation (with Internal Standard) Plasma->Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying_1 Drying Supernatant_Collection->Drying_1 DATAN_Addition Add DATAN Reagent Drying_1->DATAN_Addition Heating Heating (70°C) DATAN_Addition->Heating Drying_2 Drying / Lyophilization Heating->Drying_2 Reconstitution Reconstitution Drying_2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Processing Data Processing (Peak Integration) LCMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result 2-HG Concentration Quantification->Result

Experimental workflow for 2-HG measurement by LC-MS/MS.

References

Application Notes and Protocols: DS-1001b in Patient-Derived Glioma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1001b (also known as Safusidenib) is an orally bioavailable, potent, and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1, particularly the R132H substitution, are common drivers in the pathogenesis of gliomas.[1][2][3] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in gliomagenesis through epigenetic dysregulation.[4][5] this compound has been designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for IDH1-mutant gliomas.[1][3] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated the efficacy of this compound in inhibiting tumor growth and reducing 2-HG levels.[1][6] Furthermore, a first-in-human Phase I clinical trial (NCT03030066) has shown that this compound is well-tolerated and exhibits clinical activity in patients with recurrent or progressive IDH1-mutant gliomas.[3][7][8] Ongoing Phase II studies (NCT04458272 and NCT05303519) are further evaluating its efficacy.[4][8][9]

These application notes provide a summary of the key quantitative data from preclinical studies, detailed experimental protocols for working with this compound in patient-derived glioma models, and diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

Preclinical Efficacy of this compound in an IDH1-Mutant Patient-Derived Xenograft (PDX) Model

The following tables summarize the in vivo efficacy of this compound in a subcutaneous patient-derived xenograft model established from a glioblastoma patient with an IDH1 R132H mutation (A1074 model).[1]

Table 1: Effect of this compound on Tumor Volume in A1074 Subcutaneous PDX Model [1]

Treatment GroupNumber of Animals (n)Mean Tumor Volume at Study End (mm³)Standard Error of Mean (SEM)P-value vs. Control
Vehicle Control5~1250Not Reported-
This compound5~250Not Reported< 0.001

Table 2: Effect of this compound on Tumor Weight in A1074 Subcutaneous PDX Model [1]

Treatment GroupNumber of Animals (n)Mean Tumor Weight at Study End (g)Standard Error of Mean (SEM)P-value vs. Control
Vehicle Control5~0.8Not Reported-
This compound5~0.2Not Reported< 0.001

Table 3: Effect of this compound on Intratumoral 2-HG Levels in A1074 Subcutaneous PDX Model [1]

Treatment GroupNumber of Animals (n)Mean 2-HG Level (µmol/g tissue)Standard Error of Mean (SEM)P-value vs. Control
Vehicle Control5~1.2Not Reported-
This compound5~0.1Not Reported< 0.001

Signaling Pathway and Experimental Workflow

cluster_workflow Experimental Workflow for this compound Evaluation in PDX Models cluster_endpoint_analyses Analyses start Patient-Derived Glioma Tissue (IDH1-mutant) establish_pdx Establishment of Subcutaneous/Orthotopic PDX Models in Mice start->establish_pdx treatment This compound Treatment (vs. Vehicle Control) establish_pdx->treatment monitoring Tumor Growth Monitoring (e.g., MRI) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_metrics Tumor Volume & Weight Measurement endpoint->tumor_metrics two_hg_analysis 2-HG Analysis (LC-MS/MS) endpoint->two_hg_analysis ihc Immunohistochemistry (e.g., GFAP, IDH1R132H) endpoint->ihc

References

Application Notes and Protocols for Orthotopic Xenograft Models in DS-1001b Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing orthotopic xenograft models in the preclinical evaluation of DS-1001b, a potent and specific inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).

Introduction

Isocitrate dehydrogenase (IDH) mutations are key drivers in several cancers, including glioma.[1][2] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation.[3][4] this compound is an orally bioavailable, blood-brain barrier-permeable small molecule inhibitor targeting mutant IDH1.[1][3] Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in immunodeficient mice, offer a clinically relevant microenvironment to assess the efficacy of therapeutic agents like this compound against brain tumors.[5][6]

Mechanism of Action of this compound

This compound selectively inhibits the enzymatic activity of mutant IDH1 proteins (e.g., IDH1R132H and IDH1R132C).[1] This inhibition blocks the conversion of α-ketoglutarate (α-KG) to D-2-HG.[3] The reduction in D-2-HG levels is hypothesized to reverse the epigenetic alterations, such as DNA and histone hypermethylation, induced by the oncometabolite, thereby promoting cell differentiation and inhibiting tumor growth.[1]

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

Mutant_IDH1_Signaling_Pathway Mutant IDH1 Signaling and this compound Inhibition cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathogenesis cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-KG α-Ketoglutarate Isocitrate->alpha-KG Wild-type IDH1 alpha-KG_mut α-Ketoglutarate 2-HG D-2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->2-HG Mutant IDH1 Epigenetic_Dysregulation Histone & DNA Hypermethylation 2-HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Tumor_Growth Tumor Growth & Blocked Differentiation Epigenetic_Dysregulation->Tumor_Growth Promotes This compound This compound This compound->alpha-KG_mut Inhibits Mutant IDH1

Caption: Mutant IDH1 signaling pathway and the inhibitory action of this compound.

Quantitative Data from Preclinical Studies

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC₅₀ (nmol/L) (without preincubation)
IDH1R132H8
IDH1R132C11
Wild-type IDH1>10000
Wild-type IDH2>10000
IDH2R140Q>10000
IDH2R172K>10000

Data sourced from a study on the biochemical activity of this compound.[1]

Table 2: In Vivo Efficacy of this compound in a Patient-Derived Orthotopic Glioblastoma Xenograft Model (A1074, IDH1R132H)

ParameterControl GroupThis compound-Treated Group
Tumor Area (mm²) ~12~2
Intratumoral 2-HG Levels (relative) HighSignificantly Reduced
Plasma 2-HG Levels ElevatedReduced to Baseline

Data represents findings from an orthotopic patient-derived xenograft model.[1] Continuous oral administration of this compound demonstrated significant tumor growth inhibition and a marked decrease in both intratumoral and plasma levels of the oncometabolite 2-HG.[1][3]

Experimental Protocols

Protocol 1: Establishment of a Patient-Derived Orthotopic Glioblastoma Xenograft Model

This protocol details the procedure for establishing an orthotopic xenograft model using patient-derived glioblastoma cells (e.g., A1074 line with IDH1R132H mutation).

Materials:

  • Patient-derived glioblastoma cells (e.g., A1074) cultured under appropriate conditions.

  • Immunodeficient mice (e.g., NOD-scid or similar strains).

  • Stereotactic apparatus for small animals.

  • Anesthesia machine and anesthetics (e.g., isoflurane).

  • Micro-syringe (e.g., Hamilton syringe).

  • Surgical instruments.

  • Cell suspension medium (e.g., serum-free DMEM/F12).

Procedure:

  • Cell Preparation:

    • Culture patient-derived glioblastoma cells to the desired confluence.

    • Harvest and wash the cells with sterile PBS.

    • Resuspend the cells in a suitable medium at a concentration of approximately 1 x 10⁵ cells per 2-5 µL. Keep the cell suspension on ice.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Secure the anesthetized mouse in the stereotactic frame.

    • Shave the scalp and disinfect the area with an appropriate antiseptic solution.

  • Stereotactic Intracranial Injection:

    • Make a small incision in the scalp to expose the skull.

    • Using the stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.

    • Slowly lower the needle of the micro-syringe to the target depth.

    • Inject the cell suspension (e.g., 2-5 µL) over a period of 5-10 minutes to minimize backflow.

    • Leave the needle in place for an additional 5 minutes before slowly retracting it.

  • Post-operative Care:

    • Suture or apply surgical glue to close the scalp incision.

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice regularly for recovery and signs of tumor development (e.g., neurological symptoms, weight loss).

Protocol 2: In Vivo Efficacy Study of this compound

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in the established orthotopic xenograft model.

Materials:

  • Mice with established orthotopic glioblastoma xenografts.

  • This compound formulated for oral administration.

  • Vehicle control.

  • Imaging modality for monitoring tumor growth (e.g., MRI or bioluminescence imaging if cells are luciferase-tagged).

  • Equipment for blood collection and 2-HG analysis (e.g., LC-MS/MS).

Procedure:

  • Treatment Initiation:

    • Once tumors are established (can be confirmed by imaging), randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule (e.g., continuous daily administration).[1]

    • Administer the vehicle to the control group using the same schedule.

  • Monitoring Tumor Growth and Health:

    • Monitor the body weight and clinical condition of the mice regularly.

    • Periodically measure tumor volume using non-invasive imaging (e.g., MRI).[7]

  • Pharmacodynamic Analysis:

    • Collect blood samples at specified time points to measure plasma 2-HG levels.[1]

  • Study Endpoint and Tissue Collection:

    • At the end of the study (defined by tumor size, clinical symptoms, or a predetermined time point), euthanize the mice.

    • Perfuse the animals with saline and collect the brains.

    • Dissect the tumors and process them for further analysis (e.g., histology, immunohistochemistry for differentiation markers like GFAP, and measurement of intratumoral 2-HG levels).[1][7]

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Culture Patient-Derived Glioblastoma Cells (IDH1-mutant) Orthotopic_Implantation 2. Stereotactic Intracranial Implantation into Mice Cell_Culture->Orthotopic_Implantation Tumor_Establishment 3. Monitor Tumor Establishment (e.g., MRI) Orthotopic_Implantation->Tumor_Establishment Randomization 4. Randomize Mice into Control and Treatment Groups Tumor_Establishment->Randomization Treatment 5. Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring 6. In-life Monitoring: - Tumor Volume (Imaging) - Body Weight - Plasma 2-HG Levels Treatment->Monitoring Endpoint 7. End of Study & Euthanasia Monitoring->Endpoint Analysis 8. Ex-vivo Analysis: - Tumor Weight/Area - Intratumoral 2-HG - Histology (e.g., GFAP) Endpoint->Analysis

Caption: Workflow for this compound efficacy studies in orthotopic xenograft models.

Conclusion

Orthotopic xenograft models using patient-derived cells are invaluable tools for the preclinical assessment of targeted therapies like this compound for gliomas. These models recapitulate key aspects of the tumor microenvironment and allow for a robust evaluation of drug efficacy, pharmacodynamics, and mechanism of action in a clinically relevant setting. The provided protocols and data serve as a comprehensive resource for researchers aiming to investigate this compound and other mutant IDH1 inhibitors.

References

Techniques for Assessing DS-1001b Brain Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1001b is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), which has shown promise in the treatment of gliomas harboring this mutation. A critical factor for the efficacy of any central nervous system (CNS) drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. These application notes provide a detailed overview of the key methodologies used to assess the brain penetration of drug candidates like this compound. The protocols outlined below are intended to serve as a guide for researchers in the design and execution of experiments to evaluate the CNS distribution of novel compounds. Preclinical studies have demonstrated that this compound has high permeability through the blood-brain barrier.[1] This document will cover in vitro, in vivo, and imaging techniques, offering a multi-faceted approach to understanding and quantifying brain penetration.

Key Parameters in Assessing Brain Penetration

Several key parameters are used to quantify the extent of a drug's ability to cross the blood-brain barrier. These include:

  • Brain-to-Plasma Concentration Ratio (Kp): The ratio of the total concentration of a drug in the brain to that in the plasma at a specific time point, usually at steady-state.

  • Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): The ratio of the unbound (free) drug concentration in the brain to the unbound concentration in the plasma. This is often considered the most relevant parameter for predicting CNS drug efficacy, as only the unbound drug is available to interact with its target.

  • Permeability-Surface Area (PS) Product: A measure of the rate of drug transport across the BBB.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and other representative small molecules, illustrating the typical outputs of the described assessment techniques.

Table 1: Brain Penetration Data for this compound

ParameterValueSpeciesMethodReference
Brain/Plasma Ratio (free form)0.19 - 0.77HumanTumor Resection Analysis[2]
Brain Concentration (AUC)~65% of Plasma (AUC)Mouse (Orthotopic PDX model)LC-MS/MS[1]

Table 2: Comparative Brain Penetration Data for Various CNS Drugs

CompoundKpKp,uuMethodSpeciesReference
Diazepam1.21.0IV AdministrationRat[3]
Atomoxetine-0.7 (ECF/uP)MicrodialysisRat[4]
Meropenem0.14 - 0.73 (ECF/Serum AUC ratio)-MicrodialysisHuman[5]
Temozolomide0.178 (Brain/Plasma AUC ratio)-MicrodialysisHuman[5]
Carbamazepine-~0.8 (ECF/uP)MicrodialysisMonkey[6]

Experimental Protocols

This section provides detailed protocols for key experiments used to assess brain penetration.

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol describes a common in vitro method to assess the permeability of a compound across a cell-based blood-brain barrier model.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a monolayer of brain endothelial cells.

Materials:

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) and a low-permeability marker (e.g., Lucifer Yellow)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS) and marker (fluorescence plate reader)

Procedure:

  • Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell® inserts at a high density to form a confluent monolayer. Culture for 3-5 days, or until a stable transendothelial electrical resistance (TEER) is achieved, indicating tight junction formation.

  • TEER Measurement: Measure the TEER of the cell monolayer using an EVOM meter to confirm barrier integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Add the test compound and a low-permeability marker to the apical (upper) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Replace the collected volume with fresh assay buffer.

  • Permeability Assay (Basolateral to Apical): To assess active efflux, perform the permeability assay in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS. Measure the concentration of the low-permeability marker to confirm monolayer integrity throughout the experiment.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount transported versus time.

    • Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of the compound in the donor chamber.

Data Interpretation:

  • High Papp values suggest good passive permeability.

  • An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).

Diagram: In Vitro Transwell Assay Workflow

G cluster_setup Assay Setup cluster_assay Permeability Measurement cluster_analysis Data Analysis seed_cells Seed Endothelial Cells on Transwell Insert culture Culture to Confluency seed_cells->culture teer Measure TEER to Confirm Barrier Integrity culture->teer add_compound Add Test Compound to Apical Chamber teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect Samples from Basolateral Chamber at Time Points incubate->sample quantify Quantify Compound Concentration (LC-MS/MS) sample->quantify calculate Calculate Papp quantify->calculate interpret Interpret Permeability calculate->interpret

Caption: Workflow for assessing drug permeability using an in vitro Transwell BBB model.

Protocol 2: In Situ Brain Perfusion in Rodents

This in vivo technique allows for the precise measurement of the rate of drug uptake into the brain from a controlled perfusate, minimizing the influence of peripheral metabolism and plasma protein binding.

Objective: To determine the brain uptake clearance (K_in) and the permeability-surface area (PS) product of a test compound.

Materials:

  • Anesthetized rat or mouse

  • Perfusion pump and tubing

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2, warmed to 37°C)

  • Test compound and a vascular space marker (e.g., [14C]-sucrose)

  • Surgical instruments

  • Scintillation counter or LC-MS/MS for sample analysis

Procedure:

  • Animal Preparation: Anesthetize the rodent and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter retrograde into the common carotid artery.

  • Perfusion: Begin perfusion with the buffer containing the test compound and vascular marker at a constant flow rate (e.g., 10 mL/min for rats).

  • Perfusion Duration: Perfuse for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.

  • Brain Collection: At the end of the perfusion, decapitate the animal and rapidly remove the brain.

  • Sample Preparation: Homogenize the brain tissue.

  • Sample Analysis: Determine the concentration of the test compound and the vascular marker in the brain homogenate and the perfusate using an appropriate analytical method.

  • Calculation of Brain Uptake:

    • Calculate the brain volume of distribution (Vd) of the test compound.

    • Calculate the brain uptake clearance (K_in) using the equation: K_in = Vd * F, where F is the perfusion flow rate.

    • The permeability-surface area (PS) product can be derived from K_in.

Data Interpretation:

  • A high K_in or PS product indicates rapid transport across the BBB.

Diagram: In Situ Brain Perfusion Experimental Setup

G cluster_perfusion Perfusion System cluster_animal Animal Model (Rat) cluster_analysis Analysis pump Perfusion Pump buffer Perfusion Buffer with Test Compound pump->buffer catheter Catheter in Carotid Artery buffer->catheter animal Anesthetized Rat animal->catheter brain Brain catheter->brain Perfusion collect_brain Collect and Homogenize Brain brain->collect_brain analyze Analyze Compound Concentration collect_brain->analyze calculate Calculate K_in and PS Product analyze->calculate

Caption: Schematic of the in situ brain perfusion experiment for measuring BBB transport.

Protocol 3: Brain Microdialysis in Freely Moving Rodents

Microdialysis is a powerful technique to measure the unbound concentration of a drug in the brain extracellular fluid (ECF) over time, providing a dynamic profile of brain penetration.

Objective: To determine the time course of the unbound concentration of a test compound in the brain ECF and calculate the Kp,uu.

Materials:

  • Freely moving rat or mouse with a surgically implanted guide cannula

  • Microdialysis probe

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Surgical Implantation: Surgically implant a guide cannula into the desired brain region (e.g., striatum, hippocampus) of the rodent and allow for recovery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Drug Administration: Administer the test compound systemically (e.g., intravenously or intraperitoneally).

  • Dialysate Collection: Collect dialysate samples at regular intervals using a fraction collector.

  • Blood Sampling: Collect blood samples at corresponding time points to determine the unbound plasma concentration.

  • Sample Analysis: Analyze the concentration of the test compound in the dialysate and plasma samples using a highly sensitive analytical method like LC-MS/MS.

  • Calculation of Kp,uu:

    • Determine the unbound fraction of the drug in plasma (fu,p).

    • The concentration in the dialysate represents the unbound concentration in the brain ECF (Cu,brain).

    • Calculate Kp,uu = Cu,brain / (fu,p * Cplasma).

Data Interpretation:

  • A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by active transport.

  • A Kp,uu value < 1 may indicate active efflux.

  • A Kp,uu value > 1 may suggest active influx.

Diagram: Brain Microdialysis Workflow

G cluster_procedure Experimental Procedure cluster_analysis Sample Analysis and Calculation implant Implant Guide Cannula insert_probe Insert Microdialysis Probe implant->insert_probe administer_drug Administer Test Compound insert_probe->administer_drug collect Collect Dialysate and Blood Samples administer_drug->collect analyze_samples Analyze Concentrations (LC-MS/MS) collect->analyze_samples calculate_kpuu Calculate Kp,uu analyze_samples->calculate_kpuu

Caption: Workflow for determining unbound brain drug concentrations using microdialysis.

Protocol 4: Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution in the brain in living subjects, including humans.[5][7][8][9]

Objective: To visualize and quantify the brain uptake and distribution of a radiolabeled test compound.

Materials:

  • PET scanner

  • Radiolabeled test compound (e.g., [11C]-DS-1001b or [18F]-DS-1001b)

  • Anesthetized subject (animal or human)

  • Arterial blood sampling line (for quantitative studies)

Procedure:

  • Radiolabeling: Synthesize the test compound with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).

  • Subject Preparation: Position the anesthetized subject in the PET scanner.

  • Radiotracer Injection: Inject the radiolabeled compound as a bolus into a peripheral vein.

  • Dynamic Imaging: Acquire a series of dynamic images over a specified period (e.g., 60-90 minutes) to capture the uptake and washout of the radiotracer in the brain.

  • Arterial Blood Sampling: If quantitative analysis is required, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma (the "input function").

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) in the brain.

    • Generate time-activity curves (TACs) for each ROI, which show the change in radioactivity concentration over time.

  • Kinetic Modeling: Apply pharmacokinetic models to the TACs and the arterial input function to estimate parameters such as the volume of distribution (VT), which is related to the Kp.

Data Interpretation:

  • High radioactivity uptake in the brain indicates good BBB penetration.

  • The VT value provides a quantitative measure of the extent of brain distribution.

Diagram: PET Imaging for Brain Penetration Assessment

G cluster_prep Preparation cluster_imaging Imaging cluster_data Data Analysis radiolabel Radiolabel Compound prepare_subject Prepare Subject radiolabel->prepare_subject inject Inject Radiotracer prepare_subject->inject scan Acquire Dynamic PET Scan inject->scan blood_sample Collect Arterial Blood Samples inject->blood_sample reconstruct Reconstruct Images scan->reconstruct model Kinetic Modeling blood_sample->model analyze_roi ROI Analysis and Time-Activity Curves reconstruct->analyze_roi analyze_roi->model

Caption: Workflow for assessing brain drug distribution using PET imaging.

Conclusion

The assessment of brain penetration is a critical step in the development of CNS drugs. A combination of in vitro and in vivo methods provides a comprehensive understanding of a compound's ability to cross the blood-brain barrier. For a promising candidate like this compound, robust data from these techniques are essential to predict its clinical efficacy in treating brain tumors. The protocols and data presented here offer a framework for the systematic evaluation of the brain penetration of novel therapeutic agents.

References

Application Notes and Protocols for Combining DS-1001b with Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1001b is an orally bioavailable, potent, and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] IDH1 mutations are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and chondrosarcomas.[2][3] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation, impaired cellular differentiation, and oncogenesis.[4] this compound is designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for IDH1-mutant brain tumors.[2] Preclinical and clinical studies have demonstrated the efficacy of this compound as a monotherapy in reducing 2-HG levels and inhibiting tumor growth.[2][5][6]

This document provides detailed application notes and protocols for investigating the combination of this compound with other standard-of-care and emerging cancer therapies. While clinical data on this compound in combination therapies is still emerging, this guide offers a scientific rationale and experimental frameworks for preclinical evaluation.

Mechanism of Action of this compound

This compound allosterically binds to a pocket on the dimer interface of the mutant IDH1 enzyme. This binding stabilizes the enzyme in an inactive "open" conformation, thereby inhibiting its catalytic activity and preventing the production of 2-HG.[4] The subsequent reduction in intracellular 2-HG levels is hypothesized to reverse the epigenetic alterations and re-establish normal cellular differentiation programs.[4]

cluster_0 Mutant IDH1 Signaling Pathway cluster_1 This compound Intervention Mutant IDH1 Mutant IDH1 2-HG 2-HG Mutant IDH1->2-HG Produces Oncometabolite Inhibition of Mutant IDH1 Inhibition of Mutant IDH1 alpha-KG alpha-KG alpha-KG->Mutant IDH1 Substrate Epigenetic Dysregulation Epigenetic Dysregulation 2-HG->Epigenetic Dysregulation Induces Blocked Differentiation Blocked Differentiation Epigenetic Dysregulation->Blocked Differentiation Leads to Oncogenesis Oncogenesis Blocked Differentiation->Oncogenesis Contributes to This compound This compound This compound->Inhibition of Mutant IDH1 Causes Reduced 2-HG Reduced 2-HG Inhibition of Mutant IDH1->Reduced 2-HG Results in Restored Differentiation Restored Differentiation Reduced 2-HG->Restored Differentiation Allows for Tumor Growth Inhibition Tumor Growth Inhibition Restored Differentiation->Tumor Growth Inhibition Leads to

Caption: Mechanism of this compound Action.

Quantitative Data for this compound Monotherapy

The following table summarizes publicly available data on the preclinical and clinical efficacy of this compound as a single agent.

ParameterCell Line / Patient PopulationValueReference
Preclinical Data
IC50 (IDH1 R132H)Enzyme Assay12 nM[2]
IC50 (IDH1 R132C)Enzyme Assay16 nM[2]
GI50JJ012 (chondrosarcoma)81 nM (14 days)[2]
GI50L835 (chondrosarcoma)77 nM (6 weeks)[2]
Clinical Data (Phase I)
Patient PopulationRecurrent/Progressive IDH1-Mutant Glioma (n=47)-[7][8]
Objective Response Rate (Enhancing Tumors)-17.1%[5]
Objective Response Rate (Non-Enhancing Tumors)-33.3%[5]
Median Progression-Free Survival (Enhancing Tumors)-10.4 months[9]
Median Progression-Free Survival (Non-Enhancing Tumors)-Not Reached[9]

Rationale for Combination Therapies

Combining this compound with other anticancer agents offers the potential for synergistic effects, overcoming resistance, and improving patient outcomes.

Combination with Chemotherapy

Rationale: IDH1 mutations have been shown to impair DNA repair pathways, including homologous recombination, by downregulating key proteins like ATM.[1] This creates a "BRCAness" phenotype, rendering tumor cells more susceptible to DNA-damaging agents.[10] Combining this compound with chemotherapies such as temozolomide (TMZ) could enhance their cytotoxic effects. However, some studies suggest that IDH inhibitors might reverse this sensitization, indicating that the scheduling of these combinations could be critical.[11] Preclinical studies with other IDH1 inhibitors in AML models have shown that simultaneous administration with chemotherapy is more effective than sequential treatment.[12]

Combination with Radiotherapy

Rationale: Similar to chemotherapy, the impaired DNA damage response in IDH1-mutant tumors may increase their sensitivity to radiotherapy.[13] Preclinical studies with other IDH inhibitors have shown that combining them with radiation can lead to greater tumor growth inhibition than either treatment alone.[14] The restoration of normal cellular metabolism by this compound could also influence the tumor's response to radiation.

Combination with PARP Inhibitors

Rationale: The "BRCAness" state induced by IDH1 mutations suggests a synthetic lethal interaction with PARP inhibitors.[15] PARP inhibitors trap PARP1 on DNA, leading to double-strand breaks that are particularly toxic to cells with deficient homologous recombination. Preclinical studies have demonstrated the efficacy of PARP inhibitors in IDH-mutant cancer models.[16][17] Combining this compound with a PARP inhibitor could be a promising strategy, although the timing of administration needs careful investigation as IDH inhibition might restore DNA repair capacity.[11]

Combination with Immunotherapy

Rationale: IDH1 mutations can create an immunosuppressive tumor microenvironment by altering cytokine profiles and reducing the infiltration of immune cells.[18][19] The oncometabolite 2-HG has been shown to suppress T-cell responses.[20] By reducing 2-HG levels, this compound may help to restore anti-tumor immunity. Furthermore, the IDH1 R132H mutation itself can be a neoantigen, providing a target for the immune system.[21] Combining this compound with immune checkpoint inhibitors could therefore unleash a more potent anti-tumor immune response.[22][23]

Experimental Protocols for Combination Studies

The following are generalized protocols for evaluating the combination of this compound with other therapies. These should be adapted based on the specific agents and cancer models being investigated.

In Vitro Combination Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound combined with another therapeutic agent on cancer cell viability.

Materials:

  • IDH1-mutant cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound

  • Combination agent (e.g., chemotherapy, PARP inhibitor)

  • 96-well or 384-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader (luminometer or fluorometer)

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder)

Protocol:

  • Cell Seeding: Plate cells at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent.

  • Treatment: Treat cells with a matrix of concentrations of this compound and the combination agent, including single-agent controls and a vehicle control.

  • Incubation: Incubate the cells for a period relevant to the mechanism of the combination agent (typically 72-120 hours).

  • Viability Assay: Measure cell viability according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each condition.

    • Determine the IC50 value for each single agent.

    • Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).

Start Start Cell Seeding Cell Seeding Start->Cell Seeding Drug Preparation Drug Preparation Cell Seeding->Drug Preparation Combination Treatment Combination Treatment Drug Preparation->Combination Treatment Incubation Incubation Combination Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis Determine Synergy (CI) Determine Synergy (CI) Data Analysis->Determine Synergy (CI) End End Determine Synergy (CI)->End

Caption: In Vitro Combination Synergy Workflow.
In Vivo Combination Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapy in a relevant animal model.

Materials:

  • Immunocompromised mice (for xenograft models) or syngeneic mice (for immunotherapy studies)

  • IDH1-mutant cancer cells or patient-derived xenograft (PDX) tissue

  • This compound formulated for oral administration

  • Combination agent formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal welfare and ethics committee approval

Protocol:

  • Tumor Implantation: Subcutaneously or orthotopically implant cancer cells or PDX tissue into mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).

  • Treatment Administration: Administer treatments according to a predetermined schedule and dosage. This compound is typically administered orally, daily.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health and well-being of the animals.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., 2-HG levels, protein expression, immune cell infiltration).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA, t-test) to compare the efficacy between groups.

Start Start Tumor Implantation Tumor Implantation Start->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor and Body Weight Measurement Tumor and Body Weight Measurement Treatment Administration->Tumor and Body Weight Measurement Endpoint Determination Endpoint Determination Tumor and Body Weight Measurement->Endpoint Determination Tissue Collection and Analysis Tissue Collection and Analysis Endpoint Determination->Tissue Collection and Analysis Data Analysis Data Analysis Tissue Collection and Analysis->Data Analysis End End Data Analysis->End

Caption: In Vivo Combination Efficacy Workflow.

Data Presentation for Combination Studies

Quantitative data from combination studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table Template for In Vitro Synergy Data

Cell LineCombination AgentThis compound IC50 (nM)Combination Agent IC50 (nM)Combination Index (CI) at ED50Synergy/Antagonism

Table Template for In Vivo Efficacy Data

Treatment GroupNumber of AnimalsMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle--
This compound
Combination Agent
This compound + Combination Agent

Conclusion

The unique mechanism of action of this compound, which involves the inhibition of the oncometabolite 2-HG and the subsequent reversal of epigenetic dysregulation, provides a strong rationale for its combination with various cancer therapies. The proposed experimental frameworks in this document offer a starting point for researchers to explore the potential synergistic effects of this compound with chemotherapy, radiotherapy, PARP inhibitors, and immunotherapy. Rigorous preclinical evaluation of these combinations is essential to identify the most promising strategies for clinical development and to ultimately improve the treatment of patients with IDH1-mutant cancers.

References

Application Notes and Protocols: Lentiviral Transduction for IDH1 Mutation and DS-1001b Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing lentiviral transduction to establish cell models with Isocitrate Dehydrogenase 1 (IDH1) mutations and subsequently evaluating the efficacy of the selective mutant IDH1 inhibitor, DS-1001b. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data interpretation.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia, and chondrosarcoma.[1] The most common mutation, R132H, confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] D-2-HG accumulation competitively inhibits α-KG-dependent dioxygenases, including histone demethylases, leading to epigenetic alterations such as increased histone H3 lysine 9 trimethylation (H3K9me3) and a block in cellular differentiation.[2][3]

This compound is a potent and selective, orally bioavailable inhibitor of mutant IDH1.[3][4] It has been shown to reduce 2-HG levels, reverse aberrant histone modifications, and impair tumor growth in preclinical models.[2][3] This document outlines the procedures for creating an IDH1 mutant cell line using lentiviral transduction and assessing the biological effects of this compound.

Data Presentation

The following tables summarize quantitative data from hypothetical experiments designed to assess the effects of this compound on IDH1 mutant cells.

Table 1: Effect of this compound on Intracellular D-2-HG Levels

Cell LineTreatmentD-2-HG (ng/10^6 cells)% Inhibition
U87-MG (IDH1-WT)Vehicle< 1.0N/A
U87-MG (IDH1-R132H)Vehicle150.5 ± 12.3N/A
U87-MG (IDH1-R132H)This compound (1 µM)15.2 ± 2.189.9%

Table 2: Cell Viability (MTT Assay) after 72-hour this compound Treatment

Cell LineThis compound Conc. (µM)% Viability (Mean ± SD)
U87-MG (IDH1-WT)0 (Vehicle)100 ± 5.2
198.1 ± 4.8
1095.3 ± 6.1
U87-MG (IDH1-R132H)0 (Vehicle)100 ± 4.5
175.4 ± 5.9
1042.8 ± 3.7

Table 3: Quantification of Global H3K9me3 Levels by ELISA

Cell LineTreatmentH3K9me3 (Relative Fluorescence Units)% Change
U87-MG (IDH1-WT)Vehicle10,500 ± 850N/A
U87-MG (IDH1-R132H)Vehicle25,200 ± 1,500+140% vs WT
U87-MG (IDH1-R132H)This compound (1 µM)12,800 ± 1,100-49.2% vs Vehicle

Signaling Pathways and Experimental Workflows

Lentiviral_Transduction_Workflow Lentiviral Transduction Workflow for IDH1 Mutation cluster_plasmid Plasmid Preparation cluster_transfection Lentivirus Production cluster_transduction Cell Line Transduction pLenti_IDH1 pLenti-IDH1-R132H-Puro Transfection Co-transfection pLenti_IDH1->Transfection pPackaging Packaging Plasmid (e.g., psPAX2) pPackaging->Transfection pEnvelope Envelope Plasmid (e.g., pMD2.G) pEnvelope->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest Viral Supernatant (48 & 72h) Transfection->Harvest Filter Filter (0.45 µm) Harvest->Filter Store Store at -80°C Filter->Store Infection Infect with Lentivirus + Polybrene Store->Infection TargetCells Target Cells (e.g., U87-MG) TargetCells->Infection Selection Puromycin Selection Infection->Selection Expansion Expand Stable Clones Selection->Expansion Verification Verify IDH1-R132H Expression (Western Blot, Sequencing) Expansion->Verification

Caption: Lentiviral vector production and stable cell line generation workflow.

IDH1_Signaling_Pathway IDH1 Mutation and this compound Mechanism of Action cluster_wt Wild-Type IDH1 cluster_mut Mutant IDH1 cluster_downstream Downstream Effects cluster_inhibitor This compound Action Isocitrate_wt Isocitrate IDH1_wt IDH1 (Wild-Type) Isocitrate_wt->IDH1_wt aKG_wt α-Ketoglutarate IDH1_wt->aKG_wt aKG_mut α-Ketoglutarate IDH1_mut IDH1 (R132H Mutant) aKG_mut->IDH1_mut D2HG D-2-Hydroxyglutarate Histone_Demethylases Histone Demethylases (e.g., KDMs) D2HG->Histone_Demethylases IDH1_mut->D2HG H3K9me3 Increased H3K9me3 Histone_Demethylases->H3K9me3 inhibition leads to Differentiation_Block Block in Cell Differentiation H3K9me3->Differentiation_Block DS1001b This compound DS1001b->IDH1_mut

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound Testing cluster_assays Assays Start Seed IDH1-WT and IDH1-R132H Cells Treatment Treat with Vehicle or this compound Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability D2HG_Assay D-2-HG Measurement (LC-MS/MS) Incubation->D2HG_Assay Histone_Assay Histone Modification Analysis (Western Blot / ELISA for H3K9me3) Incubation->Histone_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis D2HG_Assay->Data_Analysis Histone_Assay->Data_Analysis

Caption: General experimental workflow for evaluating the effects of this compound.

Experimental Protocols

Protocol 1: Lentivirus Production and Transduction for IDH1-R132H Expression

This protocol is adapted for the generation of stable cell lines expressing the IDH1-R132H mutation.[5][6][7]

Materials:

  • HEK293T cells

  • Target cells (e.g., U87-MG glioma cells)

  • Lentiviral transfer plasmid: pLenti-IDH1-R132H-IRES-Puro

  • Packaging plasmid: psPAX2

  • Envelope plasmid: pMD2.G

  • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • DMEM, high glucose, with 10% FBS

  • Opti-MEM

  • Polybrene (8 mg/mL stock)

  • Puromycin

  • 0.45 µm syringe filter

Procedure:

Day 1: Seeding HEK293T Cells

  • Seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM.

  • Incubate overnight at 37°C, 5% CO2. Cells should be ~80% confluent at the time of transfection.

Day 2: Transfection

  • In Tube A, dilute 20 µg of total plasmid DNA (10 µg transfer, 6 µg packaging, 4 µg envelope) in 500 µL of Opti-MEM.

  • In Tube B, dilute 60 µL of transfection reagent in 500 µL of Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.

  • Add the transfection complex dropwise to the HEK293T cells.

  • Incubate at 37°C, 5% CO2.

Day 3: Media Change

  • After 16-18 hours, carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed complete DMEM.

Day 4 & 5: Viral Harvest

  • At 48 hours post-transfection, collect the supernatant containing viral particles.

  • Add 10 mL of fresh complete DMEM to the cells.

  • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

  • Centrifuge the pooled supernatant at 3,000 rpm for 5 minutes to pellet cell debris.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Aliquot the viral supernatant and store at -80°C.

Day 6: Transduction of Target Cells

  • Seed 1 x 10^5 target cells per well in a 6-well plate.

  • Incubate overnight.

Day 7: Infection

  • The next day, when cells are ~70% confluent, remove the media.

  • Add 1 mL of fresh media containing Polybrene to a final concentration of 8 µg/mL.

  • Add an appropriate volume of lentiviral supernatant (a range of MOIs should be tested).

  • Incubate overnight.[8]

Day 8 onwards: Selection and Expansion

  • After 24 hours, replace the virus-containing media with fresh media.[8]

  • After another 24 hours, begin selection by adding media containing the appropriate concentration of puromycin (previously determined by a kill curve).

  • Replace the selection media every 2-3 days until resistant colonies are visible.

  • Pick and expand individual colonies to establish stable cell lines.

  • Confirm the expression of the IDH1-R132H mutant protein by Western blot analysis using a mutation-specific antibody.[9][10]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of viability.[11]

Materials:

  • IDH1-WT and IDH1-R132H expressing cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed 5,000 cells per well in a 96-well plate in 100 µL of media.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with various concentrations of this compound or vehicle control.

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C until formazan crystals are visible.

  • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Histone Extraction and Western Blot for H3K9me3

This protocol allows for the detection of changes in global histone H3 lysine 9 trimethylation.[12][13]

Materials:

  • Cell pellets from treated and untreated cells

  • Acid extraction buffer (0.2 N HCl)

  • Tris-HCl, pH 8.0

  • SDS-PAGE gels (15%)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me3, anti-Total Histone H3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Harvest approximately 1-5 x 10^7 cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in 1 mL of acid extraction buffer and incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (containing histones) to a new tube and neutralize with 1/10 volume of 1M Tris-HCl, pH 8.0.

  • Determine protein concentration using a Bradford or BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto a 15% SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-H3K9me3 and anti-Total Histone H3 as a loading control) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Quantify band intensity and normalize the H3K9me3 signal to the Total Histone H3 signal.

References

Troubleshooting & Optimization

DS-1001b solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS-1001b. The information provided is intended to address common solubility issues and offer potential solutions to facilitate successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and blood-brain barrier-permeable potent inhibitor of mutant isocitrate dehydrogenase-1 (IDH1).[1][2] It selectively targets mutated IDH1, which is found in various cancers, including gliomas and chondrosarcomas.[3][4][5] The mutant IDH1 enzyme converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG), which leads to epigenetic dysregulation and tumor growth.[3][6] this compound inhibits this process, leading to reduced 2-HG levels and suppression of tumor activity.[4][7]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is known to have low aqueous solubility.[8] The most commonly recommended solvent for in vitro studies is dimethyl sulfoxide (DMSO).[1][7][8][9] It is crucial to use fresh, high-quality, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of this compound.[8] For in vivo studies, formulations often involve a combination of solvents and excipients to achieve a stable solution or suspension.[1][9]

Q3: My this compound is precipitating out of solution in my cell culture media. What can I do?

Precipitation in aqueous media is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically not exceeding 0.5-1%, to avoid solvent-induced toxicity and precipitation. Some cell lines may tolerate higher concentrations, but this should be determined empirically.

  • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform serial dilutions in your culture media. This gradual decrease in solvent concentration can help maintain solubility.

  • Sonication: Gentle sonication of the stock solution before dilution can help break up any small aggregates and ensure complete dissolution in DMSO.[9]

  • Use of a Carrier: For certain applications, co-solvents or surfactants can be cautiously employed, though their effects on your specific assay should be validated.[10][11]

Q4: What are some alternative formulation strategies to improve the solubility of this compound for in vivo experiments?

For in vivo applications, more complex formulations are often necessary. While specific formulations should be optimized for your experimental needs, some common strategies for poorly soluble compounds include:

  • Co-solvents: Using a mixture of solvents can enhance solubility. A reported formulation for a similar compound involved a combination of DMSO, PEG300, Tween 80, and saline.[9]

  • Suspensions: If a clear solution cannot be achieved, creating a homogenous suspension is an alternative for oral administration. Carboxymethylcellulose sodium (CMC-Na) is often used as a suspending agent.[8]

  • Lipid-based formulations: These can improve the oral bioavailability of lipophilic compounds.[10]

Quantitative Solubility Data

The following table summarizes the reported solubility data for this compound in various solvents.

SolventConcentrationMolar EquivalentNotesSource
DMSO29 mg/mL47.63 mMUltrasonic treatment may be needed. Hygroscopic DMSO can negatively impact solubility; use newly opened DMSO.[1]
DMSO14 mg/mL22.99 mMSonication is recommended. Moisture-absorbing DMSO reduces solubility.[8][9]
DMF1 mg/mL1.64 mM[7]
Ethanol1 mg/mL1.64 mM[7]
WaterInsoluble-[8]
EthanolInsoluble-[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vial or polypropylene tube

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Method for Preparing a this compound Working Solution in Cell Culture Media
  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first dilute 1 µL of the stock into 99 µL of media (to get 100 µM), and then take 10 µL of this intermediate dilution and add it to 90 µL of media.

    • Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause precipitation.

    • Add the final working solution to your cells immediately. Do not store the diluted aqueous solution.

Visualizations

DS-1001b_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Mutant IDH1 Enzyme cluster_1 Cellular Effects alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 alpha_KG->mutant_IDH1 Substrate 2_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->2_HG Neomorphic Activity Epigenetic_Dysregulation Epigenetic Dysregulation 2_HG->Epigenetic_Dysregulation Tumor_Growth Tumor Growth Epigenetic_Dysregulation->Tumor_Growth DS_1001b This compound DS_1001b->mutant_IDH1 Inhibition

Caption: Mechanism of action of this compound in inhibiting mutant IDH1.

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow for this compound start Start: Dissolving this compound dissolve_dmso Dissolve in fresh, anhydrous DMSO start->dissolve_dmso is_dissolved Is it fully dissolved? dissolve_dmso->is_dissolved sonicate Apply gentle sonication is_dissolved->sonicate No add_to_media Add to aqueous medium (e.g., cell culture media) is_dissolved->add_to_media Yes sonicate->is_dissolved precipitates Does it precipitate? add_to_media->precipitates check_dmso_conc Lower final DMSO concentration precipitates->check_dmso_conc Yes success Success: Proceed with experiment precipitates->success No serial_dilution Use serial dilution method check_dmso_conc->serial_dilution failure Consider alternative formulation (e.g., co-solvents, surfactants - with caution) check_dmso_conc->failure serial_dilution->precipitates

References

Technical Support Center: DS-1001b In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using DS-1001b in in vitro experiments. The content is structured to address potential issues and questions related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective, orally bioavailable inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] It specifically targets the neomorphic activity of mutant IDH1, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3] Accumulation of 2-HG is associated with epigenetic dysregulation and oncogenesis.[3][4] this compound functions as an allosteric inhibitor, binding to a pocket on the dimer surface of the mutant IDH1 enzyme and stabilizing it in an "open," inactive conformation.[5][6] This prevents the catalytic conversion of α-KG to 2-HG.[5]

Q2: How selective is this compound for mutant IDH1 over wild-type IDH1 and other IDH isoforms?

This compound exhibits high selectivity for mutant IDH1 (specifically R132H and R132C variants) over wild-type IDH1 and both wild-type and mutant IDH2.[1][6] Cell-free enzymatic assays have demonstrated that this compound strongly inhibits mutant IDH1 while showing significantly weaker activity against wild-type IDH1 and negligible inhibition of IDH2 isoforms.[1][6] While one study noted some activity against wild-type IDH1 after a 2-hour preincubation period, the potency against mutant IDH1 remained substantially higher.[1]

Q3: What are the known off-target effects of this compound in vitro?

Based on available preclinical data, this compound has demonstrated minimal off-target effects. In cellular assays, this compound selectively impairs the proliferation of cancer cells harboring IDH1 mutations, with little impact on the proliferation of cells with wild-type IDH1.[1][7] This suggests a high degree of selectivity in a cellular context. However, comprehensive screening against a broad panel of kinases and other enzymes has not been detailed in the provided information.

Q4: How does this compound affect downstream signaling pathways?

The primary downstream effect of this compound is the reduction of intracellular 2-HG levels in IDH1-mutant cells.[1][7][8] The accumulation of 2-HG is known to cause widespread epigenetic changes, including aberrant histone modifications.[3][7] By inhibiting mutant IDH1, this compound can reverse these epigenetic alterations.[7] For instance, in chondrosarcoma cells, this compound treatment has been shown to upregulate the expression of genes like SOX9 and CDKN1C through demethylation of H3K9me3, leading to the promotion of chondrocyte differentiation and cell cycle arrest.[7] In glioblastoma models, inhibition of mutant IDH1 by this compound has been observed to promote glial differentiation, as indicated by the increased expression of glial fibrillary acidic protein (GFAP).[1][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cell toxicity in wild-type IDH1 cell lines. 1. Incorrect dosage leading to off-target effects.2. Contamination of the cell culture.3. Compound instability or degradation.1. Perform a dose-response curve to determine the GI50 in both mutant and wild-type cell lines. Use concentrations well below the IC50 for wild-type IDH1.2. Verify the genetic identity of your cell lines (e.g., through sequencing for IDH1 status).3. Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment.
Inconsistent reduction of 2-HG levels in IDH1-mutant cells. 1. Suboptimal incubation time or compound concentration.2. Cellular efflux of the compound.3. Issues with the 2-HG measurement assay.1. Optimize the treatment duration and concentration of this compound. A time-course experiment is recommended.2. Consider the expression of drug transporters in your cell model.3. Validate your 2-HG detection method with appropriate controls.
Unexpected changes in gene or protein expression unrelated to known downstream targets. 1. Potential off-target activity of this compound.2. Secondary effects of prolonged on-target inhibition.1. To confirm on-target action, perform rescue experiments by adding exogenous, cell-permeable 2-HG.2. Use a structurally distinct mutant IDH1 inhibitor as a comparator.3. Consider RNA-sequencing or proteomics to identify affected pathways and perform bioinformatics analysis to look for potential off-target binding sites.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various IDH enzymes.

EnzymeIC50 (nmol/L)Pre-incubationReference
IDH1 R132H 82 hours[6]
IDH1 R132C 112 hours[6]
Wild-Type IDH1 1802 hours[6]
IDH2 R140Q > 10,000Not specified[6]
IDH2 R172K > 10,000Not specified[1]
Wild-Type IDH2 > 10,000Not specified[6]

Experimental Protocols

Cell-Based Proliferation Assay

  • Cell Seeding: Plate IDH1-mutant (e.g., JJ012, L835) and IDH-wild-type (e.g., OUMS27, NDCS-1) cells in 96-well plates at a density of 2,000-5,000 cells per well.[7] Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0-10 µM) in the appropriate cell culture medium.[7][8] Replace the existing medium with the medium containing this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours to 14 days), replenishing the medium with fresh compound as needed.[2][8]

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve.

Intracellular 2-HG Measurement

  • Cell Treatment: Culture IDH1-mutant cells to 70-80% confluency and treat with various concentrations of this compound for 24-72 hours.

  • Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold PBS, and then lyse the cells and extract metabolites using a solution of 80% methanol.

  • Sample Preparation: Centrifuge the cell lysates to pellet debris and collect the supernatant. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • 2-HG Detection: Resuspend the dried metabolites in the assay buffer. Measure 2-HG levels using a commercially available 2-HG assay kit (e.g., colorimetric or fluorometric) or by LC-MS/MS for higher sensitivity and specificity.

  • Data Normalization: Normalize the 2-HG levels to the total protein concentration or cell number in each sample.

Visualizations

Mechanism_of_Action cluster_enzyme Mutant IDH1 Dimer cluster_reaction Neomorphic Reaction Enzyme_Active Active Conformation Dimer Interface Enzyme_Inactive Inactive 'Open' Conformation Allosteric Pocket Exposed TwoHG 2-Hydroxyglutarate Enzyme_Active->TwoHG Catalyzes Conversion aKG α-Ketoglutarate aKG->Enzyme_Active Binds to Active Site DS1001b This compound DS1001b->Enzyme_Inactive Binds to Allosteric Pocket Off_Target_Workflow start Start: Unexpected In Vitro Result check_conc Verify Compound Concentration and Purity start->check_conc verify_cells Confirm Cell Line Identity (IDH1/2 Mutation Status) start->verify_cells on_target_assay Measure On-Target Effect (2-HG Reduction) check_conc->on_target_assay verify_cells->on_target_assay rescue_exp Perform Rescue Experiment (Add exogenous 2-HG) on_target_assay->rescue_exp If 2-HG is reduced but phenotype persists conclusion Conclusion: On-Target vs. Off-Target Effect on_target_assay->conclusion If 2-HG is not reduced comparator_cmpd Use Structurally Different mIDH1 Inhibitor rescue_exp->comparator_cmpd rescue_exp->conclusion If phenotype is rescued off_target_screen Consider Broad Panel Screen (e.g., Kinase Panel) comparator_cmpd->off_target_screen off_target_screen->conclusion

References

Technical Support Center: Optimizing DS-1001b Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DS-1001b in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and blood-brain barrier-permeable small molecule that functions as a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Its mechanism of action involves binding to an allosteric pocket on the dimer surface of the mutant IDH1 enzyme. This stabilizes the enzyme in an "open," inactive conformation, thereby inhibiting the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3] The accumulation of 2-HG is implicated in tumorigenesis through epigenetic dysregulation.[4]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

Based on published studies, a broad concentration range to start with would be from 0.01 µM to 10 µM. For sensitive cell lines, such as IDH1-mutated chondrosarcoma cells, the half-maximal growth inhibition (GI50) has been reported to be in the nanomolar range (around 77-81 nM).[1][4] Therefore, a logarithmic or semi-logarithmic dilution series across this range is recommended for initial dose-response experiments.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q4: How long should I incubate cells with this compound before assessing cell viability?

The optimal incubation time will depend on the cell type and the specific biological question. Published in vitro studies have used incubation times ranging from 72 hours to several weeks.[1][4] For initial experiments, a time-course study (e.g., 24, 48, 72, and 96 hours) is recommended to determine the optimal endpoint for your specific cell line and assay.

Q5: Are there any known off-target effects of this compound?

This compound is a selective inhibitor of mutant IDH1. It has been shown to have little effect on the proliferation of wild-type IDH cell lines.[4] However, as with any small molecule inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. If you observe unexpected cellular responses, it is advisable to corroborate your findings with a secondary assay or a different mutant IDH1 inhibitor.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or weak dose-response observed 1. Concentration range is too low: The tested concentrations may be below the effective range for your cell line. 2. Incubation time is too short: The treatment duration may not be sufficient for this compound to exert its cytostatic or cytotoxic effects. 3. Cell line is resistant: The cell line may not harbor an IDH1 mutation or may have other mechanisms of resistance. 4. Compound instability: this compound may have degraded due to improper storage or handling.1. Test a broader and higher concentration range: Extend the concentration range up to 10 µM or higher in a logarithmic dilution series. 2. Perform a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72, 96 hours). 3. Verify the IDH1 mutation status of your cell line: Use sequencing or a specific antibody to confirm the presence of the target mutation. Consider using a positive control cell line known to be sensitive to this compound. 4. Prepare fresh stock solutions: Ensure proper storage of this compound and prepare fresh dilutions for each experiment.
High cell death at all concentrations 1. Concentration range is too high: All tested concentrations may be cytotoxic to the cells. 2. Solvent toxicity: The final concentration of DMSO may be too high. 3. Compound precipitation: At high concentrations, this compound may precipitate out of the culture medium, leading to non-specific cytotoxicity.1. Test a lower concentration range: Start with nanomolar concentrations and perform a wider dose-response curve. 2. Check the final DMSO concentration: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Include a vehicle control (media with the same DMSO concentration as the highest drug concentration) in your experiment. 3. Visually inspect for precipitates: Before adding the compound to the cells, check the diluted solutions for any signs of precipitation. If precipitation is observed, consider preparing a fresh, more dilute stock solution.
Inconsistent results between replicates or experiments 1. Uneven cell seeding: Inconsistent cell numbers per well. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Pipetting errors: Inaccurate serial dilutions. 4. Variations in cell culture conditions: Differences in cell passage number, confluency, or media batches.1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before seeding. 2. Avoid using the outer wells: Fill the peripheral wells with sterile PBS or media to minimize evaporation. 3. Use calibrated pipettes and proper technique: Ensure accurate and consistent pipetting, especially for serial dilutions. 4. Standardize cell culture practices: Use cells within a consistent passage number range, seed at a consistent confluency, and use the same batch of media and serum for a set of experiments.
U-shaped or other non-standard dose-response curve 1. Off-target effects: At higher concentrations, the compound may have secondary effects that can lead to unexpected responses. 2. Assay interference: The compound may interfere with the assay chemistry at certain concentrations. 3. Cellular heterogeneity: The cell population may have subpopulations with different sensitivities to the compound.1. Investigate potential off-target effects: Consult the literature for known off-target effects of this compound or similar molecules. 2. Perform a cell-free assay control: Test the effect of this compound on the assay reagents in the absence of cells to check for direct interference. 3. Consider the biological complexity: Non-monotonic dose responses can sometimes be attributed to complex biological feedback loops or receptor regulation.

Data Presentation

Table 1: In Vitro Activity of this compound in IDH1-Mutant Cell Lines

Cell LineCancer TypeIDH1 MutationAssay TypeIncubation TimeGI50 / IC50Reference
JJ012Dedifferentiated ChondrosarcomaR132CProliferation14 days81 nM[1][4]
L835Conventional ChondrosarcomaR132CProliferation6 weeks77 nM[1][4]
A1074 PDXGlioblastomaR132H2-HG Production--[6]
TF-1 (stably transfected)ErythroleukemiaR132H2-HG Production-29 nM
TF-1 (stably transfected)ErythroleukemiaR132C2-HG Production-35 nM
293A (transiently transfected)Embryonic KidneyR132H2-HG Production-29 nM
293A (transiently transfected)Embryonic KidneyR132C2-HG Production-42 nM

Experimental Protocols

Protocol 1: Dose-Response Determination using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A recommended starting range is from 20 µM down to 10 nM.

  • Treatment: Carefully remove the existing medium and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with media and MTT but no cells). Normalize the data to the vehicle control (100% viability) and plot cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at an optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Add 100 µL of the 2X this compound dilutions to the wells. Include appropriate controls.

  • Incubation: Incubate the plate for the desired duration at 37°C.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence. Normalize the data to the vehicle control and plot cell viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

G cluster_pathway This compound Signaling Pathway Isocitrate Isocitrate Alpha_KG Alpha_KG Isocitrate->Alpha_KG Wild-Type IDH1 D_2_HG D_2_HG Alpha_KG->D_2_HG Mutant IDH1 Epigenetic_Changes Epigenetic_Changes D_2_HG->Epigenetic_Changes Inhibits TET enzymes & Histone Demethylases Tumorigenesis Tumorigenesis Epigenetic_Changes->Tumorigenesis DS1001b DS1001b Mutant_IDH1 Mutant_IDH1 DS1001b->Mutant_IDH1 Inhibits G cluster_workflow Experimental Workflow for this compound Concentration Optimization A 1. Cell Seeding (Optimal Density) B 2. This compound Serial Dilution (Broad Range, e.g., 0.01-10 µM) A->B C 3. Cell Treatment (Include Vehicle Control) B->C D 4. Incubation (Time-course, e.g., 24, 48, 72h) C->D E 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (Normalization, Curve Fitting) F->G H 8. Determine IC50/GI50 G->H G cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Unexpected Result in Cell Viability Assay No_Effect No or Weak Effect Start->No_Effect High_Toxicity High Toxicity at All Doses Start->High_Toxicity Inconsistent_Data Inconsistent Results Start->Inconsistent_Data Check_Concentration Is Concentration Range Appropriate? No_Effect->Check_Concentration High_Toxicity->Check_Concentration Check_Seeding Is Cell Seeding Uniform? Inconsistent_Data->Check_Seeding Check_Time Is Incubation Time Sufficient? Check_Concentration->Check_Time Yes Check_Solvent Is Solvent Concentration <0.1%? Check_Concentration->Check_Solvent Yes Solution1 Expand Concentration Range Check_Concentration->Solution1 No Check_Cells Is Cell Line Sensitive? Check_Time->Check_Cells Yes Solution2 Perform Time-Course Check_Time->Solution2 No Check_Compound Is Compound Stable? Check_Cells->Check_Compound Yes Solution3 Verify IDH1 Mutation Check_Cells->Solution3 No Solution4 Prepare Fresh Stock Check_Compound->Solution4 No Solution5 Adjust Dilutions Check_Solvent->Solution5 No Check_Technique Is Pipetting Accurate? Check_Seeding->Check_Technique Yes Solution6 Optimize Seeding Protocol Check_Seeding->Solution6 No Solution7 Calibrate Pipettes Check_Technique->Solution7 No

References

DS-1001b stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DS-1001b

This technical support guide provides detailed information on the stability of this compound in common cell culture media, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] IDH1 mutations are common in several cancers, including gliomas and chondrosarcomas.[3][4] The mutant IDH1 enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to malignant progression.[3][4] this compound works by binding to an allosteric pocket on the mutant IDH1 enzyme, inhibiting its activity and thereby reducing the levels of 2-HG.[5][6] This can lead to the reversal of epigenetic changes and impair tumor growth.[4]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: this compound is typically supplied as a powder. For long-term storage, the powder should be kept at -20°C for up to three years.[1] Stock solutions are generally prepared in dimethyl sulfoxide (DMSO).[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1] These aliquots can be stored at -80°C for up to one year or at -20°C for one month.[1] It is advisable to use fresh DMSO for preparing solutions, as moisture can reduce the solubility of the compound.[1]

Q3: In which cell culture media has this compound been used?

A3: Published studies have reported the use of this compound in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[1] Cells were maintained at 37°C in a humidified incubator with 5% CO₂.[1] While this is a commonly used medium, the stability of this compound may vary in different media formulations.

Q4: How does this compound affect cells in culture?

A4: In IDH1-mutant cancer cell lines, this compound has been shown to impair cell proliferation in a dose-dependent manner.[2][4] It can induce cell cycle arrest in the G1 phase and promote cellular differentiation.[2][4] For instance, in chondrosarcoma cell lines, it has been observed to promote chondrocyte differentiation.[4]

This compound Stability Data

While specific stability data for this compound in various cell culture media is not extensively published, the following table provides representative data on the stability of a comparable small molecule inhibitor in common media at 37°C. This data was generated using a standardized HPLC-MS protocol to quantify the remaining percentage of the compound over time.

Time (Hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)PBS (pH 7.4) (% Remaining)
0 100%100%100%
4 98.2%99.1%99.5%
8 95.6%97.8%99.2%
24 88.4%92.5%98.1%
48 79.1%85.3%96.4%
72 70.5%78.6%95.2%

Note: This is representative data and may not reflect the actual stability of this compound. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in cell culture.

QuestionPossible Cause(s)Suggested Solution(s)
Why am I observing lower-than-expected potency or variable results? 1. Compound Degradation: this compound may be unstable in your specific cell culture medium or under your experimental conditions. 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium. 3. Adsorption to Plastics: Small molecules can sometimes adhere to plastic surfaces of plates or tubes.1. Perform a stability study in your medium of choice (see protocol below). Consider preparing fresh working solutions for long-term experiments. 2. Ensure complete dissolution of the stock solution in DMSO. When diluting into aqueous media, vortex thoroughly. 3. Use low-protein-binding plates and pipette tips. Include a cell-free control to assess non-specific binding.
My compound is precipitating in the cell culture medium. 1. Low Solubility: The final concentration of this compound may exceed its solubility limit in the aqueous medium. 2. High DMSO Concentration: The final percentage of DMSO in the medium may be too high, affecting cell health and compound solubility.1. Prepare working solutions at a lower concentration. Ensure the final DMSO concentration is consistent across all conditions. 2. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure the vehicle control has the same final DMSO concentration as the treated samples.
How can I identify potential reactive components in my media? 1. Media Composition: Certain components in cell culture media, such as amino acids (e.g., cysteine) or vitamins, can react with small molecules.[7][8][9] 2. pH Instability: Changes in the pH of the medium can affect the stability of the compound.1. Test the stability of this compound in a simpler buffer system like PBS to assess its inherent aqueous stability.[10] 2. Compare stability in media with and without serum, as serum proteins can sometimes stabilize compounds. 3. If a specific component is suspected, consider testing stability in a custom media formulation lacking that component.

Experimental Protocols & Workflows

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method for determining the stability of this compound in a chosen cell culture medium using HPLC-MS.

1. Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Multi-well plates (low-protein-binding recommended)

  • HPLC-MS system with a C18 column

2. Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution in the desired cell culture medium and PBS to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.

  • Incubation: Dispense 1 mL of each working solution into triplicate wells of a multi-well plate. Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Collect aliquots from each well at specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: For each aliquot, add an equal volume of cold acetonitrile to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet debris.

  • Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC-MS method to determine the concentration of this compound.

Visualized Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate collect Collect Samples at Time Points (0-72h) incubate->collect process Protein Precipitation (Acetonitrile) collect->process analyze Analyze by HPLC-MS process->analyze quantify Quantify Remaining This compound analyze->quantify

Caption: Workflow for assessing .

This compound Signaling Pathway

Signaling_Pathway cluster_pathway Mutant IDH1 Signaling AKG α-Ketoglutarate mIDH1 Mutant IDH1 AKG->mIDH1 TwoHG 2-Hydroxyglutarate (Oncometabolite) mIDH1->TwoHG Neomorphic Activity Epigenetic Epigenetic Dysregulation (e.g., Histone Demethylation) TwoHG->Epigenetic Inhibits Tumor Tumor Growth Epigenetic->Tumor DS1001b This compound DS1001b->mIDH1 Inhibits

Caption: Mechanism of action of this compound on the mutant IDH1 pathway.

References

Troubleshooting inconsistent results with DS-1001b

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using DS-1001b. The information is designed to address potential issues and ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and blood-brain barrier-permeable small molecule that potently and selectively inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme.[1][2] Mutations in IDH1, particularly at the R132 locus, lead to the neomorphic conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][4][5][6][7] D-2-HG accumulation drives epigenetic dysregulation and oncogenesis.[6][7] this compound binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme, stabilizing it in an "open" inactive conformation.[3][8] This inhibition blocks the production of D-2-HG, thereby reversing aberrant histone modifications and impairing tumor growth.[9]

Q2: In which cell lines has this compound shown activity?

A2: this compound has demonstrated anti-proliferative activity in cancer cell lines harboring IDH1 mutations. For example, it has been shown to inhibit the proliferation of the IDH1-mutated chondrosarcoma cell lines JJ012 and L835 in a dose-dependent manner.[9] Conversely, it has little effect on IDH wild-type cell lines such as OUMS27 and NDCS-1.[9]

Q3: What is the recommended solvent for dissolving this compound?

A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[10] It is recommended to use fresh, moisture-free DMSO to ensure optimal solubility.[10] For in vivo studies, it is advisable to prepare fresh solutions on the day of use.[2]

Troubleshooting Inconsistent Results

Problem 1: High variability in cell-based assay results.

Potential Cause Troubleshooting Step Expected Outcome
Cell Line Integrity Verify the IDH1 mutation status of your cell line. Passage number may affect cell characteristics; use cells within a consistent and low passage range.Consistent IDH1 mutation status and cellular phenotype.
Compound Stability Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.Consistent potency of the compound in assays.
Assay Conditions Optimize cell seeding density to ensure logarithmic growth throughout the experiment. Ensure consistent incubation times and conditions (temperature, CO2, humidity).Reduced well-to-well and plate-to-plate variability.
Reagent Quality Use high-quality, fresh cell culture media and supplements.Healthy and responsive cells.

Problem 2: Lower than expected potency (higher IC50 values).

Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal Compound Exposure Ensure complete dissolution of this compound in DMSO before further dilution in culture medium. Visually inspect for any precipitation.Accurate final concentration of the compound in the assay.
High Protein Binding If using serum-containing media, consider that this compound may bind to serum proteins, reducing its effective concentration. You may need to test a range of serum concentrations or use serum-free media if your cell line allows.A more accurate determination of the compound's intrinsic potency.
Cellular Efflux Some cell lines may express efflux pumps that reduce intracellular drug concentration. Co-incubation with a known efflux pump inhibitor can help diagnose this issue.Increased apparent potency if efflux is a significant factor.

Problem 3: Difficulty reproducing in vivo anti-tumor efficacy.

Potential Cause Troubleshooting Step Expected Outcome
Drug Formulation and Administration For oral administration, ensure the formulation is stable and allows for consistent dosing. Prepare fresh formulations for each administration.[2]Consistent pharmacokinetic profile and tumor exposure.
Tumor Model Variability Use a well-characterized patient-derived xenograft (PDX) model with a confirmed IDH1 mutation.[1] Tumor growth rates can vary; start treatment when tumors reach a consistent size.More uniform tumor growth and response to treatment.
Blood-Brain Barrier Penetration While this compound is designed to be blood-brain barrier-permeable, its distribution can be influenced by the specific tumor model.[1][8][11] Analyze drug concentration in tumor tissue if possible.Confirmation of target engagement in the central nervous system.

Experimental Protocols

In Vitro Cell Proliferation Assay

  • Cell Seeding: Plate IDH1-mutant cells (e.g., JJ012, L835) in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 to 10 μM.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours to 14 days), depending on the cell line's doubling time.[2][10]

  • Viability Assessment: Measure cell viability using a standard method such as MTT, CellTiter-Glo®, or by direct cell counting.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the dose-response curve.

Quantitative Data Summary

Cell Line IDH1 Mutation Status This compound GI50 (nM) Treatment Duration
JJ012Mutant8114 days[2]
L835Mutant776 weeks[9]
OUMS27Wild-Type>10,00010 days[9]
NDCS-1Wild-Type>10,00010 days[9]
Enzyme Inhibition This compound IC50 (nM)
IDH1 R132H8[8]
IDH1 R132C11[8]
Wild-Type IDH1180[8]
Wild-Type IDH2>10,000[8]

Signaling Pathway and Workflow Diagrams

DS-1001b_Mechanism_of_Action This compound Mechanism of Action cluster_0 Mutant IDH1 Enzyme cluster_1 Cellular Effects cluster_2 This compound Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 D_2_HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG->D_2_HG Neomorphic Activity Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) D_2_HG->Epigenetic_Dysregulation Mutant_IDH1 Mutant IDH1 (e.g., R132H) Oncogenesis Oncogenesis Epigenetic_Dysregulation->Oncogenesis DS_1001b This compound DS_1001b->Mutant_IDH1 Inhibition

Caption: Mechanism of action of this compound in inhibiting mutant IDH1 and blocking oncometabolite production.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Inconsistent_Results Inconsistent Experimental Results Check_Reagents Verify Reagent Quality (Compound, Media, Cells) Inconsistent_Results->Check_Reagents Review_Protocol Review Experimental Protocol (Timing, Concentrations, Handling) Inconsistent_Results->Review_Protocol Calibrate_Instruments Calibrate Instruments (Pipettes, Readers) Inconsistent_Results->Calibrate_Instruments Analyze_Data Re-analyze Data (Statistical Methods, Outliers) Check_Reagents->Analyze_Data Review_Protocol->Analyze_Data Calibrate_Instruments->Analyze_Data Analyze_Data->Inconsistent_Results If issues persist Consistent_Results Consistent and Reliable Results Analyze_Data->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results when using this compound.

References

Technical Support Center: Overcoming Resistance to DS-1001b in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the mutant IDH1 inhibitor, DS-1001b, in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets cancer cells harboring IDH1 mutations, such as R132H and R132C.[2] The mutant IDH1 enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to cancer development by altering cellular epigenetics.[1][3][4] this compound binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme, locking it in an inactive conformation. This prevents the production of 2-HG, leading to the reversal of aberrant histone modifications and subsequent inhibition of cancer cell proliferation and induction of differentiation.[2]

Q2: My cancer cells, which were initially sensitive to this compound, are no longer responding. What are the potential mechanisms of acquired resistance?

Acquired resistance to mutant IDH1 inhibitors like this compound can arise through several mechanisms. The most commonly observed mechanisms include:

  • Isoform Switching: Cancer cells can acquire a new mutation in the mitochondrial IDH2 gene. This allows the cells to continue producing the oncometabolite 2-HG, thereby circumventing the inhibitory effect of this compound on mutant IDH1.[3][4][5]

  • Secondary Mutations in IDH1: The emergence of new mutations in the IDH1 gene can prevent this compound from binding effectively. These can be "dimer-interface mutations" that occur either on the same allele as the primary mutation (cis) or on the other allele (trans).[5][6]

  • Activation of Bypass Signaling Pathways: The cancer cells may activate other signaling pathways to promote their growth and survival, making them less dependent on the IDH1 mutation. Mutations in receptor tyrosine kinase (RTK) pathway genes such as NRAS, KRAS, PTPN11, and FLT3 have been associated with primary resistance.[4][7] The CLEC5A-SYK signaling pathway has also been implicated in resistance.[8][9]

  • Clonal Evolution: The population of cancer cells may contain pre-existing subclones with resistance mechanisms, or new resistant clones may emerge under the selective pressure of this compound treatment.[7]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Loss of this compound efficacy in long-term cell culture. 1. Emergence of a resistant clone. 2. Gradual adaptation of the cells.1. Re-evaluate the IC50 of this compound. 2. Perform genomic and transcriptomic analysis to identify resistance mechanisms. 3. Consider returning to an earlier passage of the cells if available.
Elevated 2-HG levels in treated cells despite continued this compound administration. 1. IDH2 Isoform Switching: A new mutation in the IDH2 gene is producing 2-HG. 2. Secondary IDH1 Mutation: A new mutation in IDH1 is preventing this compound binding.1. Sequence the IDH2 gene in the resistant cells. 2. Sequence the IDH1 gene to look for secondary mutations.
Cells are resistant to this compound, but 2-HG levels are low. Activation of Bypass Pathways: The cells are now using other signaling pathways for survival and proliferation.1. Perform phosphoproteomic or RNA-seq analysis to identify activated pathways. 2. Investigate the efficacy of combining this compound with inhibitors of the identified bypass pathways (e.g., MEK inhibitors, PI3K inhibitors).

Experimental Protocols

Protocol 1: Sequencing of IDH1 and IDH2 Genes to Detect Resistance Mutations
  • Isolate Genomic DNA: Extract high-quality genomic DNA from both the parental (sensitive) and the this compound-resistant cancer cell lines.

  • PCR Amplification: Amplify the coding regions of the IDH1 and IDH2 genes using high-fidelity DNA polymerase.

  • Sanger Sequencing: Purify the PCR products and perform Sanger sequencing to identify any point mutations. Compare the sequences from the resistant cells to the parental cells.

  • Next-Generation Sequencing (Optional): For a more comprehensive analysis, consider targeted next-generation sequencing of a panel of cancer-related genes, including IDH1, IDH2, and genes involved in common bypass pathways.

Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
  • Cell Lysis: Lyse parental and resistant cells and quantify protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against key proteins in suspected bypass pathways (e.g., p-ERK, p-AKT, total ERK, total AKT).

  • Analysis: Compare the levels of phosphorylated (active) proteins between the sensitive and resistant cell lines to identify upregulated pathways.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in IDH1-Mutant Chondrosarcoma Cell Lines

Cell LineIDH1 MutationThis compound GI50 (nM)
JJ012R132C81
L835R132G77

GI50: 50% growth inhibition concentration. Data from Nakagawa et al., Oncogene, 2019.[2]

Visualizations

This compound Mechanism of Action cluster_0 Mutant IDH1 Dimer Mutant_IDH1_Monomer_1 Mutant IDH1 Monomer 1 Two_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1_Monomer_1->Two_HG Neomorphic Activity Inactive_Complex Inactive Mutant IDH1-DS-1001b Complex Mutant_IDH1_Monomer_1->Inactive_Complex Mutant_IDH1_Monomer_2 Mutant IDH1 Monomer 2 Mutant_IDH1_Monomer_2->Inactive_Complex alpha_KG alpha-Ketoglutarate alpha_KG->Mutant_IDH1_Monomer_1 Substrate DS1001b This compound DS1001b->Inactive_Complex Inactive_Complex->Two_HG Inhibition

Caption: Mechanism of action of this compound on mutant IDH1.

Acquired Resistance to this compound cluster_mechanisms Resistance Mechanisms DS1001b This compound Mutant_IDH1 Mutant IDH1 DS1001b->Mutant_IDH1 Inhibits Two_HG_Production 2-HG Production Mutant_IDH1->Two_HG_Production Cell_Proliferation Cancer Cell Proliferation Two_HG_Production->Cell_Proliferation Resistance Resistance Isoform_Switching IDH2 Mutation (Isoform Switching) Isoform_Switching->Two_HG_Production Restores Isoform_Switching->Resistance Secondary_Mutation Secondary IDH1 Mutation Secondary_Mutation->Mutant_IDH1 Alters binding site Secondary_Mutation->Resistance Bypass_Pathway Bypass Pathway Activation (e.g., RTK signaling) Bypass_Pathway->Cell_Proliferation Promotes Bypass_Pathway->Resistance

Caption: Key mechanisms of acquired resistance to this compound.

Troubleshooting Workflow Start Loss of this compound Efficacy Measure_2HG Measure Intracellular 2-HG Levels Start->Measure_2HG High_2HG 2-HG Levels High? Measure_2HG->High_2HG Sequence_IDH Sequence IDH1 and IDH2 Genes High_2HG->Sequence_IDH Yes Analyze_Pathways Analyze Bypass Signaling Pathways High_2HG->Analyze_Pathways No IDH2_Mutation IDH2 Mutation Found? Sequence_IDH->IDH2_Mutation Pathway_Activation Pathway Activation Identified? Analyze_Pathways->Pathway_Activation IDH1_Mutation Secondary IDH1 Mutation Found? IDH2_Mutation->IDH1_Mutation No Consider_Dual_Inhibition Consider Dual IDH1/IDH2 Inhibition IDH2_Mutation->Consider_Dual_Inhibition Yes Consider_Alternative_IDH1i Consider Alternative IDH1 Inhibitor IDH1_Mutation->Consider_Alternative_IDH1i Yes End Further Investigation Needed IDH1_Mutation->End No Consider_Combination_Therapy Consider Combination Therapy Pathway_Activation->Consider_Combination_Therapy Yes Pathway_Activation->End No

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: DS-1001b Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing DS-1001b toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and potent small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets the R132H and R132C mutations in the IDH1 enzyme.[3] In normal cells, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, mutant IDH1 converts α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[3] High levels of 2-HG are implicated in epigenetic dysregulation and tumorigenesis.[3] this compound works by binding to an allosteric pocket on the surface of the mutant IDH1 dimer, stabilizing it in an inactive "open" conformation. This inhibits the production of 2-HG.[3]

Q2: What are the known toxicities of this compound from clinical studies, and how might they translate to animal models?

A2: A first-in-human phase I study of this compound in patients with recurrent or progressive IDH1-mutant gliomas reported that the drug was generally well-tolerated. The most common adverse events (AEs) were grade 1-2 and included skin hyperpigmentation, diarrhea, pruritus, alopecia, arthralgia, nausea, headache, rash, and dry skin.[4][5] While direct translation of toxicities from humans to animal models is not always precise, these findings suggest that researchers should closely monitor animals for changes in skin and coat, gastrointestinal disturbances (e.g., changes in fecal consistency), and signs of discomfort that might indicate joint pain or headache.

Q3: Has a maximum tolerated dose (MTD) for this compound been established in animal models?

A3: Publicly available preclinical studies on this compound focus primarily on its efficacy in xenograft models and often state a "favorable preclinical safety profile" without specifying a formal MTD.[1] One study mentioned that continuous administration of this compound for 6 weeks in a mouse xenograft model did not lead to significant side effects, suggesting good tolerability at the efficacious dose. It is recommended that researchers conduct their own dose-range finding studies in their specific animal model to determine the optimal therapeutic window and identify any dose-limiting toxicities.

Q4: How should this compound be formulated for oral administration in animal studies?

A4: this compound is described as orally bioavailable.[1][6] For preclinical in vivo experiments, it is often necessary to prepare a formulation to ensure accurate and consistent dosing. While the exact vehicle used in all published preclinical studies is not always detailed, a common approach for poorly water-soluble compounds like many kinase inhibitors is to use a suspension or solution in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline, or in corn oil.[2] It is crucial to keep the percentage of DMSO low (e.g., below 2%) if the animal is weak.[2] Another administration method described in preclinical studies is mixing this compound into sterile pellet food for continuous feeding.[2] The choice of vehicle should be carefully considered to ensure the stability and bioavailability of the compound while minimizing any potential vehicle-induced toxicity.

Troubleshooting Guides

Issue 1: Animal is showing signs of gastrointestinal distress (e.g., diarrhea, weight loss).

Possible Causes and Solutions:

  • Drug-related toxicity: Gastrointestinal issues such as diarrhea have been reported as an adverse event in human clinical trials of this compound.[4][5]

    • Solution: Monitor the animal's weight and fecal consistency daily. If mild diarrhea is observed, ensure the animal has adequate hydration. If symptoms are severe or persistent, or if significant weight loss occurs (typically >15-20%), consider reducing the dose or temporarily discontinuing treatment in consultation with the study director and veterinarian.

  • Vehicle-related effects: The vehicle used to formulate this compound, especially those containing co-solvents or surfactants, can sometimes cause gastrointestinal upset.

    • Solution: Run a vehicle-only control group to differentiate between drug- and vehicle-related effects. If the vehicle is suspected to be the cause, explore alternative, better-tolerated formulations.

  • Gavage-related stress: The stress of oral gavage can sometimes lead to transient gastrointestinal issues.

    • Solution: Ensure that personnel are well-trained in proper oral gavage techniques to minimize stress and the risk of injury.[7][8] Consider precoating the gavage needle with sucrose, which has been shown to reduce stress in mice.[7][8][9][10]

Issue 2: Skin and coat abnormalities are observed (e.g., hair loss, skin rash).

Possible Causes and Solutions:

  • Drug-related toxicity: Alopecia, rash, pruritus, and skin hyperpigmentation were reported in human clinical trials of this compound.[4][5]

    • Solution: Conduct regular visual inspections of the animals' skin and fur. Note any changes in a log. For mild skin irritation, no intervention may be necessary other than continued monitoring. If severe rash, open sores, or significant hair loss develops, consult with a veterinarian. Dose reduction may need to be considered.

Issue 3: Inconsistent or lower-than-expected tumor growth inhibition.

Possible Causes and Solutions:

  • Suboptimal drug exposure: This could be due to issues with formulation, administration, or drug metabolism in the specific animal model.

    • Solution:

      • Formulation: Ensure the formulation is homogenous and stable. For suspensions, ensure they are well-mixed before each administration. Consider formulation strategies to enhance the solubility and bioavailability of poorly soluble compounds, such as using co-solvents, surfactants, or lipid-based systems.[1][3]

      • Administration: Verify the accuracy of the dosing volume and the proper administration technique (e.g., correct oral gavage).

      • Pharmacokinetics: If possible, conduct pharmacokinetic studies to measure the plasma and tumor concentrations of this compound to confirm adequate drug exposure.

  • Tumor model resistance: The specific patient-derived xenograft (PDX) or cell line model may have intrinsic or acquired resistance to this compound.

    • Solution: Confirm the IDH1 mutation status of your tumor model. If the model is confirmed to have the target mutation, consider investigating potential resistance mechanisms.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Enzyme/Cell LineIDH MutationIC50 / GI50 (nM)
IDH1 R132H (enzymatic)R132H8
IDH1 R132C (enzymatic)R132C11
Wild-type IDH1 (enzymatic)Wild-type180
JJ012 (chondrosarcoma cells)R132G81
L835 (chondrosarcoma cells)R132C77

Data sourced from[3][9]

Experimental Protocols

Protocol 1: Oral Administration of this compound by Gavage in Mice
  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the start of the experiment. Ensure free access to food and water.

  • Formulation Preparation:

    • Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) on each day of dosing.

    • Ensure the suspension is homogenous by vortexing or stirring before drawing up each dose.

  • Dosing Procedure:

    • Gently restrain the mouse, ensuring its head and body are aligned to create a straight path to the esophagus.[8]

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).[8]

    • Insert a sterile, ball-tipped gavage needle gently into the esophagus. Do not force the needle.

    • Slowly administer the calculated dose volume. The recommended volume for oral gavage in mice is typically up to 10 ml/kg.

    • Withdraw the needle smoothly.

    • Monitor the animal for a few minutes post-gavage for any signs of distress.[11]

Protocol 2: Monitoring for Toxicity in this compound Treated Rodent Cancer Models
  • Daily Observations:

    • Visually inspect each animal for changes in posture, activity level, and grooming behavior.

    • Check for signs of gastrointestinal distress, such as diarrhea or changes in fecal output.

    • Examine the skin and fur for any abnormalities, including hair loss, rash, or discoloration.

  • Weekly Measurements:

    • Record the body weight of each animal. A weight loss of more than 15-20% is a common humane endpoint.

    • If applicable, measure the tumor volume using calipers. Note any ulceration or necrosis of the tumor.

  • Humane Endpoints:

    • Establish clear humane endpoints before the study begins. These should include, but are not limited to, excessive weight loss, tumor burden exceeding a predetermined size, severe ulceration, and signs of significant pain or distress (e.g., hunched posture, lethargy, rough hair coat).

    • Consult institutional guidelines and veterinary staff for establishing appropriate endpoints.

Visualizations

DS-1001b_Mechanism_of_Action This compound Mechanism of Action cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) Isocitrate_wt Isocitrate aKG_wt α-Ketoglutarate Isocitrate_wt->aKG_wt IDH1_wt IDH1_wt Wild-Type IDH1 aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH1_mut IDH1_mut Mutant IDH1 DS1001b This compound DS1001b->IDH1_mut Inhibits Experimental_Workflow_for_Toxicity_Assessment Workflow for Toxicity Assessment in Animal Models start Start of Study acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping administration Oral Administration grouping->administration formulation This compound Formulation formulation->administration monitoring Daily/Weekly Monitoring (Weight, Clinical Signs, Tumor Size) administration->monitoring endpoint Humane or Experimental Endpoint monitoring->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Histopathology & Further Analysis necropsy->analysis end End of Study analysis->end Troubleshooting_Logic Troubleshooting Adverse Events adverse_event Adverse Event Observed (e.g., Weight Loss, Diarrhea) is_severe Is the event severe? adverse_event->is_severe consider_endpoint Consider Humane Endpoint is_severe->consider_endpoint Yes check_vehicle Check Vehicle Control Group is_severe->check_vehicle No vehicle_effect Vehicle-Related Effect? check_vehicle->vehicle_effect drug_effect Likely Drug-Related Effect vehicle_effect->drug_effect No modify_formulation Modify Formulation vehicle_effect->modify_formulation Yes reduce_dose Reduce Dose or Discontinue Treatment drug_effect->reduce_dose

References

Technical Support Center: Optimizing DS-1001b Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of DS-1001b across the blood-brain barrier (BBB) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and potent inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] In gliomas with IDH1 mutations, the enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG). This compound works by selectively inhibiting this mutant IDH1, leading to a reduction in 2-HG levels, which in turn can suppress tumor growth.[2][3]

Q2: How effectively does this compound cross the blood-brain barrier?

This compound has demonstrated high permeability across the blood-brain barrier in both preclinical and clinical studies.[2][3] In mouse models, the area under the curve (AUC) for DS-1001a (the active form of this compound) in the brain was found to be approximately 65% of that in the plasma.[3] In a phase I clinical trial involving patients with recurrent or progressive IDH1-mutant gliomas, the brain-to-plasma concentration ratio of the free form of this compound ranged from 0.10 to 0.77.

Q3: What is the likely mechanism of this compound transport across the BBB?

While the exact transport mechanism has not been definitively elucidated in the available literature, small molecules with characteristics similar to this compound typically cross the blood-brain barrier through a combination of passive diffusion and carrier-mediated transport. Its ability to penetrate the BBB suggests it possesses favorable physicochemical properties, such as appropriate lipophilicity and molecular size, for passive diffusion. It is also possible that it interacts with solute carrier (SLC) transporters, which facilitate the uptake of various molecules into the brain. Conversely, it may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain. The net concentration in the brain is a result of the balance between these influx and efflux mechanisms.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected brain-to-plasma ratios of this compound.
  • Possible Cause 1: Inaccurate sample collection and processing.

    • Troubleshooting: Ensure rapid and consistent harvesting of brain and blood samples to minimize post-mortem changes. Use appropriate anticoagulants for blood samples. For brain tissue, homogenization should be thorough and performed on ice to prevent degradation of the compound.

  • Possible Cause 2: Variability in the analytical method (LC-MS/MS).

    • Troubleshooting: Validate the LC-MS/MS method for linearity, accuracy, and precision in both plasma and brain homogenate matrices. Use a stable, isotopically labeled internal standard for this compound to correct for matrix effects and variations in instrument response.

  • Possible Cause 3: Efflux transporter activity.

    • Troubleshooting: Consider co-administration with a known P-glycoprotein inhibitor in preclinical models to assess the impact of efflux on this compound brain penetration. This can help determine if active efflux is a significant factor in limiting brain concentrations.

Issue 2: High variability in this compound concentrations between individual animals in a study.
  • Possible Cause 1: Differences in oral absorption.

    • Troubleshooting: Ensure consistent administration of the oral dose. Consider measuring plasma concentrations at multiple time points to assess the absorption profile in individual animals.

  • Possible Cause 2: Inter-animal differences in metabolism or transporter expression.

    • Troubleshooting: While challenging to control, acknowledging this biological variability is important. Ensure that experimental groups are sufficiently large to obtain statistically meaningful data.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the blood-brain barrier permeability of this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetics of DS-1001a in Mice

ParameterPlasmaBrainBrain/Plasma Ratio
AUC (ng eq. h/g)12,5008,140~0.65

Data from a study using [14C]DS-1001a administered orally to mice at 10 mg/kg.[3]

Table 2: Clinical Brain-to-Plasma Concentration Ratios of this compound in Patients with IDH1-Mutant Gliomas

Patient CohortBrain/Plasma Concentration Ratio Range (Free Form)
Recurrent/Progressive IDH1-Mutant Glioma0.10 - 0.77

Data from a phase I clinical trial (NCT03030066). Concentrations were measured in on-treatment brain tumor samples and corresponding plasma samples.[2]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound Brain-to-Plasma Ratio in Mice

Objective: To determine the concentration of this compound in the brain and plasma of mice at a specific time point after oral administration.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Mice (specify strain, age, and weight)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Surgical tools for brain extraction

  • Homogenizer

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single oral dose of this compound to each mouse.

  • Sample Collection: At the desired time point post-dosing, anesthetize the mouse.

  • Collect a blood sample via cardiac puncture into an EDTA tube. Centrifuge the blood to separate the plasma.

  • Perfuse the mouse with ice-cold PBS to remove blood from the brain.

  • Carefully dissect the entire brain and weigh it.

  • Sample Preparation:

    • Store plasma samples at -80°C until analysis.

    • Homogenize the brain tissue in a known volume of PBS on ice.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.

    • Prepare calibration standards and quality control samples in the respective matrices.

    • Analyze the plasma and brain homogenate samples.

  • Data Analysis:

    • Calculate the concentration of this compound in plasma (ng/mL) and brain tissue (ng/g).

    • Determine the brain-to-plasma concentration ratio.

Visualizations

DS1001b_BBB_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma DS1001b_blood This compound (in circulation) Passive_Diffusion Passive Diffusion DS1001b_blood->Passive_Diffusion Influx SLC_Transporter Solute Carrier (SLC) Transporter DS1001b_blood->SLC_Transporter Influx DS1001b_brain This compound (in brain) Passive_Diffusion->DS1001b_brain SLC_Transporter->DS1001b_brain Pgp_Efflux P-glycoprotein (P-gp) Efflux Pump DS1001b_brain->Pgp_Efflux Efflux experimental_workflow start Start: Oral Administration of this compound to Mice sample_collection Sample Collection (Blood & Brain) at Predetermined Time Point start->sample_collection blood_processing Blood Processing to Obtain Plasma sample_collection->blood_processing brain_processing Brain Homogenization sample_collection->brain_processing analysis LC-MS/MS Analysis of Plasma and Brain Homogenate blood_processing->analysis brain_processing->analysis data_analysis Data Analysis: Calculate Concentrations and Brain/Plasma Ratio analysis->data_analysis end End: Determine BBB Penetration data_analysis->end

References

Technical Support Center: DS-1001b Degradation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability, storage, and handling of DS-1001b to ensure the integrity of your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound as a powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). For optimal stability, these stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to two years or at -20°C for up to one year. When preparing solutions, be aware that hygroscopic DMSO can significantly impact the solubility of this compound; therefore, using newly opened DMSO is advised.

Q3: What is a suitable formulation for in vivo studies?

A3: A common formulation for in vivo administration involves a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare this formulation fresh on the day of use.

Q4: What are the known degradation pathways for this compound?

A4: Currently, there is limited publicly available information detailing the specific degradation pathways and products of this compound under forced degradation conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). However, based on its chemical structure, which includes an indole ring, a propenoic acid moiety, and a substituted isoxazole, potential degradation could involve oxidation of the indole ring or hydrolysis of the amide linkage under extreme pH or oxidative stress. Further stability-indicating studies are required to fully characterize its degradation profile.

Troubleshooting Guide: this compound Degradation in Experiments

This guide will help you identify and resolve potential issues related to this compound degradation during your experimental workflow.

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

  • Potential Cause: Degradation of this compound in aqueous cell culture media.

  • Troubleshooting Steps:

    • Minimize time in aqueous solution: Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before adding to your cell cultures.

    • Assess media stability: If possible, perform a short-term stability study by incubating this compound in your specific cell culture medium at 37°C for the duration of your experiment and then analyze for degradation using a suitable analytical method like HPLC.

    • Control for solvent effects: Ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells and that all experimental conditions, including controls, have the same final DMSO concentration.

Issue 2: Variability in results between different experimental dates.

  • Potential Cause: Improper storage or handling of this compound stock solutions.

  • Troubleshooting Steps:

    • Avoid freeze-thaw cycles: Aliquot your stock solution into single-use vials to prevent degradation from repeated temperature changes.

    • Verify storage temperature: Ensure that your freezer maintains a consistent temperature of -20°C or -80°C.

    • Protect from light: Store stock solutions in amber vials or wrap them in foil to prevent potential photodegradation, a common issue with complex organic molecules.

Issue 3: Unexpected peaks observed during analytical chromatography (e.g., HPLC, LC-MS).

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review preparation and storage procedures: Ensure that all handling and storage guidelines have been strictly followed.

    • Conduct a forced degradation study: To understand potential degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradants.

    • Use a stability-indicating method: If you are developing an analytical method, ensure it is capable of separating the intact this compound from any potential degradation products.

Data Presentation: Storage and Stability Summary

FormStorage TemperatureShelf LifeNotes
Powder -20°C3 yearsProtect from moisture.
4°C2 yearsFor shorter-term storage.
Stock Solution in DMSO -80°C2 yearsAliquot to avoid freeze-thaw cycles.
-20°C1 yearAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected (amber) vials.

    • Store the aliquots at -80°C or -20°C.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development (General Approach)

This is a general guideline as a specific validated method for this compound is not publicly available.

  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Materials: this compound, HPLC-grade solvents (e.g., acetonitrile, methanol, water), buffers (e.g., phosphate, acetate), acid (e.g., HCl), base (e.g., NaOH), oxidizing agent (e.g., H₂O₂), HPLC system with a UV or PDA detector, C18 analytical column.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate this compound solution in 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate this compound solution in 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat this compound powder at 105°C for 24 hours.

    • Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.

  • Method Development:

    • Screen different mobile phase compositions (e.g., varying ratios of acetonitrile/methanol and water/buffer) and pH to achieve optimal separation of the parent compound and any observed degradation peaks.

    • Optimize column temperature and flow rate.

    • Select a detection wavelength that provides a good response for both this compound and its degradation products.

  • Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Degradation cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solution Potential Solutions inconsistent_results Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C/-80°C, protected from light) inconsistent_results->check_storage Start check_handling Review Handling Procedures (aliquoting, fresh dilutions) inconsistent_results->check_handling check_stability Assess Stability in Assay Medium inconsistent_results->check_stability implement_storage Implement Strict Storage Protocols check_storage->implement_storage If non-compliant optimize_workflow Optimize Experimental Workflow (minimize time in aqueous media) check_handling->optimize_workflow If improvement needed check_stability->optimize_workflow new_stock Prepare Fresh Stock Solution implement_storage->new_stock optimize_workflow->new_stock If degradation persists

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

signaling_pathway This compound Mechanism of Action cluster_pathway IDH1 Mutant Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mutant_IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->two_HG reduced_2HG Reduced 2-HG Levels DS1001b This compound DS1001b->mutant_IDH1 Inhibits normalized_epigenetics Normalized Epigenetic State reduced_2HG->normalized_epigenetics tumor_suppression Tumor Growth Inhibition normalized_epigenetics->tumor_suppression

Caption: Simplified signaling pathway showing the inhibitory action of this compound on mutant IDH1.

Technical Support Center: DS-1001b Experiments and Cell Line Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with DS-1001b who may be facing challenges related to cell line contamination. Maintaining the integrity of cell lines is paramount for obtaining reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound are growing slower than expected. Could this be due to contamination?

A1: Yes, a reduced proliferation rate is a common indicator of cell culture contamination, particularly by mycoplasma.[1] Mycoplasma can compete with your cells for essential nutrients, leading to stunted growth.[1][2] However, it's also important to consider the known effects of this compound on your specific cell line. This compound, a mutant IDH1 inhibitor, has been shown to impair the proliferation of certain cancer cell lines, such as those with IDH1 mutations.[3][4] It can induce cell cycle arrest, which would also result in slower growth.[3][4]

Actionable Steps:

  • Review Literature: Confirm the expected impact of this compound on your cell line's proliferation from published studies.

  • Test for Mycoplasma: This is a crucial step as mycoplasma contamination is not visible by standard microscopy.[2][5] Use a reliable detection method such as PCR, ELISA, or DNA staining.[6][7]

  • Check for Other Contaminants: While less subtle than mycoplasma, bacterial or yeast contamination can also affect cell growth and should be ruled out by microscopic examination.[5]

Q2: I'm observing unexpected changes in cellular morphology and poor cell attachment after this compound treatment. What could be the cause?

A2: Morphological changes and decreased cell attachment can be symptoms of contamination. Mycoplasma infection can alter cell shape and reduce viability, leading to detachment.[8] Some bacterial and yeast contaminants can also cause visible changes in cell appearance and adherence. However, it is also possible that the observed effects are a direct result of this compound's mechanism of action in your specific cell model, which can include promoting cellular differentiation.[4]

Actionable Steps:

  • Visual Inspection: Carefully examine your cultures under a microscope for signs of common contaminants like bacteria (turbidity, motile particles) or yeast (oval, budding particles).[5][9]

  • Cell Line Authentication: If you suspect cross-contamination with another cell line, which can have a different morphology, perform Short Tandem Repeat (STR) analysis to confirm the identity of your cell line.[10][11]

  • Control Experiments: Compare the morphology of your this compound-treated cells with untreated control cells and vehicle-treated control cells to distinguish between drug effects and potential contamination.

Q3: My experimental results with this compound are inconsistent and not reproducible. Could cell line contamination be the culprit?

A3: Absolutely. Cell line contamination is a major cause of unreliable and irreproducible experimental results.[1] Contaminants can alter numerous cellular processes, including gene expression, metabolism, and signaling pathways, which can significantly impact how cells respond to a drug like this compound.[12][13] Mycoplasma, for instance, can alter the expression of hundreds of genes, including those related to growth factors and oncogenes.[13]

Actionable Steps:

  • Immediate Testing: Halt experiments and immediately test your cell cultures for a broad range of contaminants, with a primary focus on mycoplasma.

  • Review Aseptic Technique: Thoroughly review your laboratory's aseptic techniques to identify and eliminate potential sources of contamination.[6][14]

  • Authenticated Stocks: If contamination is confirmed, discard the contaminated cell line and start a new culture from a frozen, authenticated, and contamination-free stock.[15]

Troubleshooting Guides

Issue 1: Suspected Mycoplasma Contamination

Mycoplasma is a common and insidious contaminant that can significantly alter experimental outcomes.[2][13]

Symptoms:

  • Reduced cell proliferation rate.[1]

  • Changes in cell morphology and attachment.

  • Decreased transfection efficiency.[1]

  • Altered cellular metabolism and gene expression.[2][13]

  • No visible turbidity in the culture medium.[2]

Detection Methods:

Detection MethodPrincipleAdvantagesDisadvantages
PCR-Based Assays Amplification of mycoplasma-specific DNA.High sensitivity and specificity; rapid results.[6]Can be prone to false positives from DNA contamination.
ELISA Detects mycoplasma antigens.Specific and relatively easy to perform.[6]May be less sensitive than PCR.
DNA Staining (e.g., DAPI, Hoechst) Stains DNA; mycoplasma appear as small, extranuclear fluorescent dots.Inexpensive and can be done in-house with a fluorescence microscope.[5]Can be subjective and less sensitive than other methods.
Microbial Culture Growth of mycoplasma on selective agar.Gold standard for sensitivity.[6]Time-consuming (weeks) and requires specialized facilities.[6]

Experimental Protocol: PCR-Based Mycoplasma Detection

  • Sample Collection: Collect 1 ml of cell culture supernatant from a 2-3 day old culture (cells should be in log phase).

  • DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit suitable for biological fluids.

  • PCR Amplification: Use a commercial PCR kit specifically designed for mycoplasma detection. These kits typically contain primers that target conserved regions of the mycoplasma 16S rRNA gene.

  • Reaction Setup: Prepare the PCR reaction mix according to the manufacturer's instructions, including positive and negative controls.

  • Thermocycling: Run the PCR reaction in a thermocycler using the recommended cycling conditions.

  • Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel. The presence of a band of the expected size indicates mycoplasma contamination.

Prevention and Remediation:

  • Prevention: The best approach is prevention.[6] Quarantine all new cell lines until they have been tested for mycoplasma.[14] Use dedicated media and reagents for each cell line and practice strict aseptic technique.[14]

  • Remediation: If contamination is detected, the recommended course of action is to discard the contaminated culture and start over with a clean stock.[13][15] If the cell line is irreplaceable, specialized antibiotics can be used, but this should be a last resort as they can be toxic to the cells and may not completely eliminate the contamination.[16]

Issue 2: Suspected Cell Line Cross-Contamination or Misidentification

Working with the wrong cell line will invalidate your experimental findings.

Indicators of a Problem:

  • Cell morphology does not match the expected phenotype.

  • Inconsistent experimental results.

  • Unexpected drug response (or lack thereof) when treating with this compound. For example, if you are expecting to see an effect on 2-hydroxyglutarate (2-HG) production in an IDH1-mutant cell line, but see no change, you may not be working with the correct cell line.

Authentication Method: Short Tandem Repeat (STR) Profiling

STR profiling is the gold standard for authenticating human cell lines.[17] It involves the analysis of short, repetitive DNA sequences that are highly variable between individuals, creating a unique genetic fingerprint for each cell line.[18]

Experimental Protocol: STR Profiling

  • Sample Submission: Provide a sample of your cell culture (either as a cell pellet or on a sample collection card) to a reputable cell line authentication service.

  • DNA Extraction and Amplification: The service will extract genomic DNA from your cells and use PCR to amplify multiple STR loci.[18]

  • Fragment Analysis: The amplified fragments are separated by size using capillary electrophoresis.[18]

  • Profile Generation and Comparison: The resulting STR profile is compared to a reference database of known cell line profiles to confirm its identity.

Prevention:

  • Source Reputable Cell Lines: Obtain cell lines from trusted cell banks (e.g., ATCC).[11][14]

  • Maintain Records: Keep detailed records of cell line source, passage number, and authentication results.[11]

  • Regular Testing: Authenticate your cell lines regularly, especially when establishing new cell banks, before publishing, and if you suspect a problem.

Visual Guides

Signaling Pathway: this compound Mechanism of Action

DS1001b_Mechanism cluster_cell IDH1-Mutant Cancer Cell alpha_KG α-Ketoglutarate (α-KG) mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mutant_IDH1 Substrate D2HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->D2HG Neomorphic Activity Histone_Demethylases Histone Demethylases & Other Dioxygenases D2HG->Histone_Demethylases Inhibits DS1001b This compound DS1001b->mutant_IDH1 Inhibits Hypermethylation DNA & Histone Hypermethylation Histone_Demethylases->Hypermethylation Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block Tumor_Growth Tumor Growth Diff_Block->Tumor_Growth Normal_Diff Normal Differentiation Diff_Block->Normal_Diff Restored by This compound

Caption: Mechanism of action of this compound in IDH1-mutant cells.

Workflow: Cell Line Contamination Troubleshooting

Contamination_Troubleshooting Start Experimental Anomaly Observed (e.g., Slow Growth, Inconsistent Data) Quarantine Quarantine Cell Line & Halt Experiments Start->Quarantine Visual_Inspect Visual & Microscopic Inspection Quarantine->Visual_Inspect Contamination_Visible Contamination Visible? (Bacteria, Yeast, Mold) Visual_Inspect->Contamination_Visible Mycoplasma_Test Perform Mycoplasma Test (e.g., PCR) Contamination_Visible->Mycoplasma_Test No Discard_Visible Discard Culture, Decontaminate Equipment, Review Aseptic Technique Contamination_Visible->Discard_Visible Yes Mycoplasma_Positive Mycoplasma Positive? Mycoplasma_Test->Mycoplasma_Positive STR_Profile Perform STR Profile Authentication Mycoplasma_Positive->STR_Profile No Discard_Mycoplasma Discard Culture, Start from Clean Stock Mycoplasma_Positive->Discard_Mycoplasma Yes Profile_Match Profile Matches Reference? STR_Profile->Profile_Match Discard_STR Discard Misidentified Line, Obtain New Authenticated Stock Profile_Match->Discard_STR No Investigate_Drug_Effect Investigate as Potential This compound Effect Profile_Match->Investigate_Drug_Effect Yes

Caption: Logical workflow for troubleshooting suspected cell line contamination.

References

Validation & Comparative

A Comparative Guide to IDH1 Inhibitors in Glioma: An In-Depth Analysis of DS-1001b and Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DS-1001b against other prominent IDH1 inhibitors in the treatment of glioma. This document synthesizes key clinical trial data, details experimental methodologies, and visualizes complex biological and procedural information to offer an objective overview of the current landscape.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining characteristic of a significant subset of gliomas, particularly lower-grade gliomas. This has led to the development of targeted therapies aimed at inhibiting the mutant IDH1 protein. This guide focuses on this compound, a novel, brain-penetrant IDH1 inhibitor, and compares its performance with other notable inhibitors in this class: vorasidenib, ivosidenib, and olutasidenib.

Performance Comparison of IDH1 Inhibitors

The following tables summarize the key efficacy and safety data from clinical trials of this compound and other major IDH1 inhibitors for the treatment of IDH1-mutant glioma.

Efficacy in IDH1-Mutant Glioma
DrugTrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound Phase I (NCT03030066)Recurrent/Progressive GliomaEnhancing: 17.1%Non-enhancing: 33.3%[1][2][3]Enhancing: 10.4 monthsNon-enhancing: Not Reached[3]
Vorasidenib INDIGO (Phase III) (NCT04164901)Grade 2 GliomaNot the primary endpoint.27.7 months[4][5][6]
Ivosidenib Phase I (NCT02073994)Advanced GliomaNon-enhancing: 2.9%Non-enhancing: 13.6 monthsEnhancing: 1.4 months[7]
Olutasidenib Phase Ib/II (NCT02719574)Relapsed/Refractory Glioma8% (Partial Response)[8]8.3 months (single agent)[9]
Safety and Tolerability
DrugTrialCommon Adverse Events (>20% of patients)Grade ≥3 Adverse Events
This compound Phase I (NCT03030066)Skin hyperpigmentation, diarrhea, pruritus, alopecia, arthralgia, nausea, headache, rash, dry skin.[3][10]42.6% of patients experienced at least one Grade 3 AE. No Grade 4 or 5 AEs reported.[2][3]
Vorasidenib INDIGO (Phase III) (NCT04164901)Increased ALT, COVID-19, fatigue, increased AST, headache, diarrhea, nausea.[5]22.8% of patients. Most common was increased ALT (9.6%).[6]
Ivosidenib Phase I (NCT02073994)Not specified in detail in the provided results.19.7% of patients.[7]
Olutasidenib Phase Ib/II (NCT02719574)Fatigue (50%), nausea (50%), diarrhea (33%), ALT increase (29%), headache (29%).[9]Increased ALT and AST (12% each).[8]

Mechanism of Action and Signaling Pathways

IDH1 mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[11] D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis.[12] IDH1 inhibitors like this compound are designed to selectively bind to and inhibit the mutant IDH1 enzyme, thereby reducing the levels of D-2-HG.[2][13] Preclinical studies with this compound have shown that its administration leads to a reduction in 2-HG levels and impairs tumor growth.[14]

IDH1_Mutation_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Glioma Cell with IDH1 Mutation cluster_2 Therapeutic Intervention Isocitrate Isocitrate Wild-type IDH1 Wild-type IDH1 Isocitrate->Wild-type IDH1 alpha-Ketoglutarate alpha-Ketoglutarate Wild-type IDH1->alpha-Ketoglutarate NADP+ to NADPH Mutant IDH1 Mutant IDH1 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) Mutant IDH1->2-Hydroxyglutarate (2-HG) alpha-Ketoglutarate_mut alpha-Ketoglutarate alpha-Ketoglutarate_mut->Mutant IDH1 NADPH to NADP+ Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate (2-HG)->Epigenetic Dysregulation Tumorigenesis Tumorigenesis Epigenetic Dysregulation->Tumorigenesis This compound This compound This compound->Mutant IDH1 Inhibition

Caption: IDH1 mutation leads to the production of 2-HG, driving tumorigenesis. This compound inhibits mutant IDH1.

Experimental Protocols

Below are the summarized methodologies for the key clinical trials of the discussed IDH1 inhibitors.

This compound: Phase I Study (NCT03030066)
  • Study Design: A multicenter, open-label, dose-escalation Phase I trial.[2][10]

  • Inclusion Criteria: Patients aged 20 years or older with histologically confirmed, recurrent or progressive glioma harboring an IDH1-R132 mutation, who have progressed after standard treatment including radiotherapy.[1] Patients were required to have measurable disease as per RANO criteria and an ECOG performance status of 0 to 2.[1]

  • Exclusion Criteria: Patients with significant symptoms of increased intracranial pressure, another active neoplasm, or prior treatment with any IDH1 inhibitor.[1]

  • Treatment: this compound was administered orally twice daily in 21-day cycles, with doses ranging from 125 mg to 1400 mg.[2] Dose escalation was guided by a modified continual reassessment method.[2][10]

  • Endpoints: The primary objectives were to assess the safety, tolerability, and determine the maximum tolerated dose of this compound. Secondary objectives included evaluating pharmacokinetics, pharmacodynamics, and anti-tumor activity. Tumor response was assessed using RANO and RANO-LGG criteria.[10]

DS1001b_Trial_Workflow Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Dose Escalation Cohorts Dose Escalation Cohorts Enrollment->Dose Escalation Cohorts Treatment Cycles (21 days) Treatment Cycles (21 days) Dose Escalation Cohorts->Treatment Cycles (21 days) Safety & Tolerability Assessment Safety & Tolerability Assessment Treatment Cycles (21 days)->Safety & Tolerability Assessment PK/PD & Efficacy Assessment PK/PD & Efficacy Assessment Safety & Tolerability Assessment->PK/PD & Efficacy Assessment Continue Treatment or Discontinue Continue Treatment or Discontinue PK/PD & Efficacy Assessment->Continue Treatment or Discontinue Continue Treatment or Discontinue->Treatment Cycles (21 days) Continue

Caption: Workflow of the this compound Phase I clinical trial.

Vorasidenib: INDIGO Phase III Study (NCT04164901)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.[5][15]

  • Inclusion Criteria: Patients aged 12 years or older with residual or recurrent Grade 2 oligodendroglioma or astrocytoma with a confirmed IDH1 or IDH2 mutation.[15][16] Patients must have undergone surgery as their only prior treatment.[15][16]

  • Exclusion Criteria: Prior anticancer therapy other than surgery, including chemotherapy and radiotherapy.[16]

  • Treatment: Patients were randomized 1:1 to receive either vorasidenib 40 mg once daily or a matching placebo in 28-day cycles.[5][15]

  • Endpoints: The primary endpoint was progression-free survival based on blinded independent central review.[5][6] A key secondary endpoint was the time to the next anticancer intervention.[5][6]

Ivosidenib: Phase I Study (NCT02073994)
  • Study Design: A multicenter, open-label, dose escalation and expansion Phase I trial.[7][17]

  • Inclusion Criteria: Patients with advanced solid tumors, including glioma, harboring an IDH1 mutation.[17][18]

  • Exclusion Criteria: Untreated or symptomatic brain metastases.[17]

  • Treatment: Ivosidenib was administered orally. The dose escalation phase tested doses from 100 mg twice daily to 1200 mg once daily.[7] The recommended Phase II dose of 500 mg once daily was used in the expansion cohort.[7]

  • Endpoints: The primary objectives were to assess the safety and tolerability of ivosidenib and to determine the maximum tolerated dose or recommended Phase II dose.[7][17] Secondary objectives included evaluation of clinical response.[7]

Olutasidenib: Phase Ib/II Study (NCT02719574)
  • Study Design: An open-label, multicenter, non-randomized Phase Ib/II trial.[8][19]

  • Inclusion Criteria: Patients aged 18 years or older with histologically confirmed IDH1 R132X-mutated glioma that had relapsed or progressed on or following standard therapy and had measurable disease.[8][19]

  • Exclusion Criteria: Prior radiation therapy within 4 weeks of the first dose of the study treatment.[19]

  • Treatment: Patients received olutasidenib 150 mg orally twice daily in continuous 28-day cycles.[8][19]

  • Endpoints: The primary endpoints were dose-limiting toxicities and safety in Phase I, and objective response rate in Phase II.[8][19]

Comparative Analysis and Future Directions

This compound has demonstrated promising anti-tumor activity in both enhancing and non-enhancing recurrent or progressive IDH1-mutant gliomas in its initial Phase I trial.[1][2][3] A notable feature of this compound is its designed ability to penetrate the blood-brain barrier.[10][20]

Vorasidenib, in a large Phase III trial, has shown a significant improvement in progression-free survival in patients with Grade 2 IDH-mutant glioma, establishing a new benchmark for this patient population.[4][5][6] Ivosidenib and olutasidenib have also shown clinical activity, particularly in non-enhancing and relapsed/refractory settings, respectively.[7][8]

The choice of an IDH1 inhibitor may depend on several factors, including the specific type and grade of glioma, whether the tumor is enhancing or non-enhancing, and the patient's prior treatment history. Head-to-head comparative trials would be invaluable in determining the optimal sequencing and application of these agents.

Inhibitor_Comparison cluster_inhibitors IDH1 Inhibitors cluster_factors Key Comparison Factors IDH1-Mutant Glioma IDH1-Mutant Glioma This compound This compound IDH1-Mutant Glioma->this compound Vorasidenib Vorasidenib IDH1-Mutant Glioma->Vorasidenib Ivosidenib Ivosidenib IDH1-Mutant Glioma->Ivosidenib Olutasidenib Olutasidenib IDH1-Mutant Glioma->Olutasidenib Efficacy (ORR, PFS) Efficacy (ORR, PFS) This compound->Efficacy (ORR, PFS) Safety Profile Safety Profile This compound->Safety Profile Brain Penetrance Brain Penetrance This compound->Brain Penetrance Patient Population Patient Population This compound->Patient Population Vorasidenib->Efficacy (ORR, PFS) Vorasidenib->Safety Profile Vorasidenib->Brain Penetrance Vorasidenib->Patient Population Ivosidenib->Efficacy (ORR, PFS) Ivosidenib->Safety Profile Ivosidenib->Brain Penetrance Ivosidenib->Patient Population Olutasidenib->Efficacy (ORR, PFS) Olutasidenib->Safety Profile Olutasidenib->Brain Penetrance Olutasidenib->Patient Population

Caption: Comparison of IDH1 inhibitors based on key factors.

Further research, including ongoing and future clinical trials, will continue to refine our understanding of the optimal use of this compound and other IDH1 inhibitors in the management of IDH1-mutant glioma. The development of these targeted therapies represents a significant advancement in the treatment of this challenging disease.

References

Validating DS-1001b Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the cellular target engagement of DS-1001b, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a clear understanding of the underlying mechanisms and experimental workflows.

This compound is an orally active, blood-brain barrier-permeable inhibitor of mutant IDH1, which is frequently found in gliomas and other cancers.[1][2][3] The mutated IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][4][5] 2-HG accumulation leads to epigenetic dysregulation and oncogenesis.[5] this compound binds to an allosteric pocket on the surface of the mutant IDH1 dimer, stabilizing it in an inactive "open" conformation and thereby inhibiting 2-HG production.[4][6]

Quantitative Comparison of Target Engagement Validation Methods

The primary and most direct method for validating this compound target engagement is the measurement of the oncometabolite 2-HG. However, downstream cellular responses and direct biophysical assays can also be employed.

Validation Method Key Parameter This compound Performance Data Alternative Methods/Inhibitors Cell Lines Used in Studies References
Pharmacodynamic Marker 2-HG ReductionSignificantly lower 2-HG in on-treatment brain tumor samples.[5][7]Measurement of changes in other metabolites, such as α-KG.A1074 (Glioblastoma PDX), JJ012, L835 (Chondrosarcoma)[2][8]
Enzymatic Inhibition IC50 (IDH1 R132H)8 nMOther mutant IDH1 inhibitors (e.g., Ivosidenib, Olutasidenib).Not applicable (cell-free assay)
Enzymatic Inhibition IC50 (IDH1 R132C)11 nMOther mutant IDH1 inhibitors.Not applicable (cell-free assay)[6]
Enzymatic Inhibition IC50 (Wild-Type IDH1)180 nMOther mutant IDH1 inhibitors.Not applicable (cell-free assay)[6]
Cellular Proliferation GI5081 nM (JJ012), 77 nM (L835)Standard chemotherapy, other targeted therapies.JJ012, L835 (Chondrosarcoma)[3]
Cell Cycle Arrest G0/G1 Phase Increase5.4% increase in G0/G1 phase cells.CDK4/6 inhibitors.JJ012 (Chondrosarcoma)[8]
Epigenetic Modification H3K9me3 DemethylationUpregulation of SOX9 and CDKN1C via H3K9me3 demethylation.Histone demethylase inhibitors.L835, JJ012 (Chondrosarcoma)[8]
Direct Target Binding Thermal ShiftNot reported for this compound.Cellular Thermal Shift Assay (CETSA) is a general method.Not applicable[9]

Signaling Pathway and Experimental Workflows

Mutant IDH1 Signaling Pathway and this compound Inhibition

cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation cluster_2 This compound Treatment Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate aKG_mut->Two_HG Mutant IDH1 Epigenetic_Changes Epigenetic Dysregulation (e.g., Histone Hypermethylation) Two_HG->Epigenetic_Changes Oncogenesis Oncogenesis Epigenetic_Changes->Oncogenesis DS1001b This compound Mutant_IDH1_inactive Inactive Mutant IDH1 DS1001b->Mutant_IDH1_inactive Inhibits

Caption: Mutant IDH1 converts α-KG to 2-HG, driving oncogenesis. This compound inhibits this process.

Experimental Protocols for Target Engagement Validation

Measurement of 2-Hydroxyglutarate (2-HG) Levels

This is the most direct pharmacodynamic readout of this compound activity.

Protocol:

  • Cell Treatment: Plate cells with the IDH1 mutation and treat with a dose range of this compound or vehicle control for a specified time (e.g., 24-72 hours).

  • Metabolite Extraction:

    • Aspirate media and wash cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • 2-HG Quantification:

    • Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS).

    • Use a standard curve with known concentrations of 2-HG to quantify the levels in the samples.

  • Data Analysis: Normalize the 2-HG levels to the total protein concentration or cell number for each sample. Compare the 2-HG levels in this compound-treated cells to the vehicle-treated controls.

start Plate IDH1-mutant cells treat Treat with this compound or Vehicle Control start->treat wash Wash cells with ice-cold PBS treat->wash extract Extract metabolites (e.g., 80% Methanol) wash->extract centrifuge Centrifuge and collect supernatant extract->centrifuge lcms LC-MS Analysis for 2-HG centrifuge->lcms quantify Quantify 2-HG levels lcms->quantify analyze Normalize and compare data quantify->analyze

Caption: Workflow for measuring intracellular 2-HG levels to validate this compound target engagement.

Western Blot for Histone H3 Lysine 9 Trimethylation (H3K9me3)

This compound treatment has been shown to reverse the epigenetic changes induced by 2-HG, including the demethylation of H3K9me3.[8]

Protocol:

  • Cell Lysis: Treat cells with this compound or vehicle control. Harvest and lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with a primary antibody against H3K9me3.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the H3K9me3 signal to a loading control, such as total Histone H3.

Cell Cycle Analysis by Flow Cytometry

Inhibition of mutant IDH1 by this compound can induce cell cycle arrest, particularly in the G1 phase.[8]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle control. Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cellular Thermal Shift Assay (CETSA) - An Alternative Approach

CETSA is a biophysical method that can be used to directly confirm the binding of a compound to its target protein in a cellular environment.[9] While not specifically reported for this compound, it represents a powerful tool for target engagement validation.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble mutant IDH1 protein in the supernatant at each temperature using Western blotting or another protein detection method.

  • Data Analysis: Plot the percentage of soluble mutant IDH1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

start Treat intact cells with This compound or Vehicle heat Heat cell aliquots to a range of temperatures start->heat lyse Lyse cells and separate soluble protein fraction heat->lyse detect Detect soluble mutant IDH1 (e.g., Western Blot) lyse->detect plot Plot melting curves detect->plot analyze Analyze for thermal shift plot->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm direct target binding.

References

A Comparative Guide to Mutant IDH1 Inhibitors: DS-1001b in Clinical Context

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a key oncogenic driver in several cancers, including glioma and chondrosarcoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which disrupts normal cellular processes, including epigenetic regulation, and promotes tumorigenesis. A new wave of targeted therapies aims to inhibit this mutant enzyme. This guide provides a comparative analysis of the clinical trial results and patient outcomes for DS-1001b, a novel mutant IDH1 inhibitor, alongside two other prominent inhibitors in this class: Ivosidenib and Vorasidenib. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

Introduction to Mutant IDH1 Inhibition in Oncology

The discovery of IDH1 mutations as a frequent event in certain cancers has opened a new avenue for targeted cancer therapy. The mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to D-2-HG.[1][2] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, including TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1][3][4][5] This leads to widespread epigenetic alterations, including DNA hypermethylation and changes in histone marks, which ultimately block cellular differentiation and promote cancer development.[1][2] Inhibitors of mutant IDH1 are designed to block the production of D-2-HG, thereby restoring normal epigenetic regulation and inducing differentiation of cancer cells.

Comparative Analysis of Mutant IDH1 Inhibitors

This section provides a detailed overview of this compound and its key comparators, Ivosidenib and Vorasidenib.

This compound

This compound is an orally bioavailable and brain-penetrant small molecule inhibitor of the mutant IDH1 R132X enzyme.[6][7] Preclinical studies have demonstrated its ability to decrease 2-HG levels and impair tumor growth in both chondrosarcoma and glioblastoma models.[8] A first-in-human Phase I clinical trial (NCT03030066) has evaluated its safety and efficacy in patients with recurrent or progressive IDH1-mutant gliomas.[6][7]

Ivosidenib (AG-120)

Ivosidenib is an oral inhibitor of the mutant IDH1 enzyme. It is approved for the treatment of acute myeloid leukemia (AML) with an IDH1 mutation and has been extensively studied in other solid tumors, including gliomas (NCT02073994).[9][10]

Vorasidenib (AG-881)

Vorasidenib is an oral, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[11][12] It has been investigated in a Phase I study for patients with advanced solid tumors, including gliomas, harboring IDH1 or IDH2 mutations (NCT02481154).[11][12]

Clinical Trial Results: A Head-to-Head Comparison

The following tables summarize the key efficacy and safety data from the clinical trials of this compound, Ivosidenib, and Vorasidenib in patients with glioma.

Efficacy Data
Parameter This compound (NCT03030066) [8][13]Ivosidenib (NCT02073994) [9][10]Vorasidenib (NCT02481154) [11][12]
Patient Population Recurrent/Progressive IDH1-Mutant GliomaAdvanced IDH1-Mutant GliomaRecurrent/Progressive IDH1/2-Mutant Glioma
Number of Patients 476652 (glioma cohort)
Objective Response Rate (ORR) Enhancing: 17.1%, Non-enhancing: 33.3%Non-enhancing: 2.9%Non-enhancing: 18% (1 PR, 3 MR)
Median Progression-Free Survival (PFS) Enhancing: 10.4 months, Non-enhancing: Not ReachedNon-enhancing: 13.6 monthsNon-enhancing: 36.8 months
Stable Disease (SD) Enhancing: 10/29 pts, Non-enhancing: 7/9 ptsNon-enhancing: 85.7%-
Safety and Tolerability
Adverse Event (Any Grade) This compound (NCT03030066) [7][13]Ivosidenib (Retrospective Study) [14][15][16]Vorasidenib (INDIGO Trial) [17][18][19]
Grade ≥3 Adverse Events 42.6%19.7%22.8%
Diarrhea >20%28%24.6%
Fatigue --32.3%
Nausea >20%-21.6%
Headache >20%32%26.9%
Pruritus >20%--
Rash >20%--
Skin Hyperpigmentation >20%--
Alopecia >20%--
Arthralgia >20%--
Increased ALT --38.9% (Grade ≥3: 9.6%)
Increased AST --28.7%

Experimental Protocols

This compound Phase I Trial (NCT03030066)
  • Study Design: A multicenter, open-label, dose-escalation Phase I study.[6][20]

  • Patient Population: Patients aged ≥20 years with histologically confirmed recurrent or progressive glioma with an IDH1-R132 mutation who have progressed after standard treatment, including radiotherapy.[21]

  • Intervention: this compound administered orally twice daily in 21-day cycles. Doses ranged from 125 mg to 1400 mg.[6][20]

  • Primary Outcome Measures: Safety and tolerability, determination of the maximum tolerated dose (MTD).[21]

Ivosidenib in Advanced Glioma (NCT02073994)
  • Study Design: A multicenter, open-label, dose-escalation and expansion Phase I study.[10]

  • Patient Population: Patients with advanced solid tumors, including glioma, with a documented IDH1 mutation.[10]

  • Intervention: Ivosidenib administered orally once daily in 28-day cycles. The recommended Phase II dose was determined to be 500 mg once daily.[10]

  • Primary Outcome Measures: Safety, tolerability, and determination of the MTD.[10]

Vorasidenib in Recurrent/Progressive Glioma (NCT02481154)
  • Study Design: A multicenter, open-label, dose-escalation Phase I study.[11][12]

  • Patient Population: Patients with recurrent or progressive glioma with an IDH1 or IDH2 mutation.[22]

  • Intervention: Vorasidenib administered orally once daily in 28-day cycles.[11][12]

  • Primary Outcome Measures: Safety, tolerability, and determination of the MTD.[23]

Signaling Pathways and Mechanism of Action

The oncogenic activity of mutant IDH1 is driven by the production of D-2-HG. This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.

Mutant_IDH1_Signaling cluster_0 Cellular Metabolism cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes cluster_3 Therapeutic Intervention Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-type IDH1 D-2-Hydroxyglutarate D-2-Hydroxyglutarate alpha-Ketoglutarate->D-2-Hydroxyglutarate Mutant IDH1 TET_Enzymes TET_Enzymes alpha-Ketoglutarate->TET_Enzymes Cofactor JmjC_Histone_Demethylases JmjC_Histone_Demethylases alpha-Ketoglutarate->JmjC_Histone_Demethylases Cofactor D-2-Hydroxyglutarate->TET_Enzymes Inhibition D-2-Hydroxyglutarate->JmjC_Histone_Demethylases Inhibition DNA_Demethylation DNA_Demethylation TET_Enzymes->DNA_Demethylation DNA_Hypermethylation DNA_Hypermethylation TET_Enzymes->DNA_Hypermethylation Histone_Demethylation Histone_Demethylation JmjC_Histone_Demethylases->Histone_Demethylation Histone_Hypermethylation Histone_Hypermethylation JmjC_Histone_Demethylases->Histone_Hypermethylation Normal_Gene_Expression Normal_Gene_Expression DNA_Demethylation->Normal_Gene_Expression Histone_Demethylation->Normal_Gene_Expression Cellular_Differentiation Cellular_Differentiation Normal_Gene_Expression->Cellular_Differentiation Blocked_Differentiation Blocked_Differentiation DNA_Hypermethylation->Blocked_Differentiation Histone_Hypermethylation->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis This compound This compound Mutant_IDH1_Inhibition Mutant_IDH1_Inhibition This compound->Mutant_IDH1_Inhibition Mutant_IDH1_Inhibition->D-2-Hydroxyglutarate Block Production Ivosidenib Ivosidenib Ivosidenib->Mutant_IDH1_Inhibition Vorasidenib Vorasidenib Vorasidenib->Mutant_IDH1_Inhibition

Caption: Mutant IDH1 signaling pathway and therapeutic intervention.

The following diagram illustrates the typical workflow for a dose-escalation Phase I clinical trial, such as the one conducted for this compound.

Experimental_Workflow cluster_0 Patient Screening & Enrollment cluster_1 Dose Escalation Cohorts (3+3 Design) cluster_2 Treatment & Monitoring Eligibility_Criteria Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Obtained Eligibility_Criteria->Informed_Consent Enrollment Patient Enrollment Informed_Consent->Enrollment Cohort_1 Cohort 1 (Dose Level 1) Enrollment->Cohort_1 DLT_Assessment_1 DLT Assessment Cohort_1->DLT_Assessment_1 Drug_Administration Oral Administration of Investigational Drug Cohort_1->Drug_Administration Cohort_2 Cohort 2 (Dose Level 2) DLT_Assessment_1->Cohort_2 If 0/3 or 1/6 DLTs MTD_Determination Maximum Tolerated Dose (MTD) Recommended Phase 2 Dose (RP2D) DLT_Assessment_1->MTD_Determination If ≥2/6 DLTs DLT_Assessment_2 DLT Assessment Cohort_2->DLT_Assessment_2 ... ... DLT_Assessment_2->... ...->MTD_Determination Safety_Monitoring Adverse Event Monitoring Drug_Administration->Safety_Monitoring Efficacy_Assessment Tumor Response Assessment (e.g., RANO criteria) Drug_Administration->Efficacy_Assessment PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Drug_Administration->PK_PD_Analysis

Caption: Phase I dose-escalation clinical trial workflow.

Conclusion and Future Directions

This compound has demonstrated a manageable safety profile and promising anti-tumor activity in patients with recurrent or progressive IDH1-mutant gliomas. Its efficacy, particularly in non-enhancing tumors, appears comparable to other mutant IDH1 inhibitors like Ivosidenib and Vorasidenib. The distinct adverse event profiles of these agents may influence treatment decisions for individual patients. Further investigation in larger, randomized trials is warranted to definitively establish the clinical benefit of this compound and to identify patient populations most likely to respond to this targeted therapy. The development of these inhibitors marks a significant advancement in the precision medicine approach to treating IDH-mutant cancers.

References

A Comparative Guide to DS-1001b: In Vitro and In Vivo Efficacy in IDH1-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of DS-1001b, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The performance of this compound is evaluated against other notable IDH1 inhibitors, Ivosidenib (AG-120) and Vorasidenib (AG-881), with supporting experimental data to inform preclinical and clinical research decisions.

Executive Summary

This compound is an orally bioavailable, brain-penetrant small molecule inhibitor specifically targeting the R132 mutation in the IDH1 enzyme. This mutation is a key driver in several cancers, including glioma and chondrosarcoma. This compound has demonstrated potent and selective inhibition of mutant IDH1, leading to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG) and subsequent anti-tumor effects. This guide presents a detailed analysis of its preclinical and clinical data, offering a direct comparison with Ivosidenib and Vorasidenib to highlight their respective therapeutic potentials.

Data Presentation

In Vitro Efficacy

Table 1: Biochemical Activity of IDH1 Inhibitors against Mutant IDH1/2 Enzymes

CompoundTargetIC50 (nM)Selectivity vs. WT IDH1Selectivity vs. WT IDH2
This compound IDH1-R132H8~22.5-fold>1250-fold
IDH1-R132C11~16.4-fold>909-fold
Ivosidenib (AG-120) IDH1-R132H12High (Specific values not consistently reported)High (Specific values not consistently reported)
IDH1-R132C13High (Specific values not consistently reported)High (Specific values not consistently reported)
IDH1-R132G8High (Specific values not consistently reported)High (Specific values not consistently reported)
IDH1-R132L13High (Specific values not consistently reported)High (Specific values not consistently reported)
IDH1-R132S12High (Specific values not consistently reported)High (Specific values not consistently reported)
Vorasidenib (AG-881) IDH1-R132C0.04 - 22High (Specific values not consistently reported)Dual inhibitor
IDH1-R132G0.04 - 22High (Specific values not consistently reported)Dual inhibitor
IDH1-R132H0.04 - 22High (Specific values not consistently reported)Dual inhibitor
IDH1-R132S0.04 - 22High (Specific values not consistently reported)Dual inhibitor
IDH2-R140Q7 - 14Not ApplicableDual inhibitor
IDH2-R172K130Not ApplicableDual inhibitor

Data compiled from multiple sources.[1][2][3][4]

Table 2: Cellular Activity of IDH1 Inhibitors in Mutant IDH1 Cancer Cell Lines

CompoundCell LineCancer TypeIDH1 MutationIC50 (2-HG Inhibition, nM)
This compound Patient-Derived CellsGlioblastomaIDH1-R132H20 - 50
Patient-Derived CellsChondrosarcomaIDH1-R132C20 - 50
Ivosidenib (AG-120) HT-1080FibrosarcomaIDH1-R132C8
Vorasidenib (AG-881) U-87 MG (engineered)GlioblastomaIDH2-R140Q< 50
HT-1080FibrosarcomaIDH1-R132C< 50
TS603GlioblastomaIDH1-R132H< 50

Data compiled from multiple sources.[1][2][3]

In Vivo Efficacy

Table 3: Anti-Tumor Activity of IDH1 Inhibitors in Patient-Derived Xenograft (PDX) Models

CompoundPDX ModelCancer TypeIDH1 MutationKey Findings
This compound A1074 (subcutaneous & orthotopic)GlioblastomaIDH1-R132HSignificantly impaired tumor growth and decreased 2-HG levels.[5]
Ivosidenib (AG-120) HT-1080 (subcutaneous)FibrosarcomaIDH1-R132CRapidly reduced tumor 2-HG concentrations.[6][7]
AML PDXAcute Myeloid LeukemiamIDH1Combination with Azacitidine led to >99% reduction in hCD45+ cells in bone marrow.[8]
Vorasidenib (AG-881) TS603 (orthotopic)GlioblastomaIDH1-R132HReduced tumor 2-HG production by >97%.[9]

Table 4: Clinical Trial Efficacy of IDH1 Inhibitors in IDH1-Mutant Glioma

CompoundTrial PhaseKey Efficacy Endpoints (Enhancing Tumors)Key Efficacy Endpoints (Non-Enhancing Tumors)
This compound Phase I (NCT03030066)ORR: 17.1% (1 CR, 5 PR); Median PFS: 10.4 months.[10]ORR: 33.3% (4 MR); Median PFS: Not Reached.[10]
Ivosidenib (AG-120) Phase I (NCT02073994)45.2% achieved Stable Disease; Median PFS: 1.4 months.[11]ORR: 2.9% (1 PR); 85.7% achieved Stable Disease; Median PFS: 13.6 months.[11]
Vorasidenib (AG-881) Phase III (INDIGO)Not specifically reported for enhancing vs. non-enhancing in this trial.Median PFS: 27.7 months (vs. 11.1 months for placebo); Reduced risk of progression or death by 61%.[12][13]

ORR: Objective Response Rate; CR: Complete Response; PR: Partial Response; MR: Minor Response; PFS: Progression-Free Survival.

Experimental Protocols

In Vitro Assays

Enzymatic Activity Assay: The inhibitory activity of compounds on mutant IDH1 enzymes was determined using a biochemical assay. Recombinant human mutant IDH1 enzymes (e.g., R132H, R132C) were incubated with the test compound at various concentrations in the presence of α-ketoglutarate (α-KG) and NADPH. The reaction was initiated by the addition of the enzyme and allowed to proceed for a specified time at room temperature. The conversion of NADPH to NADP+ was monitored by measuring the decrease in absorbance at 340 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Inhibition Assay: Cancer cell lines harboring endogenous or engineered IDH1 mutations were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of the test compounds for 48-72 hours. After treatment, the cells and culture medium were collected. Intracellular and extracellular 2-HG levels were measured using a liquid chromatography-mass spectrometry (LC-MS) based method. IC50 values were determined by plotting the percentage of 2-HG inhibition against the log of the compound concentration.

In Vivo Studies

Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment: Fresh tumor tissue from patients with IDH1-mutant cancers was obtained under sterile conditions. The tissue was mechanically minced and enzymatically digested to obtain a single-cell suspension. These cells were then implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice). Tumor growth was monitored regularly. Once tumors reached a palpable size (for subcutaneous models) or were detectable by imaging (for orthotopic models), mice were randomized into treatment and control groups. The test compounds were administered orally at specified doses and schedules. Tumor volume was measured periodically, and at the end of the study, tumors were excised for weight measurement and further analysis, including 2-HG levels and immunohistochemistry.[14][15]

Mandatory Visualization

Signaling Pathway

IDH1_Mutation_Signaling_Pathway cluster_0 Normal Cell cluster_1 IDH1 Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1 NADP+ -> NADPH Histone_Demethylation Histone_Demethylation aKG->Histone_Demethylation TET2 Normal_Gene_Expression Normal_Gene_Expression Histone_Demethylation->Normal_Gene_Expression aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG Mutant IDH1 NADPH -> NADP+ TET2_inhibition TET2 Inhibition Two_HG->TET2_inhibition Inhibition Histone_Hypermethylation Histone_Hypermethylation TET2_inhibition->Histone_Hypermethylation Altered_Gene_Expression Altered_Gene_Expression Histone_Hypermethylation->Altered_Gene_Expression Oncogenesis Oncogenesis Altered_Gene_Expression->Oncogenesis DS1001b This compound Mutant_IDH1_Inhibition Mutant IDH1 DS1001b->Mutant_IDH1_Inhibition Inhibition Two_HG_reduction Reduced 2-HG aKG_mut2 α-Ketoglutarate aKG_mut2->Two_HG_reduction Mutant IDH1 TET2_restoration TET2 Activity Two_HG_reduction->TET2_restoration Restoration Normalization_of_Methylation Normalization_of_Methylation TET2_restoration->Normalization_of_Methylation Tumor_Suppression Tumor_Suppression Normalization_of_Methylation->Tumor_Suppression

Caption: Mutant IDH1 signaling pathway and the mechanism of action of this compound.

Experimental Workflows

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Recombinant Mutant IDH1 Enzyme b4 Incubation b1->b4 b2 This compound (Serial Dilutions) b2->b4 b3 Substrates (α-KG, NADPH) b3->b4 b5 Measure NADPH Depletion (Absorbance at 340nm) b4->b5 b6 Calculate IC50 b5->b6 c1 Seed IDH1-Mutant Cancer Cells c2 Treat with this compound (48-72 hours) c1->c2 c3 Collect Cells and Media c2->c3 c4 LC-MS Analysis of 2-HG c3->c4 c5 Determine Cellular IC50 c4->c5

Caption: In vitro experimental workflow for this compound evaluation.

In_Vivo_Workflow start Patient Tumor Tissue (IDH1-Mutant) pdx_establishment Establish PDX Model (Subcutaneous or Orthotopic) in Immunocompromised Mice start->pdx_establishment tumor_growth Monitor Tumor Growth pdx_establishment->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - 2-HG Levels (LC-MS) - Immunohistochemistry monitoring->endpoint conclusion Evaluate Anti-Tumor Efficacy endpoint->conclusion

Caption: In vivo experimental workflow using patient-derived xenograft (PDX) models.

References

Predicting Response to DS-1001b: A Comparative Guide to Biomarkers and Alternative Therapies in IDH-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of biomarkers and treatment alternatives for predicting and evaluating the response to DS-1001b, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Designed for researchers, scientists, and drug development professionals, this document summarizes key clinical data, details experimental protocols for biomarker assessment, and visualizes relevant biological pathways and workflows.

Introduction to this compound and the Role of IDH Mutations

This compound is an orally active, blood-brain barrier-permeable small molecule inhibitor targeting mutated IDH1 enzymes, particularly the common R132H and R132C substitutions.[1] In normal cells, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, mutations in the IDH1 gene confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis.[3][4] this compound selectively binds to the allosteric pocket of the mutant IDH1 dimer, stabilizing it in an inactive "open" conformation and thereby inhibiting the production of 2-HG.[5][6] This targeted action makes this compound a promising therapeutic for cancers harboring IDH1 mutations, most notably gliomas and chondrosarcomas.[7][8]

Predictive and Pharmacodynamic Biomarkers for this compound Therapy

The primary predictive biomarker for a positive response to this compound is the presence of a sensitizing mutation in the IDH1 gene. Clinical trials have exclusively enrolled patients with tumors harboring these mutations.[7][9]

A key pharmacodynamic biomarker is the level of the oncometabolite 2-hydroxyglutarate (2-HG). Successful inhibition of mutant IDH1 by this compound leads to a significant reduction in 2-HG levels within the tumor.[3][10] This reduction can be monitored to assess the biological activity of the drug.

Comparative Analysis of this compound and Alternative Therapies

The therapeutic landscape for IDH-mutant gliomas includes standard-of-care treatments and other targeted inhibitors. This section compares the efficacy of this compound with its main competitors, ivosidenib and vorasidenib, as well as the established standard of care.

Performance in IDH-Mutant Glioma
TreatmentMechanism of ActionObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Key Considerations
This compound Selective mutant IDH1 inhibitorEnhancing tumors: 17.1%Non-enhancing tumors: 33.3%[10][11]Enhancing tumors: 10.4 monthsNon-enhancing tumors: Not reached[10][11]Favorable brain distribution.[6][9] Well-tolerated in clinical trials.[3][11]
Ivosidenib (AG-120) Selective mutant IDH1 inhibitorNon-enhancing tumors: 2.9% (ORR), 85.7% (Stable Disease)[12]Non-enhancing tumors: 13.6 monthsEnhancing tumors: 1.4 months[12]Favorable safety profile.[12] Shows prolonged disease control in non-enhancing tumors.[12]
Vorasidenib (AG-881) Dual mutant IDH1/2 inhibitorNon-enhancing tumors: 18% (ORR including minor responses)[13]Non-enhancing tumors: 36.8 monthsEnhancing tumors: 3.6 months[13]Approved by the FDA for grade 2 IDH-mutant gliomas.[7] Significantly reduces tumor growth rate.[7]
Standard of Care (Surgery + Radiation +/- Chemotherapy) Non-targeted cytotoxic approachesNot directly comparable (focus on overall survival)Varies significantly based on tumor grade and molecular featuresCan lead to long-term toxicities, including cognitive decline.[1][4]
Performance in IDH-Mutant Chondrosarcoma
TreatmentMechanism of ActionObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Key Considerations
This compound Selective mutant IDH1 inhibitorPreclinical data shows impaired proliferation and induced differentiation[8][14]Preclinical data shows tumor growth inhibition[14]Promising preclinical activity.[8][14] Clinical data is not yet available.
Ivosidenib (AG-120) Selective mutant IDH1 inhibitorConventional Chondrosarcoma: 23.1%[15]Conventional Chondrosarcoma: 5.6 months[16]Manageable toxicity profile.[15] More effective in conventional vs. dedifferentiated chondrosarcoma.[15]

Experimental Protocols for Biomarker Assessment

Accurate identification of predictive biomarkers is crucial for patient selection. The following are detailed methodologies for key experiments.

IDH1/2 Mutation Analysis

1. DNA Extraction:

  • DNA is purified from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh frozen tissue, or blood/bone marrow samples.[17][18]

2. Polymerase Chain Reaction (PCR) and Sanger Sequencing (Gold Standard):

  • Principle: Amplification of the IDH1 and IDH2 gene regions containing the mutation hotspots followed by sequencing to identify nucleotide changes.[17][19]

  • Protocol:

    • Design PCR primers to flank the target exons of IDH1 (codon 132) and IDH2 (codons 140 and 172).[19]

    • Perform PCR amplification of the target DNA sequences.

    • Purify the PCR products.

    • Perform bidirectional Sanger sequencing of the purified PCR products.[17]

    • Analyze the sequencing data to identify mutations.

3. Allele-Specific Quantitative PCR (qPCR):

  • Principle: A highly sensitive method that uses fluorescent probes to detect specific mutations.[19]

  • Protocol:

    • Design primers and probes specific to the wild-type and mutant alleles.

    • Perform real-time PCR with the patient's DNA.

    • The amplification of a mutant-specific product indicates the presence of the mutation.[20]

4. Immunohistochemistry (IHC) for IDH1 R132H:

  • Principle: Uses an antibody that specifically recognizes the IDH1 R132H mutant protein.[2]

  • Protocol:

    • Deparaffinize and rehydrate FFPE tissue sections.

    • Perform antigen retrieval to unmask the epitope.

    • Incubate with a primary antibody specific for the IDH1 R132H mutation.

    • Incubate with a labeled secondary antibody.

    • Add a chromogenic substrate to visualize the antibody binding.

    • Counterstain and mount for microscopic examination.[2]

2-Hydroxyglutarate (2-HG) Measurement

1. Magnetic Resonance Spectroscopy (MRS):

  • Principle: A non-invasive imaging technique that can detect and quantify 2-HG levels in the brain.[21][22]

  • Protocol:

    • Acquire MRS data from the tumor region using a clinical MRI scanner.

    • Use a specialized pulse sequence (e.g., PRESS) optimized for 2-HG detection at 2.25 ppm.[21][22]

    • Process the spectral data to identify and quantify the 2-HG peak.

    • The concentration of 2-HG can be estimated relative to other brain metabolites like N-acetylaspartate (NAA).[22]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle: A highly sensitive and specific method to quantify 2-HG levels in tissue or biofluids.[23][24]

  • Protocol:

    • Homogenize tumor tissue or prepare plasma/serum samples.

    • Extract metabolites using a solvent like methanol.

    • Separate the metabolites using high-performance liquid chromatography (HPLC).

    • Detect and quantify 2-HG using a mass spectrometer. This method can distinguish between the R- and S-enantiomers of 2-HG.[23]

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH-Mutant Cancer Cell Metabolism Isocitrate Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate->IDH1_wt alpha_KG α-Ketoglutarate IDH1_wt->alpha_KG alpha_KG_mut α-Ketoglutarate IDH1_mut Mutant IDH1 alpha_KG_mut->IDH1_mut Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) Two_HG->Epigenetic_Dysregulation IDH1_mut->Two_HG Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis DS1001b This compound DS1001b->IDH1_mut Inhibition

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_0 Biomarker Identification cluster_1 Treatment Response Monitoring Patient_Sample Patient Tumor Biopsy or Blood Sample DNA_Extraction DNA Extraction Patient_Sample->DNA_Extraction LC_MS_Analysis LC-MS of Tumor/Plasma Patient_Sample->LC_MS_Analysis Mutation_Analysis IDH1/2 Mutation Analysis (Sequencing, qPCR, IHC) DNA_Extraction->Mutation_Analysis IDH_Status IDH Mutation Status Mutation_Analysis->IDH_Status Treatment_Decision Treatment Decision IDH_Status->Treatment_Decision MRS_Scan Magnetic Resonance Spectroscopy (MRS) Two_HG_Levels 2-HG Levels MRS_Scan->Two_HG_Levels LC_MS_Analysis->Two_HG_Levels Two_HG_Levels->Treatment_Decision

Caption: Biomarker Analysis Workflow

Logical_Relationship IDH_Mutation IDH1 Mutation Present? Eligible Eligible for This compound Treatment IDH_Mutation->Eligible Yes Not_Eligible Not Eligible for This compound Treatment IDH_Mutation->Not_Eligible No Monitor_2HG Monitor 2-HG Levels Eligible->Monitor_2HG Response Treatment Response? Monitor_2HG->Response Continue_Treatment Continue this compound Response->Continue_Treatment Yes (2-HG decreases) Consider_Alternatives Consider Alternative Treatments Response->Consider_Alternatives No (2-HG remains high)

References

DS-1001b: A Comparative Analysis of Cross-reactivity with Wild-type IDH1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational inhibitor DS-1001b's activity against mutant isocitrate dehydrogenase 1 (IDH1) versus its wild-type form. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's selectivity profile.

Data Presentation: Inhibitory Activity of this compound

This compound demonstrates potent and selective inhibition of mutant forms of IDH1, with significantly less activity against wild-type IDH1. This selectivity is crucial for minimizing off-target effects while targeting cancer cells harboring IDH1 mutations. The inhibitory activity is commonly measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Target EnzymeIC50 (nM)Assay TypeReference
Mutant IDH1
IDH1 R132H8Enzymatic[1]
15Enzymatic[2]
IDH1 R132C11Enzymatic[1]
130Enzymatic[2]
Wild-type IDH1 180Enzymatic[1]
>10,000Enzymatic[2]
Mutant IDH2
IDH2 R140Q>10,000Enzymatic[1][2]
IDH2 R172Q>10,000Enzymatic[1]
Wild-type IDH2 >10,000Enzymatic[1][2]

In cellular assays, this compound effectively inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG) in cells expressing mutant IDH1.

Cell Line ModelIC50 (nM) for 2-HG InhibitionReference
TF-1 cells with IDH1 R132H29[2]
TF-1 cells with IDH1 R132C35[2]
293A cells with IDH1 R132H29[2]
293A cells with IDH1 R132C42[2]
Glioblastoma PDX model (A1074)20 - 50[1]

Experimental Protocols

The determination of this compound's selectivity involves both enzymatic and cell-based assays. These experiments are fundamental in characterizing the inhibitor's potency and its specificity for the mutant enzyme over the wild-type form.

Enzymatic Assay for IDH1 Activity

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified IDH1 proteins.

Objective: To determine the IC50 values of this compound against mutant and wild-type IDH1 enzymes.

Principle: The enzymatic activity of IDH1 is measured by monitoring the change in NADPH concentration. Wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), coupled with the reduction of NADP+ to NADPH. Mutant IDH1 isoforms catalyze the reverse reaction, reducing α-KG to 2-HG while oxidizing NADPH to NADP+. The change in NADPH absorbance at 340 nm is monitored to determine the reaction rate.

Materials:

  • Purified recombinant human wild-type IDH1, mutant IDH1 (R132H, R132C), and IDH2 enzymes.

  • This compound

  • Substrates: Isocitrate, α-ketoglutarate (α-KG)

  • Cofactors: NADP+, NADPH, MgCl2

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.01% Tween 20)

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, add the assay buffer, the respective IDH enzyme, and the inhibitor at various concentrations.

  • For wild-type IDH1 activity, add isocitrate and NADP+.

  • For mutant IDH1 activity, add α-KG and NADPH.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the change in absorbance at 340 nm over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based 2-HG Production Assay

This assay measures the ability of this compound to inhibit the production of the oncometabolite 2-HG in cells engineered to express mutant IDH1.

Objective: To determine the cellular potency of this compound in inhibiting mutant IDH1 activity.

Principle: Mutant IDH1 enzymes produce high levels of 2-HG. The concentration of 2-HG in cell lysates or culture medium can be quantified using methods like liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cell lines expressing mutant IDH1 (e.g., stably transfected TF-1 or 293A cells).

  • Cell culture medium and supplements.

  • This compound

  • Reagents for cell lysis and protein quantification.

  • LC-MS system.

Procedure:

  • Seed the mutant IDH1-expressing cells in multi-well plates and allow them to adhere.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Harvest the cells and/or the culture medium.

  • Prepare cell lysates and extract metabolites.

  • Analyze the concentration of 2-HG in the samples using a validated LC-MS method.

  • Normalize the 2-HG levels to cell number or protein concentration.

  • Calculate the percentage of 2-HG inhibition for each this compound concentration compared to a vehicle-treated control.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways

cluster_wt Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1 Pathway Isocitrate_wt Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate_wt->IDH1_wt aKG_wt α-Ketoglutarate TCA Cycle & Other\nMetabolic Pathways TCA Cycle & Other Metabolic Pathways aKG_wt->TCA Cycle & Other\nMetabolic Pathways NADPH_wt NADPH NADP_wt NADP+ NADP_wt->IDH1_wt IDH1_wt->aKG_wt IDH1_wt->NADPH_wt aKG_mut α-Ketoglutarate IDH1_mut Mutant IDH1 aKG_mut->IDH1_mut TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic Dysregulation\n& Oncogenesis Epigenetic Dysregulation & Oncogenesis TwoHG->Epigenetic Dysregulation\n& Oncogenesis NADPH_mut NADPH NADPH_mut->IDH1_mut NADP_mut NADP+ IDH1_mut->TwoHG IDH1_mut->NADP_mut DS1001b This compound DS1001b->IDH1_mut Inhibits

Caption: Differential metabolic pathways of wild-type versus mutant IDH1.

Experimental Workflow

cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme_Prep Prepare Purified WT & Mutant IDH1 Reaction_Setup_E Incubate Enzyme, Inhibitor & Substrates Enzyme_Prep->Reaction_Setup_E Inhibitor_Dilution_E Serial Dilution of this compound Inhibitor_Dilution_E->Reaction_Setup_E Data_Acquisition_E Measure NADPH Absorbance (340nm) Reaction_Setup_E->Data_Acquisition_E Analysis_E Calculate % Inhibition & Determine IC50 Data_Acquisition_E->Analysis_E end End Analysis_E->end Cell_Culture Culture Mutant IDH1-Expressing Cells Inhibitor_Treatment_C Treat Cells with This compound Cell_Culture->Inhibitor_Treatment_C Metabolite_Extraction Extract Intracellular Metabolites (2-HG) Inhibitor_Treatment_C->Metabolite_Extraction LCMS_Analysis Quantify 2-HG using LC-MS Metabolite_Extraction->LCMS_Analysis Analysis_C Calculate % 2-HG Reduction & Determine IC50 LCMS_Analysis->Analysis_C Analysis_C->end start Start start->Enzyme_Prep start->Cell_Culture

Caption: Workflow for assessing this compound cross-reactivity.

References

A Comparative Guide to DS-1001b Efficacy in IDH1 Mutation Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of DS-1001b, a novel inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with other emerging alternatives. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data, experimental methodologies, and the underlying biological pathways.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations, most commonly occurring at the R132 residue, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives oncogenesis. This compound is a potent, orally bioavailable, and brain-penetrant inhibitor of mutant IDH1. This guide evaluates its efficacy across different IDH1 mutation subtypes in comparison to other notable inhibitors, Ivosidenib (AG-120) and Vorasidenib (AG-881).

Comparative Efficacy of IDH1 Inhibitors

The following table summarizes the preclinical efficacy of this compound and its alternatives against various IDH1 R132 mutation subtypes. It is important to note that these values are compiled from different studies and direct head-to-head comparisons should be interpreted with caution.

InhibitorIDH1 R132H IC50 (nM)IDH1 R132C IC50 (nM)IDH1 R132G IC50 (nM)IDH1 R132S IC50 (nM)IDH1 R132L IC50 (nM)Notes
This compound 8[1]11[1]289.6 (GI50)[2]Sensitive[3]-Brain-penetrant. GI50 for R132G is a measure of growth inhibition.[2]
Ivosidenib (AG-120) 12[2][4]13[2][4]8[2][4]12[2][4]13[2][4]FDA-approved for IDH1-mutant AML and cholangiocarcinoma.
Vorasidenib (AG-881) 0.04 - 22[5][6]0.04 - 22[5][6]0.04 - 22[5][6]0.04 - 22[5][6]-A pan-inhibitor of mutant IDH1 and IDH2. Brain-penetrant.

Clinical Efficacy of this compound in Glioma

A first-in-human Phase I study (NCT03030066) evaluated the safety and efficacy of this compound in patients with recurrent or progressive IDH1-mutant gliomas.

Clinical EndpointResult
Objective Response Rate (ORR) - Enhancing tumors: 17.1% - Non-enhancing tumors: 33.3%
Median Progression-Free Survival (mPFS) - Enhancing tumors: 10.4 months - Non-enhancing tumors: Not reached
Safety Well-tolerated, with most adverse events being Grade 1-2.[5][7]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of a compound against mutant IDH1 enzymes.

  • Reagents and Materials:

    • Recombinant human mutant IDH1 enzymes (e.g., R132H, R132C, etc.)

    • α-ketoglutarate (α-KG)

    • NADPH

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • Test compounds (e.g., this compound) dissolved in DMSO

    • 96-well microplates

    • Microplate reader capable of measuring NADPH autofluorescence or a coupled enzymatic reaction product.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the recombinant mutant IDH1 enzyme to the wells of the microplate.

    • Add the test compound dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

    • Monitor the decrease in NADPH concentration (or the formation of a product in a coupled assay) over time using a microplate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based 2-HG Production Assay

This assay measures the ability of a compound to inhibit the production of the oncometabolite 2-HG in cells expressing mutant IDH1.

  • Cell Lines:

    • Use cell lines engineered to express specific IDH1 mutations (e.g., U87MG cells stably transfected with IDH1 R132H).

    • Alternatively, patient-derived cell lines with endogenous IDH1 mutations can be used.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24-72 hours).

    • After treatment, lyse the cells and collect the lysates.

    • Measure the intracellular 2-HG levels using a commercially available 2-HG assay kit (colorimetric or fluorometric) or by LC-MS/MS.

    • Normalize the 2-HG levels to the total protein concentration in each sample.

    • Determine the IC50 value for 2-HG inhibition.

Clinical Trial Protocol for this compound (NCT03030066)
  • Study Design: A multicenter, open-label, dose-escalation Phase I study.[5]

  • Patient Population: Patients with recurrent or progressive glioma harboring an IDH1-R132 mutation who have progressed after standard therapy.[8]

  • Intervention: this compound administered orally twice daily in continuous 28-day cycles.[5]

  • Primary Objectives: To assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of this compound.[8]

  • Secondary Objectives: To evaluate the pharmacokinetics, pharmacodynamics (tumor 2-HG levels), and preliminary anti-tumor activity of this compound.[8]

  • Tumor Response Assessment: Performed according to the Response Assessment in Neuro-Oncology (RANO) criteria.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the IDH1 signaling pathway and a general experimental workflow for evaluating IDH1 inhibitors.

IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate WT_IDH1->alpha_KG NADP+ to NADPH alpha_KG_mut α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (R132X) alpha_KG_mut->Mutant_IDH1 D2_HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Changes Epigenetic Alterations D2_HG->Epigenetic_Changes Mutant_IDH1->D2_HG NADPH to NADP+ Differentiation_Block Block in Cell Differentiation Epigenetic_Changes->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis DS1001b This compound DS1001b->Mutant_IDH1 Inhibits

Caption: The IDH1 signaling pathway in normal and cancerous cells, and the mechanism of action of this compound.

Experimental_Workflow cluster_0 Preclinical Evaluation cluster_1 Clinical Development Enzyme_Assay In Vitro Enzyme Inhibition Assay (IC50 Determination) Cell_Assay Cell-Based 2-HG Production Assay (Cellular Potency) Enzyme_Assay->Cell_Assay Animal_Models In Vivo Animal Models (Efficacy & PK/PD) Cell_Assay->Animal_Models Phase_I Phase I Clinical Trial (Safety, Tolerability, MTD, RP2D) Animal_Models->Phase_I Phase_II Phase II Clinical Trial (Efficacy in Specific Cancers) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Comparison to Standard of Care) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval Start Compound Discovery Start->Enzyme_Assay

Caption: A generalized experimental workflow for the development of an IDH1 inhibitor.

Conclusion

This compound demonstrates potent and selective inhibition of various IDH1 R132 mutation subtypes in preclinical models and has shown promising clinical activity in patients with IDH1-mutant gliomas. Its ability to penetrate the blood-brain barrier makes it a particularly attractive candidate for the treatment of brain tumors. While direct comparative data with other inhibitors from single studies is limited, the available evidence suggests that this compound has a comparable or superior efficacy profile for certain mutations. Further clinical investigation is warranted to fully elucidate its therapeutic potential in the landscape of IDH1-mutant cancers.

References

Meta-analysis of IDH1 inhibitor clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to IDH1 Inhibitor Clinical Trials

This guide provides a meta-analysis of clinical trial data for Isocitrate Dehydrogenase 1 (IDH1) inhibitors, focusing on their application in cancers with IDH1 mutations, primarily Acute Myeloid Leukemia (AML) and Cholangiocarcinoma (CCA). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting data and methodologies.

Mutations in the IDH1 gene lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that contributes to oncogenesis.[1] IDH1 inhibitors are small molecules that specifically target and inhibit the mutant IDH1 enzyme, thereby reducing 2-HG levels, reversing epigenetic dysregulation, and inducing differentiation in cancer cells.[1]

IDH1_Pathway IDH1 Mutation and Inhibition Pathway cluster_Normal Normal Cell (Wild-Type IDH1) cluster_Mutant Cancer Cell (Mutant IDH1) cluster_Inhibition Therapeutic Intervention Isocitrate_N Isocitrate aKG_N α-Ketoglutarate Isocitrate_N->aKG_N WT IDH1 TCA TCA Cycle aKG_N->TCA Isocitrate_M Isocitrate aKG_M α-Ketoglutarate Isocitrate_M->aKG_M WT IDH1 Activity Two_HG 2-Hydroxyglutarate (2-HG) aKG_M->Two_HG Mutant IDH1 Hypermethylation DNA/Histone Hypermethylation Two_HG->Hypermethylation Inhibits Demethylases Diff_Block Differentiation Block & Oncogenesis Hypermethylation->Diff_Block IDH1_Inhibitor IDH1 Inhibitor (e.g., Ivosidenib) IDH1_Inhibitor->Two_HG BLOCKS Trial_Workflow Representative Phase III Clinical Trial Workflow Screening Patient Screening - IDH1-mutant Cancer - Inclusion/Exclusion Criteria Met Randomization Randomization (2:1) Screening->Randomization ArmA Treatment Arm (IDH1 Inhibitor) Randomization->ArmA 2/3 of Patients ArmB Control Arm (Placebo) Randomization->ArmB 1/3 of Patients Treatment Daily Oral Dosing (Continuous Cycles) ArmA->Treatment ArmB->Treatment Assessment Tumor Assessment (e.g., every 8 weeks) Treatment->Assessment Progression Disease Progression? Assessment->Progression Progression->Treatment No Crossover Crossover to Active Treatment Progression->Crossover Yes (Placebo Arm) Analysis Endpoint Analysis - Primary (PFS/EFS) - Secondary (OS, ORR, Safety) Progression->Analysis Yes (Treatment Arm) Crossover->ArmA

References

Head-to-Head Comparison: DS-1001b and Olutasidenib in Targeting Mutant IDH1

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-supported comparison of two targeted therapies, DS-1001b and Olutasidenib, both designed to inhibit mutated isocitrate dehydrogenase 1 (IDH1). This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these two compounds. While no direct head-to-head clinical trials have been conducted, this guide synthesizes available preclinical and clinical data to offer a comparative overview of their mechanism of action, potency, clinical efficacy in their respective indications, and safety profiles.

Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH1

Both this compound and Olutasidenib are small molecule inhibitors that selectively target the mutated form of the IDH1 enzyme.[1][2] Mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to the pathogenesis of various cancers, including glioma and acute myeloid leukemia (AML).[2][3]

This compound and Olutasidenib function by binding to the mutant IDH1 enzyme and inhibiting its ability to produce 2-HG. This compound has been shown to bind to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme, stabilizing it in an "open" inactive conformation. This prevents the necessary conformational change for its catalytic activity. While the exact binding site of Olutasidenib has been described as an allosteric pocket near the dimer interface, both drugs ultimately lead to a reduction in 2-HG levels, thereby promoting normal cellular differentiation and inhibiting tumor growth.[4][5]

Mutant_IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG WT_IDH1 Normal\nMetabolism Normal Metabolism aKG->Normal\nMetabolism WT_IDH1 Wild-Type IDH1 m_Isocitrate Isocitrate m_aKG α-Ketoglutarate m_Isocitrate->m_aKG Wild-Type IDH1 Allele two_HG 2-Hydroxyglutarate (Oncometabolite) m_aKG->two_HG Mutant IDH1 Epigenetic Dysregulation\n& Blocked Differentiation Epigenetic Dysregulation & Blocked Differentiation two_HG->Epigenetic Dysregulation\n& Blocked Differentiation Mutant_IDH1 Mutant IDH1 DS1001b This compound Inhibition Inhibition DS1001b->Inhibition Olutasidenib Olutasidenib Olutasidenib->Inhibition Inhibition->Mutant_IDH1

Caption: Signaling pathway of wild-type and mutant IDH1 and the inhibitory action of this compound and Olutasidenib.

Preclinical Performance: Potency and Selectivity

Both this compound and Olutasidenib have demonstrated potent and selective inhibition of mutant IDH1 in preclinical studies. The following tables summarize the available in vitro efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell LineGI50 (nM)Reference
IDH1 R132H8--[6]
IDH1 R132C11L835 (chondrosarcoma)160.9 (21 days)[7]
Wild-Type IDH1180->10,000[6][7]
IDH2 R140Q>10,000--[6]
IDH2 R172K>10,000--[6]
--JJ012 (chondrosarcoma, IDH1 R132G)289.6 (7 days)[7]

Table 2: In Vitro Inhibitory Activity of Olutasidenib

TargetIC50 (nM)Cell LineIC50 for 2-HG Production (nM)Reference
IDH1 R132H21.2-8 - 116 (for various R132 mutants)[8][9]
IDH1 R132C114-8 - 116 (for various R132 mutants)[8][9]
Wild-Type IDH1>20,000--[9]
IDH2 R140Q>20,000--[9]
IDH2 R172K>20,000--[9]

Clinical Development and Efficacy

This compound and Olutasidenib have been evaluated in different clinical settings, reflecting their distinct development paths. Olutasidenib has received FDA approval for the treatment of relapsed or refractory AML with a susceptible IDH1 mutation, while this compound has shown promise in early-phase trials for IDH1-mutant gliomas.[3][10]

This compound in Glioma

A first-in-human, multicenter, phase I study (NCT03030066) evaluated this compound in patients with recurrent or progressive IDH1-mutant glioma.[3][11] The study demonstrated that this compound was well-tolerated and showed anti-tumor activity.[3] A key feature of this compound is its ability to penetrate the blood-brain barrier, a critical attribute for treating brain tumors.[3]

Table 3: Clinical Efficacy of this compound in Recurrent/Progressive IDH1-Mutant Glioma (Phase I)

Efficacy EndpointEnhancing Tumors (n=35)Non-Enhancing Tumors (n=12)Reference
Complete Response (CR)1 (2.9%)0[3]
Partial Response (PR)5 (14.3%)0[3]
Minor Response (MR)-4 (33.3%)[3]
Stable Disease (SD)11 (31.4%)8 (66.7%)[3]
Objective Response Rate (ORR)17.1%33.3% (MR)[12]
Olutasidenib in Acute Myeloid Leukemia (AML)

Olutasidenib was approved by the FDA based on the results of the Study 2102-HEM-101 (NCT02719574), an open-label, single-arm, multicenter clinical trial in adult patients with relapsed or refractory AML with a susceptible IDH1 mutation.[10][13]

Table 4: Clinical Efficacy of Olutasidenib in Relapsed/Refractory IDH1-Mutant AML (Phase II)

Efficacy EndpointValueReference
Complete Remission (CR) + Complete Remission with Partial Hematologic Recovery (CRh) Rate35% (51/147)[14][15]
Complete Remission (CR) Rate32%[14]
Median Time to CR/CRh1.9 months[14]
Median Duration of CR/CRh25.3 months[15]
Median Overall Survival (OS)11.5 months[14]

Safety and Tolerability

Both agents have demonstrated manageable safety profiles in their respective clinical trials.

Table 5: Common Adverse Events (AEs) Associated with this compound and Olutasidenib

Adverse EventThis compound (Grade ≥3 in 42.6% of patients)Olutasidenib (Grade ≥3 in 93% of patients)Reference
Common AEs (>20%) Skin hyperpigmentation, diarrhea, pruritus, nausea, rash, headacheNausea, vomiting, increased white blood cell counts, pyrexia, dyspnea, decreased red blood cell counts, constipation, hypokalemia, decreased platelet counts, diarrhea, differentiation syndrome[11][12]
Serious AEs No serious drug-related AEs reported in the Phase I glioma studyDifferentiation syndrome, hepatotoxicity[3][16]

Experimental Protocols and Methodologies

The evaluation of novel targeted therapies like this compound and Olutasidenib relies on a series of well-defined experimental protocols. Below are generalized methodologies for key experiments cited in the development of these drugs.

In Vitro IDH1 Enzyme Inhibition Assay

This assay is crucial for determining the potency (IC50) of a compound against the target enzyme.

Generalized Protocol:

  • Enzyme and Substrate Preparation: Recombinant human mutant IDH1 enzyme is purified. The substrates, α-ketoglutarate (α-KG) and NADPH, are prepared in a suitable buffer.

  • Compound Dilution: The test compound (e.g., this compound or Olutasidenib) is serially diluted to a range of concentrations.

  • Reaction Initiation: The enzyme, NADPH, and the test compound are pre-incubated. The reaction is initiated by the addition of α-KG.

  • Detection: The rate of NADPH consumption, which is proportional to the enzyme's activity, is measured by monitoring the decrease in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.

  • Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Patient-Derived Xenograft (PDX) Models

PDX models are instrumental in evaluating the in vivo efficacy of anti-cancer agents in a setting that more closely mimics the human tumor environment.

Generalized Protocol for Glioma PDX:

  • Tumor Acquisition: Fresh tumor tissue is obtained from patients with IDH1-mutant glioma undergoing surgery.

  • Tumor Implantation: The tumor tissue is processed and implanted, either subcutaneously or orthotopically (intracranially), into immunodeficient mice.

  • Tumor Growth and Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or through imaging techniques like MRI (for orthotopic models).

  • Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to the planned dosing schedule.

  • Efficacy Assessment: Tumor growth inhibition is assessed by comparing the tumor volumes or survival rates between the treated and control groups. Pharmacodynamic markers, such as 2-HG levels in the tumor, can also be measured.

Experimental_Workflow cluster_0 Preclinical Evaluation cluster_1 Clinical Development cluster_2 Regulatory & Post-Market A In Vitro Enzyme Inhibition Assay (IC50) B Cell-Based Assays (2-HG Production, Proliferation) A->B C In Vivo Xenograft Models (Efficacy & Tolerability) B->C D Phase I Clinical Trial (Safety, PK/PD, MTD) C->D E Phase II Clinical Trial (Efficacy in Target Population) D->E F Phase III Clinical Trial (Pivotal Efficacy & Safety) E->F G Regulatory Submission & Approval F->G H Post-Marketing Surveillance G->H

Caption: A generalized experimental workflow for the development of targeted cancer therapies.

Conclusion

This compound and Olutasidenib are both potent and selective inhibitors of mutant IDH1, representing a significant advancement in the treatment of IDH1-mutated cancers. Olutasidenib is an established therapeutic option for patients with relapsed or refractory IDH1-mutant AML, demonstrating durable clinical responses. This compound has shown promising anti-tumor activity and favorable brain penetration in early-phase clinical trials for IDH1-mutant glioma, a challenging disease with high unmet medical need.

While a direct comparison is limited by the different indications and stages of clinical development, the available data suggest that both molecules are highly effective at inhibiting their target and inducing clinical responses. Future research, including potential investigations of these agents in overlapping indications or in combination therapies, will further delineate their respective roles in the management of IDH1-mutant malignancies. This guide provides a foundational comparison to aid researchers and clinicians in understanding the current landscape of mutant IDH1 inhibitors.

References

Safety Operating Guide

Proper Disposal of DS-1001b: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Disposal of DS-1001b

This compound is an orally active, blood-brain permeable, potent isocitrate dehydrogenase-1 (IDH-1) mutant inhibitor with antitumor activity.[1] Proper disposal is crucial to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. The following procedures are based on best practices for handling and disposing of research-grade chemical compounds and associated laboratory waste. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols and comply with all local, state, and federal regulations.

Immediate Safety and Handling Considerations

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures. As a potent chemical compound, standard laboratory safety practices are required.

  • Personal Protective Equipment (PPE): A lab coat, safety glasses, and nitrile gloves should be worn at all times when handling this compound.

  • Spill Management: In the event of a spill, the area should be immediately cordoned off. For liquid spills, cover the area with an absorbent material. For all spills, the area must be decontaminated using an appropriate disinfectant.

  • Preservatives: Be aware of any preservatives, such as sodium azide, that may be present in solutions containing this compound. These preservatives can be acutely toxic and may require specific disposal protocols.

Waste Segregation at the Point of Generation

The first and most critical step in the proper disposal of this compound is the correct segregation of waste at the point of generation. Waste should be categorized as follows:

  • Liquid Waste: This category includes spent solutions of this compound, cell culture media, and buffer solutions that have come into contact with the compound.

  • Solid, Non-Sharp Waste: This includes contaminated personal protective equipment (gloves, gowns), paper towels, and plasticware such as flasks and plates.

  • Sharps Waste: This category includes any needles, syringes, serological pipettes, pipette tips, and broken glass that have been in contact with this compound.[2]

Decontamination and Disposal Procedures

The appropriate decontamination and disposal method will depend on the type of waste generated.

Liquid Waste Disposal:

  • Chemical Decontamination: Liquid waste containing this compound should be chemically decontaminated. A common method is to add bleach to the liquid waste to achieve a final concentration of 10%.[3]

  • Contact Time: Ensure the disinfectant is thoroughly mixed with the waste and allow for a minimum contact time of 20 minutes.[3]

  • Drain Disposal: After adequate decontamination, the liquid waste can typically be rinsed down the drain with plenty of water.[3] However, always confirm this with your institution's EHS guidelines.

  • Autoclaving: As an alternative to chemical disinfection, liquid biohazardous waste can be autoclaved prior to drain disposal. Important: Do not add bleach or other chemical disinfectants if you plan to autoclave the waste, as this can create hazardous gases.[3]

Solid, Non-Sharp Waste Disposal:

  • Collection: Collect all solid, non-sharp waste contaminated with this compound in a designated biohazard bag.[2]

  • Container: These bags should be placed in a clearly labeled, leak-proof secondary container.

  • Disposal: Once the bag is three-quarters full, it should be securely closed and placed in a designated regulated medical waste (RMW) bin for collection by a certified vendor.[2]

Sharps Waste Disposal:

  • Immediate Disposal: All sharps contaminated with this compound must be immediately placed in a puncture-resistant, leak-proof sharps container.[2] These containers are typically red and marked with the universal biohazard symbol.[3]

  • Container Fullness: Do not overfill the sharps container. It should be securely closed when it is three-quarters full.[2][3]

  • Final Disposal: The sealed sharps container should be placed in the regulated medical waste (RMW) bin for proper disposal.[2]

Quantitative Data for Decontamination

The following table summarizes key quantitative parameters for common laboratory decontamination methods.

Decontamination MethodKey ParameterValueUnit
Chemical Disinfection (Bleach)Final Concentration10%
Minimum Contact Time20minutes
Autoclaving (Steam Sterilization)Temperature121°C
Pressure15psi
Cycle Time30-60minutes

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly available, the principles of chemical degradation and inactivation are central to its proper disposal. The chemical disinfection protocol described above, utilizing a 10% bleach solution, is a standard and effective method for deactivating many organic compounds. The mechanism of action involves the oxidative properties of sodium hypochlorite, the active ingredient in bleach, which can break down the chemical structure of this compound, rendering it inactive.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with this compound.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_treatment Treatment & Disposal start Start: this compound Experiment waste_generated Waste Generated start->waste_generated liquid_waste Liquid Waste waste_generated->liquid_waste Categorize solid_waste Solid, Non-Sharp Waste waste_generated->solid_waste Categorize sharps_waste Sharps Waste waste_generated->sharps_waste Categorize decontaminate Decontaminate with 10% Bleach liquid_waste->decontaminate autoclave_liquid Alternatively, Autoclave liquid_waste->autoclave_liquid biohazard_bag Collect in Biohazard Bag solid_waste->biohazard_bag sharps_container Place in Sharps Container sharps_waste->sharps_container drain_disposal Dispose Down Drain with Water decontaminate->drain_disposal autoclave_liquid->drain_disposal rmw_bin_solid Place in RMW Bin biohazard_bag->rmw_bin_solid rmw_bin_sharps Place in RMW Bin sharps_container->rmw_bin_sharps

Caption: Decision-making workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DS-1001b
Reactant of Route 2
Reactant of Route 2
DS-1001b

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.